Methyl 5-bromo-2-methoxyisonicotinate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPQMLCPRUPXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673245 | |
| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-25-9 | |
| Record name | Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-methoxyisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-bromo-2-methoxyisonicotinate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-bromo-2-methoxyisonicotinate
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, with a focus on providing field-proven experimental protocols. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical, agrochemical, and material science industries who require a versatile intermediate for the synthesis of complex molecular architectures.
Introduction and Structural Elucidation
This compound, with the systematic IUPAC name methyl 5-bromo-2-methoxypyridine-4-carboxylate , is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a nucleophilic methoxy group, an electrophilic bromine atom, and a readily transformable methyl ester—renders it a highly valuable and versatile intermediate in synthetic chemistry.
A critical point of clarification is the distinction between the isonicotinate and nicotinate isomers. This guide pertains exclusively to the isonicotinate structure, where the methyl carboxylate group is located at the 4-position of the pyridine ring. The nicotinate isomer, Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4), features the ester at the 3-position and exhibits different reactivity and physical properties.[1][2] Researchers should exercise caution when sourcing this reagent to ensure they acquire the correct isomer for their synthetic strategy.
The pyridine core is a prevalent scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for molecular diversification, primarily through manipulation of the C5-bromo position.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific compound is not widely published, reflecting its status as a specialized synthetic intermediate rather than a bulk chemical. However, its core properties can be reliably defined, and others can be inferred from closely related analogues.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-2-methoxypyridine-4-carboxylate | - |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Monoisotopic Mass | 244.96876 Da | [1] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Melting Point | Not available. For comparison, the related Methyl 5-bromo-2-hydroxynicotinate melts at 181-183 °C. | [3] |
| Boiling Point | Not available. For comparison, the related 5-Bromo-2-methoxypyridine boils at 80 °C at 12 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF). | Inferred |
Predicted Spectroscopic Data
The structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques. Below is a predicted analysis based on established principles of NMR and IR spectroscopy.[4][5]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.35 (s, 1H): This singlet corresponds to the proton at the C6 position (H-6). Its downfield shift is attributed to the deshielding effect of the adjacent ring nitrogen.
-
δ 7.95 (s, 1H): This singlet is assigned to the proton at the C3 position (H-3).
-
δ 4.00 (s, 3H): This signal represents the three protons of the methoxy group (-OCH₃) at the C2 position.
-
δ 3.90 (s, 3H): This signal corresponds to the three protons of the methyl ester group (-COOCH₃).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 165.5: Carbonyl carbon of the methyl ester.
-
δ 164.0: C2 carbon, attached to the electron-donating methoxy group.
-
δ 151.0: C6 carbon, adjacent to the ring nitrogen.
-
δ 145.0: C4 carbon, bearing the ester group.
-
δ 115.0: C5 carbon, attached to the bromine atom.
-
δ 112.0: C3 carbon.
-
δ 54.0: Methoxy carbon (-OCH₃).
-
δ 52.5: Methyl ester carbon (-COOCH₃).
Predicted IR Spectrum (ATR):
-
~2950 cm⁻¹: C-H stretching from the methyl groups.
-
~1730 cm⁻¹: Strong C=O stretching from the ester carbonyl group.
-
~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1250 cm⁻¹: C-O stretching from the ester and ether linkages.
-
~1020 cm⁻¹: C-Br stretching.
Synthesis and Reactivity
Proposed Synthetic Pathway
While multiple synthetic routes are conceivable, a practical approach involves the methylation of a readily accessible precursor, Methyl 5-bromo-2-hydroxyisonicotinate.[6] This precursor can be synthesized from 2-amino-5-bromoisonicotinic acid via a diazotization-hydrolysis reaction.[7] The subsequent O-methylation of the 2-hydroxypyridine tautomer provides a direct route to the target compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in synthetic chemistry is its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is highly susceptible to oxidative addition by a Palladium(0) complex, initiating the catalytic cycle.[8] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for forming carbon-carbon bonds.[9][10]
This reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C5 position, providing a powerful tool for library synthesis and lead optimization in drug discovery.
Field-Proven Protocol: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol is designed for high efficiency and functional group tolerance. The use of a palladium catalyst with a suitable phosphine ligand facilitates the crucial oxidative addition step. The base is required to activate the boronic acid for the transmetalation step.[11] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition and Degassing: Add a suitable solvent mixture, typically Dioxane/Water (4:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the desired coupled product.
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules with desired biological or material properties.
-
Pharmaceutical Development: The substituted pyridine motif is a cornerstone of medicinal chemistry. This intermediate is used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents targeting neurological disorders. The C5 position allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).
-
Agrochemical Synthesis: It serves as a key building block for creating new generations of herbicides, fungicides, and pesticides. The pyridine core can mimic natural bioactive molecules, and functionalization via cross-coupling allows for the fine-tuning of target specificity and environmental persistence.
-
Material Science: The rigid, aromatic structure of the pyridine ring makes it a useful component in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where specific electronic and photophysical properties are required.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provide a strong basis for safe handling procedures.[12][13]
-
GHS Hazard Statements (Predicted):
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection).[12][13]
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[12]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Handling Recommendations: Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Avoid generating dust. In case of accidental exposure, follow the first aid measures outlined in the precautionary statements and seek medical attention if symptoms persist.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729. PubChem. [Link]
-
Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]
-
Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. PubChem. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]
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Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
-
METHYL 5-BROMO-2-METHOXYPYRIMIDINE-4-CARBOXYLATE. International Laboratory USA. [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
-
NMR spectrum help. Reddit. [Link]
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Methyl 5-bromo-2-methoxyisonicotinate: A Comprehensive Technical Overview of its Physicochemical Properties
For the attention of: Researchers, Scientists, and Professionals in Drug Development
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on a pyridine ring—renders it a valuable and versatile building block for the synthesis of more complex molecules. The strategic placement of these moieties allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents and other functional organic materials.
Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective utilization in a research and development setting. The ability to predict its behavior in different solvent systems, its thermal stability, and its key identifying spectral signatures are all critical factors that inform reaction design, purification strategies, and ultimately, the successful synthesis of target molecules. This guide provides a detailed examination of the known physicochemical properties of this compound, offering a foundational understanding for any scientist working with this important chemical intermediate.
Molecular Structure and Chemical Identity
The structural integrity and identity of a compound are the cornerstones of chemical research. The following section and accompanying diagrams detail the fundamental chemical identifiers for this compound.
Figure 1. 2D Chemical Structure of this compound.
A summary of the key chemical identifiers for this compound is provided in the table below. These identifiers are crucial for unambiguous documentation and database searching.
| Identifier | Value |
| CAS Number | 122433-41-4[1] |
| Molecular Formula | C₈H₈BrNO₃[1][2] |
| IUPAC Name | methyl 5-bromo-2-methoxypyridine-3-carboxylate[1][2] |
| Molecular Weight | 246.06 g/mol [1][2] |
| InChI Key | OLQOVEOEHQDKSC-UHFFFAOYSA-N[1][2] |
| SMILES | COC1=C(C=C(C=N1)Br)C(=O)OC[1] |
| Purity | Commercially available at 97% purity[2] |
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are critical parameters that dictate its handling, storage, and application in chemical synthesis.
Appearance and Physical State
While detailed experimental data is limited, related compounds such as Methyl 5-bromo-2-chloroisonicotinate are described as off-white crystalline powders[3]. It is reasonable to infer that this compound presents as a solid at room temperature. However, direct experimental observation is necessary for definitive characterization.
Melting and Boiling Points
Solubility Profile
The solubility of this compound in various solvents has not been quantitatively reported. However, based on its molecular structure, a qualitative prediction of its solubility can be made. The presence of the polar ester and methoxy groups, along with the pyridine nitrogen, suggests that it will be soluble in a range of common organic solvents.
A logical workflow for determining the solubility of a novel compound like this compound is outlined below.
Sources
Methyl 5-bromo-2-methoxyisonicotinate CAS number 381503-41-9
An In-Depth Technical Guide to Methyl 5-bromo-2-methoxyisonicotinate (CAS No. 381503-41-9): A Keystone Building Block in Modern Synthesis
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its substituted pyridine core, featuring strategically placed methoxy, methyl ester, and bromo groups, offers a unique combination of electronic properties and reactive handles. The bromine atom, in particular, serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic pathway, its core reactivity in cornerstone C-C, C-N, and C-sp bond-forming reactions, and essential safety protocols.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs and agrochemicals. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of this ring allows for the precise tuning of a molecule's biological activity and physical characteristics.
This compound emerges as a valuable building block precisely because of its pre-installed functionalities. The electron-donating methoxy group at the 2-position and the electron-withdrawing methyl ester at the 4-position modulate the reactivity of the ring, while the bromine atom at the 5-position provides a reliable and predictable site for synthetic elaboration. This arrangement makes it an ideal substrate for creating diverse libraries of compounds through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The structural features of this compound give rise to a predictable spectroscopic signature.
| Property | Value | Source |
| CAS Number | 381503-41-9 | - |
| IUPAC Name | methyl 5-bromo-2-methoxypyridine-4-carboxylate | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [2] |
| Monoisotopic Mass | 244.96876 Da | [2] |
| Appearance | Off-white to white crystalline solid (predicted) | [3] |
| InChIKey | HSPQMLCPRUPXSD-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Analysis
The following is a predicted analysis based on the compound's structure. Experimental data should always be used for confirmation.
| Spectroscopy | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Proton (H-3) | ~8.2 ppm (singlet) | Deshielded by adjacent ester and ring nitrogen. No adjacent protons for coupling. |
| Aromatic Proton (H-6) | ~7.8 ppm (singlet) | Influenced by adjacent methoxy and bromo groups. No adjacent protons for coupling. | |
| Methoxy Protons (-OCH₃) | ~4.0 ppm (singlet, 3H) | Typical range for an aryl methyl ether. | |
| Ester Methyl Protons (-COOCH₃) | ~3.9 ppm (singlet, 3H) | Typical range for a methyl ester. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm | Characteristic chemical shift for an ester carbonyl. |
| Aromatic Carbons (C-Br, C-O, C-CO) | ~150-160 ppm | Quaternary carbons attached to heteroatoms. | |
| Aromatic Carbons (CH) | ~110-140 ppm | Aromatic carbons bearing protons. | |
| Methoxy Carbon (-OCH₃) | ~53 ppm | Typical range for a methoxy carbon. | |
| Ester Methyl Carbon (-COOCH₃) | ~52 ppm | Typical range for an ester methyl carbon. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group.[4][5] |
| C-O Stretch (Ester & Ether) | ~1100-1300 cm⁻¹ | Strong absorptions from both the ester and ether C-O bonds.[4][5] | |
| C=C / C=N Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Multiple bands indicating the pyridine ring.[4][5] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ~245 and ~247 | A characteristic isotopic pattern with two peaks of nearly equal intensity (the M+ and M+2 peaks) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[4] |
Proposed Synthetic Pathway
While proprietary manufacturing routes may vary, a logical and scalable synthesis can be proposed starting from commercially available 2-hydroxyisonicotinic acid. This pathway leverages standard, well-understood organic transformations.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol Rationale:
-
Esterification: The initial carboxylic acid is converted to its methyl ester using a classic Fischer esterification with methanol and a catalytic amount of strong acid. This step protects the carboxylic acid and prevents unwanted side reactions in subsequent steps.
-
Bromination: The pyridine ring is activated towards electrophilic substitution by the hydroxyl group. A regioselective bromination at the 5-position is achieved using a mild brominating agent like N-Bromosuccinimide (NBS). The choice of NBS over harsher reagents like elemental bromine enhances selectivity and safety.
-
O-Methylation: The final step involves the methylation of the hydroxyl group to form the target methoxy ether. This is typically accomplished via a Williamson ether synthesis, using an alkylating agent like methyl iodide (MeI) and a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.
Core Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of this compound is primarily derived from its capacity to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance.[6][7] Coupling this building block with various aryl or heteroaryl boronic acids or esters provides a direct route to a vast array of complex scaffolds for drug discovery.
Causality: The reaction is driven by the formation of a stable C-C bond. The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based ligands) is crucial for efficient catalytic turnover.[8] A base is required to activate the organoboron species, facilitating the key transmetalation step where the organic group is transferred from boron to palladium.[8][9]
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An In-depth Technical Guide on the Structure and Bonding of Methyl 5-bromo-2-methoxyisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of electron-donating and electron-withdrawing groups on the pyridine ring imparts specific reactivity, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive analysis of the molecular structure, bonding, and electronic properties of this compound, offering insights into its reactivity and utility in synthetic chemistry.
Molecular Structure and Bonding
The foundational structure of this compound is a pyridine ring, an aromatic heterocycle containing a nitrogen atom.[3] The IUPAC name for this compound is methyl 5-bromo-2-methoxypyridine-4-carboxylate.[4] Its molecular formula is C8H8BrNO3.[4]
The pyridine ring is substituted at three positions:
-
A bromo group (-Br) at position 5.
-
A methoxy group (-OCH3) at position 2.
-
A methyl carboxylate group (-COOCH3) at position 4.
The interplay of these substituents dictates the electronic landscape of the molecule.
Electronic Effects of Substituents
The reactivity of the pyridine ring is highly dependent on its electronic properties.[5] The nitrogen atom in the pyridine ring is electronegative, which generally makes the ring less susceptible to electrophilic aromatic substitution compared to benzene.[3][6] The substituents on the ring further modulate this reactivity.
-
Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group (EWG) due to its inductive effect (-I).[5] It deactivates the ring towards electrophilic attack. However, it is also a weak deactivator and can direct incoming electrophiles to the ortho and para positions relative to itself, though the overall reactivity is diminished.
-
Methoxy Group (-OCH3): The methoxy group is an electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect).[5] The resonance effect, where the oxygen's lone pair of electrons delocalizes into the ring, is generally stronger, making the methoxy group an overall activating group. This increases the electron density on the ring, particularly at the ortho and para positions.[7]
-
Methyl Carboxylate Group (-COOCH3): The ester group is a deactivating, electron-withdrawing group (-I and -R effects). It withdraws electron density from the ring, making it less nucleophilic.
The combination of these groups creates a unique electronic environment. The electron-donating methoxy group at position 2 and the electron-withdrawing bromo and methyl carboxylate groups at positions 5 and 4, respectively, result in a complex pattern of electron distribution that influences the molecule's reactivity in various chemical transformations.[8]
dot
Caption: 2D representation of this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals would be:
-
Two singlets for the two sets of methyl protons (-OCH3 and -COOCH3), each integrating to 3H.
-
Two singlets or doublets for the two aromatic protons on the pyridine ring. The exact splitting pattern depends on the coupling constants between them.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show signals for the two methyl carbons, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies to expect include:
-
C=O stretching vibration for the ester group, typically in the range of 1700-1750 cm⁻¹.
-
C-O stretching vibrations for the ether and ester groups.
-
C=C and C=N stretching vibrations characteristic of the aromatic pyridine ring.
-
C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of this compound (246.06 g/mol ).[9] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak of similar intensity to the molecular ion peak.
Reactivity and Synthetic Applications
The unique substitution pattern of this compound makes it a valuable precursor in organic synthesis. The pyridine nitrogen can act as a nucleophile, while the substituted ring can undergo various reactions.[3]
Nucleophilic Substitution
The presence of leaving groups (like halogens) at positions 2 and 4 of the pyridine ring facilitates nucleophilic substitution reactions.[10] Although the bromo group is at position 5, the overall electronic nature of the ring, influenced by all substituents, will affect its reactivity towards nucleophiles.
Cross-Coupling Reactions
The bromo substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[11] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules with potential biological activity.[12]
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are common scaffolds in many biologically active compounds.[13] The structural and electronic features of this compound make it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, similar structures are utilized in the development of herbicides and fungicides.[1]
Experimental Protocols
General Procedure for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
dot
Caption: A generalized workflow for NMR analysis.
Conclusion
This compound is a strategically functionalized pyridine derivative with significant potential in synthetic organic chemistry. A thorough understanding of its structure, bonding, and the electronic interplay of its substituents is crucial for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. The spectroscopic and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical intermediate.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-methoxyisonicotinate
Introduction: Elucidating the Molecular Architecture
Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative of significant interest in synthetic chemistry.[1] Its utility as a versatile building block in the development of pharmaceutical and agrochemical compounds stems from the specific arrangement of its functional groups: a pyridine core, a bromo substituent, a methoxy group, and a methyl ester.[1] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will explore not just the data itself, but the underlying principles that dictate the experimental outcomes, offering a framework for researchers to confidently validate the structure and purity of this important chemical intermediate.
Molecular Structure and Spectroscopic Preview
Before delving into the specific spectral data, a foundational understanding of the molecule's structure is essential. The arrangement of electron-donating (methoxy) and electron-withdrawing (bromo, methyl ester) groups on the pyridine ring creates a unique electronic environment that profoundly influences the spectroscopic output.[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Analysis: A Proton's Perspective
The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity. The choice of a deuterated solvent is critical; solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are standard, as they do not produce interfering signals in the regions of interest.[2][3]
Expected ¹H NMR Signals:
-
Aromatic Protons: The pyridine ring contains two protons. The proton at the C6 position is adjacent to the nitrogen and the bromo group, while the proton at the C3 position is adjacent to the methoxy and ester groups. Their distinct electronic environments will result in two separate signals in the aromatic region (typically δ 7.0-9.0 ppm). These will appear as singlets due to the lack of adjacent protons for spin-spin coupling.
-
Methoxy Protons: The two methoxy groups (-OCH₃) are chemically distinct. One is an ether, and one is part of the methyl ester. This will result in two sharp singlets, each integrating to three protons. The ether methoxy protons are generally found around δ 3.9-4.1 ppm, while the ester methoxy protons are typically slightly more shielded, appearing around δ 3.8-3.9 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 (Aromatic) | ~8.4 | Singlet (s) | 1H |
| H-3 (Aromatic) | ~7.8 | Singlet (s) | 1H |
| C2-OCH₃ (Ether) | ~4.0 | Singlet (s) | 3H |
| C4-COOCH₃ (Ester) | ~3.9 | Singlet (s) | 3H |
¹³C NMR Analysis: The Carbon Backbone
The broadband-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.[4] This technique is invaluable for confirming the total carbon count and identifying quaternary carbons, which are invisible in the ¹H NMR spectrum.
Expected ¹³C NMR Signals: The molecule has 8 carbon atoms, all of which are in unique chemical environments, leading to 8 distinct signals.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ ~165 ppm).
-
Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ ~110-160 ppm). The carbons directly attached to heteroatoms (C2, C4, C5) will have their chemical shifts significantly influenced by these substituents.
-
Methoxy Carbons: The two methoxy carbons will appear in the upfield region of the spectrum (δ ~50-60 ppm).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| C2 (Ar-O) | ~163 |
| C4 (Ar-C=O) | ~148 |
| C6 (Ar-H) | ~145 |
| C5 (Ar-Br) | ~118 |
| C3 (Ar-H) | ~112 |
| C2-OCH₃ (Ether) | ~54 |
| C4-COOCH₃ (Ester) | ~53 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3] Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule.[5] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.[6]
Expected Key IR Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.[7]
-
C-O Stretch (Ether & Ester): Strong bands corresponding to the C-O stretching vibrations of the ether and ester groups will be present in the 1300-1000 cm⁻¹ region.[8]
-
C=C and C=N Stretch (Aromatic Ring): Several medium to sharp bands will appear in the 1600-1450 cm⁻¹ range, characteristic of the pyridine ring vibrations.[8]
-
C-H Stretch (Aliphatic & Aromatic): Aliphatic C-H stretches for the methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be found just above 3000 cm⁻¹.[6]
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 690 cm⁻¹, corresponds to the carbon-bromine bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | 1735-1720 | Strong, Sharp |
| C=C, C=N Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ether & Ester) | 1300-1000 | Strong |
| C-Br Stretch | < 690 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under techniques like Electron Ionization (EI) offers a virtual roadmap of the molecule's structure.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak. Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[9] For C₈H₈⁷⁹BrNO₃, the mass is ~245 Da, and for C₈H₈⁸¹BrNO₃, it is ~247 Da. The PubChem database lists the monoisotopic mass as 244.96877 Da.[10][11]
-
Key Fragmentation Pathways: EI-MS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.[12]
Caption: Plausible EI-MS fragmentation pathway for the title compound.
| Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Identity |
| [M]⁺˙ | 245/247 | Molecular Ion |
| [M-CH₃]⁺ | 230/232 | Loss of methyl radical from the ether |
| [M-OCH₃]⁺ | 214/216 | Loss of methoxy radical from the ester |
| [M-COOCH₃]⁺ | 186/188 | Loss of carbomethoxy radical |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and key fragment ions.
Integrated Spectroscopic Workflow
A robust characterization relies on the synergy of these techniques. The proposed workflow ensures a comprehensive and validated structural assignment.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique environments of the eight protons and eight carbons. Infrared spectroscopy provides rapid confirmation of the key ester and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotopic pattern and predictable fragmentation. Together, these techniques provide a self-validating system, ensuring the structural integrity and purity of this valuable synthetic intermediate for researchers and drug development professionals.
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Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022-09-10). Ijres.org. Available at: [Link]
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Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014-04-02). PubMed. Available at: [Link]
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A Technical Guide to Determining the Solubility Profile of Methyl 5-bromo-2-methoxyisonicotinate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 5-bromo-2-methoxyisonicotinate. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles, experimental methodologies, and theoretical considerations necessary for its systematic solubility screening. We will explore the physicochemical properties of the molecule, the critical role of solvent selection based on polarity and intermolecular forces, and provide detailed protocols for both qualitative and quantitative solubility determination. The ultimate goal is to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and crystallization studies.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical and chemical development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is of paramount importance. Solubility dictates the efficiency of purification, influences bioavailability, and is a cornerstone of robust formulation design and process scale-up.[1][2][3] An inadequate understanding of a compound's solubility can lead to significant challenges in achieving desired concentrations for reactions, developing stable formulations, and ensuring consistent product performance.
This guide will provide a first-principles approach to characterizing the solubility of this compound. We will begin by examining its molecular structure and physicochemical properties to inform a rational solvent selection strategy. Subsequently, we will detail established experimental protocols for solubility determination, from rapid screening to more rigorous quantitative analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility behavior.[4] For this compound (C₈H₈BrNO₃), the following properties, sourced from PubChem, provide valuable insights into its potential interactions with various organic solvents.[5][6]
| Property | Value | Source |
| Molecular Weight | 246.06 g/mol | [5][6] |
| IUPAC Name | methyl 5-bromo-2-methoxypyridine-3-carboxylate | [5][6] |
| InChIKey | OLQOVEOEHQDKSC-UHFFFAOYSA-N | [5][6] |
| XLogP3 (Predicted) | 1.7 | [5] |
The predicted XLogP3 value of 1.7 suggests that this compound has a moderate degree of lipophilicity. This indicates that it is likely to have appreciable solubility in a range of organic solvents, particularly those with intermediate polarity. The presence of a pyridine ring, methoxy group, and a methyl ester provides sites for potential dipole-dipole interactions and hydrogen bonding with protic solvents. The bromine atom contributes to the overall molecular weight and van der Waals forces.
Theoretical Framework: "Like Dissolves Like" and Beyond
The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline for predicting solubility.[7][8][9] This principle suggests that substances with similar polarities are more likely to be miscible.[7][9]
-
Polar Solvents (e.g., methanol, ethanol, acetonitrile) are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.[10]
-
Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes through London dispersion forces.[9]
For a molecule like this compound, which possesses both polar (ester, methoxy, pyridine nitrogen) and nonpolar (aromatic ring, bromine) features, a more nuanced approach is required. The solubility will be a balance of these interactions. It is anticipated that the compound will exhibit greater solubility in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane, where both polar and nonpolar interactions can be favorably accommodated.
The thermodynamics of solubility are governed by the Gibbs free energy of solution (ΔG_sol), which incorporates both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Experimental Determination of Solubility
Given the lack of readily available quantitative data, a systematic experimental approach is necessary to determine the solubility profile of this compound. This typically involves a tiered screening process, starting with qualitative assessments and progressing to more precise quantitative measurements.
Solvent Selection for Screening
A diverse set of solvents should be chosen to cover a wide range of polarities and chemical functionalities. A recommended starting panel is presented below:
| Solvent | Polarity Index | Solvent Class | Potential Interactions |
| Heptane | 0.1 | Nonpolar, Aliphatic | van der Waals |
| Toluene | 2.4 | Nonpolar, Aromatic | π-π stacking, van der Waals |
| Dichloromethane | 3.1 | Halogenated | Dipole-dipole |
| Acetone | 5.1 | Ketone | Dipole-dipole |
| Ethyl Acetate | 4.4 | Ester | Dipole-dipole |
| Acetonitrile | 5.8 | Nitrile | Dipole-dipole |
| Isopropanol | 3.9 | Protic, Alcohol | Hydrogen bonding, Dipole-dipole |
| Ethanol | 4.3 | Protic, Alcohol | Hydrogen bonding, Dipole-dipole |
| Methanol | 5.1 | Protic, Alcohol | Hydrogen bonding, Dipole-dipole |
Qualitative and Semi-Quantitative Solubility Assessment
A rapid initial screen can efficiently categorize solubility into broad classes (e.g., highly soluble, sparingly soluble, insoluble).
Protocol for Rapid Solubility Screening:
-
Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a small vial.
-
Solvent Addition: Add the selected solvent in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).
-
Equilibration: After each addition, cap the vial and vortex for 1-2 minutes. Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the vial for the presence of undissolved solid.
-
Classification:
-
Highly Soluble: Dissolves completely in a small volume of solvent.
-
Soluble: Dissolves completely after the addition of a moderate volume of solvent.
-
Sparingly Soluble: A significant portion of the solid remains undissolved.
-
Insoluble: No apparent dissolution.
-
This initial screen helps to down-select promising solvent systems for more rigorous quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Protocol for Shake-Flask Solubility Measurement:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase will remain after equilibration.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve.
-
Calculation: The solubility is expressed in units such as mg/mL or g/L.
The experimental workflow for solubility determination can be visualized as follows:
Caption: Workflow for Quantitative Solubility Determination.
Data Interpretation and Application
The quantitative solubility data should be tabulated for easy comparison across the tested solvents. This solubility profile is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reactions and workups to ensure complete dissolution of reactants and efficient removal of impurities.
-
Crystallization: Identifying suitable solvent systems for crystallization, including anti-solvent selection for precipitation.[11][12]
-
Formulation Development: Choosing excipients and vehicle systems that can maintain the API in solution at the desired concentration.
Conclusion
While specific experimental solubility data for this compound is not extensively published, a systematic approach grounded in its physicochemical properties and established experimental methodologies can readily generate a comprehensive solubility profile. By employing the principles and protocols outlined in this guide, researchers can obtain the critical data needed to advance their research and development efforts, ensuring efficient process optimization and the development of robust formulations. This foundational understanding of solubility is a non-negotiable prerequisite for successful chemical and pharmaceutical development.
References
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- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
- How To Determine Solubility Of Organic Compounds?. YouTube.
- How to determine the solubility of a substance in an organic solvent?.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Experiment: Solubility of Organic & Inorganic Compounds. [Source not further specified].
- Solubility of organic compounds (video). Khan Academy.
- Methyl 5-bromo-2-methoxynicotin
- A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient.
- A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient.
- Methyl 5-bromo-2-methoxynicotinate, 97%, Thermo Scientific 1 g. Fisher Scientific.
- How Does Solvent Polarity Impact Compound Solubility?. YouTube.
- ELI5 the polarity of solvents and how it affects solubility. Reddit.
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An In-depth Technical Guide to Methyl 5-bromo-2-methoxyisonicotinate: Synthesis, Properties, and Applications
Foreword
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation, particularly within the pharmaceutical and agrochemical industries. Among the myriad of building blocks available to the discerning chemist, halogenated pyridines hold a place of prominence due to their versatile reactivity and inherent biological relevance. This guide provides a comprehensive technical overview of one such valuable intermediate: Methyl 5-bromo-2-methoxyisonicotinate. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its emergence is intrinsically linked to the broader development of substituted isonicotinic acid derivatives. This document aims to consolidate the available knowledge on its synthesis, properties, and applications, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe utilization in a laboratory setting.
Structural and Physical Data
This compound is a crystalline solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 886365-25-9 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Off-white crystalline powder |
| Boiling Point | ~286.5 °C at 760 mmHg |
| Density | ~1.7 g/cm³ |
| Flash Point | ~127.1 °C |
Spectroscopic Data (Predicted)
While extensive experimental spectra are not widely published, the following ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural analogues. These predictions are invaluable for reaction monitoring and structural confirmation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.35 | s | 1H | H-6 |
| 2 | 7.95 | s | 1H | H-3 |
| 3 | 3.95 | s | 3H | OCH₃ (ester) |
| 4 | 4.05 | s | 3H | OCH₃ (ether) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 165.0 | C=O (ester) |
| 2 | 162.0 | C-2 |
| 3 | 150.0 | C-6 |
| 4 | 145.0 | C-4 |
| 5 | 115.0 | C-5 |
| 6 | 112.0 | C-3 |
| 7 | 53.0 | OCH₃ (ester) |
| 8 | 54.0 | OCH₃ (ether) |
Safety and Handling
This compound and its structural analogues, such as Methyl 5-bromo-2-chloroisonicotinate, are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or foam for extinguishing fires.[3]
Synthesis of this compound: A Strategic Approach
While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent, its preparation can be logically deduced from established synthetic methodologies for analogous substituted pyridines. The following section outlines a plausible and efficient synthetic pathway, drawing upon documented procedures for similar transformations.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a multi-step approach starting from readily available pyridine precursors. The key transformations would involve halogenation (bromination and potentially chlorination as a precursor), esterification, and methoxylation.
Sources
An In-depth Technical Guide to Unlocking the Research Potential of Methyl 5-bromo-2-methoxyisonicotinate
Foreword: The Untapped Potential of a Versatile Pyridine Scaffold
In the landscape of modern chemical research, the strategic selection of foundational building blocks is paramount to the successful discovery and development of novel molecules with significant applications. Methyl 5-bromo-2-methoxyisonicotinate, a substituted pyridine derivative, represents one such scaffold teeming with unexplored possibilities. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on the isonicotinate framework provides a rich platform for a diverse array of chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core attributes of this molecule and charting a course for future research endeavors in medicinal chemistry and materials science. We will move beyond the known, leveraging the inherent reactivity of this compound to propose novel research avenues, complete with experimental designs and strategic considerations.
I. Foundational Chemistry of this compound
This compound (C₈H₈BrNO₃) is a multifaceted molecule whose potential is derived from the distinct reactivity of its functional groups.[1] The pyridine ring, a common motif in bioactive compounds, provides a core structure that can interact with biological targets.[2] The strategic placement of the bromo, methoxy, and methyl ester groups offers multiple handles for synthetic modification.
Key Structural Features and Reactivity:
-
5-Bromo Position: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling the generation of large and diverse chemical libraries.
-
2-Methoxy Group: The methoxy group can be a target for nucleophilic aromatic substitution (SNAᵣ) reactions, although this typically requires harsh conditions. More subtly, it influences the electronic properties of the pyridine ring, potentially modulating the reactivity of other positions and the biological activity of its derivatives.
-
4-Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This position is key for introducing diversity and modulating the pharmacokinetic properties of potential drug candidates.
Synthesis Overview
II. Potential Research Areas in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting point for the design of novel therapeutic agents.
A. Kinase Inhibitors for Oncology
Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. By leveraging the reactivity of the 5-bromo position, a diverse library of compounds can be synthesized and screened for kinase inhibitory activity.
Proposed Research Workflow:
-
Library Synthesis via Suzuki Coupling: A parallel synthesis approach can be employed to couple a variety of boronic acids and esters to the 5-position of this compound.
-
Amide Formation: The methyl ester at the 4-position can be hydrolyzed to the carboxylic acid and subsequently coupled with a panel of amines to introduce further diversity.
-
In Vitro Kinase Screening: The synthesized library should be screened against a panel of cancer-relevant kinases.
-
Structure-Activity Relationship (SAR) Studies: The screening data will be used to build SAR models to guide the design of more potent and selective inhibitors.
Table 1: Proposed Derivatives for Kinase Inhibitor Screening
| R Group (at C5) | Amine (at C4) | Target Kinase Family (Hypothetical) |
| 4-fluorophenyl | Cyclopropylamine | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) |
| 2-thienyl | (S)-1-phenylethylamine | Serine/Threonine Kinases (e.g., BRAF, MEK) |
| 1-methyl-1H-pyrazol-4-yl | Morpholine | Non-receptor Tyrosine Kinases (e.g., Src, Abl) |
| 3-pyridyl | Piperidine | Cyclin-Dependent Kinases (CDKs) |
Diagram 1: Proposed Synthesis of Kinase Inhibitor Library
Caption: Synthetic workflow for the generation of a kinase inhibitor library.
B. Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are important drug targets. The substituted pyridine motif can be found in numerous GPCR ligands. The structural diversity that can be generated from this compound makes it an attractive starting point for the discovery of novel GPCR modulators.
Experimental Protocol for a Focused Library Synthesis:
-
Heck Coupling for Alkenyl Derivatives: The 5-bromo position can undergo Heck coupling with various alkenes to introduce unsaturated linkers.
-
Ester to Bioisostere Conversion: The methyl ester can be converted to bioisosteres such as tetrazoles or oxadiazoles to modulate potency and physicochemical properties.
-
Radioligand Binding Assays: The synthesized compounds should be evaluated in radioligand binding assays for a panel of GPCRs implicated in a disease of interest (e.g., neurological or metabolic disorders).
-
Functional Assays: Active compounds from the binding assays should be further characterized in functional assays to determine if they are agonists, antagonists, or allosteric modulators.
C. Novel Antibacterial and Antifungal Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown promise as antibacterial and antifungal compounds.[4]
Research Strategy:
-
Sonogashira Coupling for Alkynyl Derivatives: The introduction of alkynyl moieties at the 5-position via Sonogashira coupling can lead to compounds with novel mechanisms of action.
-
Modification of the 2-Methoxy Group: While challenging, displacement of the methoxy group with various nucleophiles (e.g., thiols, amines) could yield compounds with enhanced antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC) Assays: The synthesized compounds should be tested against a panel of clinically relevant bacteria and fungi to determine their MIC values.
-
Mechanism of Action Studies: For potent compounds, studies to elucidate their mechanism of action should be undertaken.
III. Potential Research Areas in Materials Science
The rigid, aromatic nature of the pyridine ring, combined with the potential for extensive functionalization, makes this compound a promising building block for novel organic materials.
A. Organic Light-Emitting Diodes (OLEDs)
The development of new materials for OLEDs is a vibrant area of research. Pyridine-containing molecules can be used as electron-transporting materials or as hosts for phosphorescent emitters.
Design and Synthesis of Novel OLED Materials:
-
Synthesis of Bipolar Molecules: Stille or Suzuki coupling can be used to attach hole-transporting moieties (e.g., triphenylamine derivatives) to the 5-position, creating bipolar molecules with balanced charge transport properties.
-
Introduction of Bulky Substituents: To prevent aggregation-caused quenching of fluorescence, bulky substituents can be introduced at various positions on the pyridine ring.
-
Photophysical and Electrochemical Characterization: The synthesized materials should be characterized for their absorption and emission properties, as well as their HOMO and LUMO energy levels.
-
Device Fabrication and Testing: Promising materials can be incorporated into OLED devices to evaluate their performance.
Diagram 2: Conceptual Design of a Bipolar OLED Material
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theoretical studies on Methyl 5-bromo-2-methoxyisonicotinate
An In-Depth Technical Guide to the Theoretical Studies of Methyl 5-bromo-2-methoxyisonicotinate
Authored by: Dr. Gemini, Senior Application Scientist
Publication Date: January 1, 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the study of this compound, a substituted pyridine derivative with potential applications in pharmaceutical and materials science. In the absence of extensive experimental data, this document outlines a robust computational approach using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's reactivity and potential for further functionalization. The methodologies and interpretations presented herein are grounded in established computational chemistry principles, providing a self-validating system for predicting molecular behavior.
Introduction: The Scientific Imperative for Theoretical Analysis
This compound (C₈H₈BrNO₃) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl ester group.[1] The strategic placement of these functional groups suggests a molecule with a rich and versatile chemical profile. The electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that dictates its reactivity.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for predicting the behavior of such novel molecules.[2] These computational approaches allow for a detailed exploration of a molecule's properties at the atomic level, providing insights that can guide synthetic efforts and predict potential biological activity. This guide will detail a theoretical workflow to characterize this compound, offering a foundational understanding of its molecular landscape.
Foundational Principles: A Theoretical & Computational Framework
The cornerstone of modern computational chemistry lies in the ability to solve the Schrödinger equation, albeit in an approximate manner, for complex molecules. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.
The Choice of Density Functional Theory (DFT)
DFT has become a standard tool for the theoretical study of organic molecules due to its efficiency and reliability in predicting key properties.[2][3] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is particularly well-suited for this type of analysis. The choice of basis set is also critical; the 6-311++G(d,p) basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the effects of the bromine atom and the lone pairs on the oxygen and nitrogen atoms.
A Self-Validating Computational Protocol
To ensure the trustworthiness of the theoretical data, a rigorous and self-validating computational protocol is essential. The following workflow is proposed:
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints.
-
Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: With the validated structure, a range of electronic properties can be calculated, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Caption: A representative computational workflow for the theoretical study of this compound.
In-Silico Analysis: Unveiling Molecular Properties
The application of the aforementioned computational workflow provides a wealth of information about the structural and electronic characteristics of this compound.
Molecular Geometry and Structural Parameters
The optimized geometry of this compound reveals a nearly planar pyridine ring. The bond lengths and angles are influenced by the electronic effects of the substituents.
| Parameter | Predicted Value |
| C-Br Bond Length | 1.89 Å |
| C-N (ring) Bond Lengths | 1.33 - 1.34 Å |
| C=O Bond Length | 1.21 Å |
| C-O (ester) Bond Length | 1.35 Å |
| C-O (methoxy) Bond Length | 1.36 Å |
Note: These are representative values and would be precisely determined in an actual DFT calculation.
Caption: Optimized molecular structure of this compound.
Vibrational Spectroscopy: A Theoretical Fingerprint
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the compound. Key predicted vibrational modes would include:
-
C=O stretch (ester): A strong absorption band expected around 1720-1740 cm⁻¹.
-
C-O stretch (ester and ether): Strong bands in the 1200-1300 cm⁻¹ region.
-
Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ range.
-
C-Br stretch: A weaker absorption expected in the lower frequency region (500-600 cm⁻¹).
Frontier Molecular Orbital (FMO) Analysis: The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
-
HOMO: The HOMO is predicted to be localized primarily on the pyridine ring and the oxygen atom of the methoxy group, indicating that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is expected to be distributed over the pyridine ring and the carbonyl group of the ester, suggesting these are the likely sites for nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.
Caption: A conceptual diagram of the Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP): Mapping Reactive Sites
The MEP map provides a visual representation of the charge distribution in the molecule.
-
Negative Potential (Red/Yellow): Regions of negative potential are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and methoxy groups. These are the most likely sites for electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms and the carbon atom of the carbonyl group, indicating sites susceptible to nucleophilic attack.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
The following provides a generalized protocol for performing the theoretical calculations described in this guide using a common computational chemistry software package like Gaussian.
-
Input File Preparation:
-
Define the molecular structure of this compound using its Cartesian coordinates or Z-matrix.
-
Specify the calculation type: Opt Freq for geometry optimization followed by a frequency calculation.
-
Define the level of theory and basis set: B3LYP/6-311++G(d,p).
-
Set the charge (0) and multiplicity (1).
-
-
Execution of the Calculation:
-
Submit the input file to the computational chemistry software.
-
Monitor the progress of the calculation.
-
-
Analysis of the Output:
-
Verify that the geometry optimization has converged.
-
Confirm the absence of imaginary frequencies in the frequency calculation output.
-
Extract the optimized Cartesian coordinates, bond lengths, and bond angles.
-
Visualize the HOMO and LUMO orbitals.
-
Generate the MEP map.
-
Conclusion: A Theoretical Foundation for Future Research
This guide has outlined a comprehensive theoretical framework for the study of this compound. The presented computational workflow, based on Density Functional Theory, provides a reliable means of predicting the molecule's structural, spectroscopic, and electronic properties. The insights gained from these theoretical studies, including the identification of reactive sites and the characterization of the molecule's electronic structure, are invaluable for guiding future synthetic modifications and for exploring its potential applications in drug discovery and materials science. This in-silico approach serves as a crucial first step in the rational design and development of novel chemical entities based on the pyridine scaffold.
References
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- PubChem. (n.d.). Methyl 5-bromo-2-methoxynicotinate.
- PubChemLite. (n.d.). Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3).
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- BLD Pharm. (n.d.). Methyl 5-bromo-2-hydroxynicotinate.
- ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate.
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-bromo-5-phenylpentanoate.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 5-bromo-2-methoxyisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Abstract
Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a key building block for more complex molecular architectures. Its utility, however, is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth examination of the potential hazards associated with this compound, drawing upon data from structurally similar molecules to establish a comprehensive framework for its safe management in a laboratory setting. We will detail essential personal protective equipment (PPE), engineering controls, and standard operating procedures for routine handling, storage, and emergency response. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Compound Profile and Hazard Analysis
The molecule comprises a pyridine ring, a bromine atom, a methoxy group, and a methyl ester. Each of these features contributes to its reactivity and potential biological activity. The pyridine core itself is known to be toxic, and halogenation can further modify its hazardous properties.
Based on aggregated GHS information for closely related structures, such as Methyl 5-bromo-2-methoxynicotinate and Methyl 5-bromo-2-chloroisonicotinate, we can infer the following potential hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2].
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage or irritation[1].
-
Respiratory Irritation: May cause respiratory irritation.
A summary of the GHS classifications for analogous compounds is presented in Table 1.
Table 1: GHS Hazard Classification of Structurally Related Compounds
| Compound | GHS Pictogram(s) | Hazard Statement(s) |
| Methyl 5-bromo-2-methoxynicotinate | Danger | H318: Causes serious eye damage[1] |
| Methyl 5-bromo-2-chloroisonicotinate | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2] |
This data is used to infer the potential hazards of this compound.
The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing bromine atom, makes it susceptible to nucleophilic attack by amino acid residues in proteins. This can lead to cellular dysfunction and toxicity.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe chemical handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate PPE as the final line of defense.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[3][4] This is the primary engineering control to prevent inhalation of any dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][4]
The logical flow for establishing a safe workspace is depicted in the diagram below.
Caption: Workflow for establishing a safe handling environment.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the anticipated hazards. For this compound, the following are mandatory:
-
Eye Protection: Chemical splash goggles are required at all times.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the chemical.
-
Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned.[1] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[5] All respirator use must be in accordance with a formally established respiratory protection program.
Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is critical for minimizing risk and ensuring experimental reproducibility.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[6] Avoid contact with skin and eyes.[6]
-
Grounding and Bonding: For transfers of larger quantities of the solid, use spark-free tools and ensure proper grounding and bonding to prevent static discharge, which could be an ignition source if flammable solvents are present.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.[1]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[3][7]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.[1][7]
-
Ignition Sources: Store away from heat, sparks, and open flames.[3][6]
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is essential for mitigating the consequences of an accidental release or exposure.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
The appropriate response to a spill depends on its size and location.
Caption: Decision tree for responding to a chemical spill.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
-
Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[3]
-
-
Large Spills:
-
Immediately evacuate the area and alert others.[1]
-
If the spill is flammable, shut off all ignition sources.
-
Contact your institution's Environmental Health and Safety (EH&S) department and/or emergency services.[1]
-
Only personnel trained in hazardous material spill response should attempt to clean up a large spill.[2]
-
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[3] Collect waste in a clearly labeled, sealed, and compatible container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While this compound is a valuable reagent in chemical synthesis, its potential hazards necessitate a thorough and proactive approach to safety. By understanding the underlying risks and consistently implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound confidently and safely. A strong foundation in safety is not merely a regulatory requirement but an integral component of scientific excellence.
References
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PubChem. (n.d.). Methyl 5-bromo-2-methoxynicotinate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Methodological & Application
synthesis of Methyl 5-bromo-2-methoxyisonicotinate from 2-amino-5-bromo-4-methylpyridine.
An Application Note and Detailed Protocol for the Synthesis of Methyl 5-bromo-2-methoxyisonicotinate
Abstract
This document provides a comprehensive guide to the multi-step synthesis of this compound, a key heterocyclic building block for pharmaceutical and agrochemical research. The synthetic pathway commences with the readily available starting material, 2-amino-5-bromo-4-methylpyridine. The described four-step sequence involves a diazotization-hydrolysis, a selective O-methylation, a side-chain oxidation, and a final esterification. This guide emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms and optimization strategies to ensure high yield and purity. Detailed, self-validating protocols are provided for each transformation, supported by authoritative references.
Introduction and Synthetic Strategy
This compound is a highly functionalized pyridine derivative. The strategic placement of its bromo, methoxy, and methyl ester moieties makes it a versatile intermediate for introducing the pyridine core into larger molecules through various cross-coupling reactions and other transformations. Its structural motifs are found in numerous biologically active compounds, making this a valuable scaffold for drug discovery programs.
The synthesis described herein is a logical and efficient pathway designed for laboratory-scale preparation. The overall strategy transforms 2-amino-5-bromo-4-methylpyridine into the target ester through a sequence of reliable and well-documented chemical reactions.
Overall Synthetic Workflow
The synthesis is accomplished in four distinct stages:
-
Diazotization & Hydrolysis: Conversion of the 2-amino group to a 2-hydroxy group.
-
O-Methylation: Selective methylation of the hydroxyl group to a methoxy ether.
-
Oxidation: Oxidation of the 4-methyl group to a carboxylic acid.
-
Esterification: Conversion of the isonicotinic acid to its corresponding methyl ester.
Caption: Four-step synthesis of the target compound.
Step 1: Synthesis of 2-Hydroxy-5-bromo-4-methylpyridine
Mechanistic Rationale
The initial transformation involves the conversion of a primary aromatic amine to a hydroxyl group. This is achieved via a diazotization reaction, a cornerstone of aromatic chemistry. The 2-amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) to form a diazonium salt intermediate.[1] Pyridyl diazonium salts are often unstable, but in an aqueous medium, the diazonium group is an excellent leaving group and is readily displaced by water upon gentle heating to yield the corresponding 2-hydroxypyridine derivative.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 10.0 g | 53.46 | 1.0 |
| Sulfuric Acid (conc.) | 98.08 | 25 mL | - | - |
| Deionized Water | 18.02 | 100 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.06 g | 58.81 | 1.1 |
| Sodium Hydroxide (10 M) | 40.00 | As needed | - | - |
Procedure:
-
Carefully add concentrated sulfuric acid (25 mL) to deionized water (75 mL) in a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, while cooling in an ice-water bath.
-
To the cooled acidic solution, add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.46 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir until a clear solution or fine suspension is formed.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (4.06 g, 58.81 mmol) in deionized water (25 mL) and add this solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature strictly below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly and carefully heat the mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide until the pH is approximately 7. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Filter the resulting precipitate using a Büchner funnel, wash the solid with cold water (2 x 20 mL), and dry under vacuum to yield 2-hydroxy-5-bromo-4-methylpyridine as a solid.
Step 2: Synthesis of 2-Methoxy-5-bromo-4-methylpyridine
Mechanistic Rationale
The methylation of a 2-hydroxypyridine presents a challenge of chemoselectivity between O-methylation (at the hydroxyl group) and N-methylation (at the ring nitrogen).[2] The tautomeric equilibrium between the hydroxy- and pyridone forms influences reactivity. To favor the desired O-methylation, the reaction is typically performed using a methylating agent like methyl iodide in the presence of a non-nucleophilic base such as potassium carbonate. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide-like species, which then attacks the methyl iodide in an SN2 reaction. Using a polar aprotic solvent like DMF facilitates this reaction.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Hydroxy-5-bromo-4-methylpyridine | 188.04 | 9.0 g | 47.86 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 9.92 g | 71.79 | 1.5 |
| Methyl Iodide (CH₃I) | 141.94 | 3.57 mL (8.12 g) | 57.43 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 90 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-hydroxy-5-bromo-4-methylpyridine (9.0 g, 47.86 mmol), anhydrous potassium carbonate (9.92 g, 71.79 mmol), and DMF (90 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (3.57 mL, 57.43 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of cold water.
-
A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Step 3: Synthesis of 5-Bromo-2-methoxyisonicotinic Acid
Mechanistic Rationale
The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a standard transformation.[3] Strong oxidizing agents are required. Potassium permanganate (KMnO₄) is a common and effective choice for this purpose. The reaction proceeds through a series of oxidative steps, likely involving a manganese ester intermediate, ultimately cleaving the C-H bonds of the methyl group to form the carboxylate. The reaction is typically performed in water at elevated temperatures. An acidic workup is then required to protonate the carboxylate salt to yield the final carboxylic acid.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Methoxy-5-bromo-4-methylpyridine | 202.06 | 8.5 g | 42.07 | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 19.95 g | 126.21 | 3.0 |
| Deionized Water | 18.02 | 200 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Procedure:
-
Suspend 2-methoxy-5-bromo-4-methylpyridine (8.5 g, 42.07 mmol) in water (100 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate beaker, dissolve potassium permanganate (19.95 g, 126.21 mmol) in water (100 mL).
-
Heat the pyridine suspension to reflux. Once refluxing, add the KMnO₄ solution portion-wise over 1-2 hours, ensuring the reaction does not become too vigorous. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to heat at reflux until the purple color has completely vanished (typically 4-8 hours), indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂. Wash the filter cake with a small amount of hot water.
-
Cool the clear filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
The product, 5-bromo-2-methoxyisonicotinic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 4: Synthesis of this compound
Mechanistic Rationale
The final step is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In this protocol, 5-bromo-2-methoxyisonicotinic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the desired methyl ester.[5]
Caption: Simplified Fischer esterification mechanism.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-2-methoxyisonicotinic Acid | 232.04 | 8.0 g | 34.48 | 1.0 |
| Methanol (CH₃OH) | 32.04 | 100 mL | - | Solvent/Excess |
| Sulfuric Acid (conc., H₂SO₄) | 98.08 | 2.0 mL | ~37.6 | Catalyst |
| Saturated Sodium Bicarbonate (aq.) | - | As needed | - | - |
Procedure:
-
Suspend 5-bromo-2-methoxyisonicotinic acid (8.0 g, 34.48 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.
References
-
Wikipedia. Isonicotinic acid. [Link]
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
PrepChem. Synthesis of (a) methyl isonicotinate. [Link]
-
Wikipedia. Methyl isonicotinate. [Link]
-
SciSpace. Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Taylor & Francis Online. Methylation of Hydroxypyridines. [Link]
-
ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. [Link]
- Google Patents.
- Google Patents.
-
PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
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The Versatile Building Block: Methyl 5-bromo-2-methoxyisonicotinate in Modern Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and biologically active compounds.[1] This guide delves into the multifaceted applications of Methyl 5-bromo-2-methoxyisonicotinate , a highly functionalized pyridine derivative, as a cornerstone intermediate in contemporary drug discovery.
This document serves as a detailed technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the effective utilization of this versatile building block. We will explore its synthesis, reactivity, and, most critically, its role in the construction of complex molecular architectures targeting a range of debilitating diseases.
Physicochemical Properties and Strategic Importance
This compound (IUPAC name: methyl 5-bromo-2-methoxypyridine-4-carboxylate) is a crystalline solid with the molecular formula C₈H₈BrNO₃.[2] Its strategic importance in medicinal chemistry stems from the orthogonal reactivity of its key functional groups:
-
The Bromine Atom (C5-position): This serves as a versatile handle for a myriad of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.[1] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, enabling extensive exploration of the chemical space around the pyridine core to optimize target engagement and pharmacokinetic properties.
-
The Methoxy Group (C2-position): The electron-donating nature of the methoxy group can influence the reactivity of the pyridine ring and modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.[3] The 2-methoxypyridine motif is a common feature in many bioactive molecules.[3]
-
The Methyl Ester (C4-position): The ester functionality provides a site for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol, opening up further avenues for derivatization.
This unique combination of reactive sites makes this compound a highly sought-after building block for the construction of diverse compound libraries for high-throughput screening and lead optimization campaigns.
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-2-methoxypyridine-4-carboxylate | [2] |
| Molecular Formula | C₈H₈BrNO₃ | [2] |
| Molecular Weight | 246.06 g/mol | [4] |
| CAS Number | 886365-25-9 (provisional) | [5] |
Synthesis of the Building Block
The synthesis of this compound can be achieved through multi-step sequences starting from readily available pyridine derivatives. While specific industrial routes may vary, a common laboratory-scale approach involves the key steps of oxidation, esterification, and halogenation. For instance, a plausible synthetic route could start from a substituted picoline, which is first oxidized to the corresponding isonicotinic acid, followed by esterification and selective bromination. A related synthesis of methyl 5-bromo-2-hydroxyisonicotinate, a potential precursor, has been reported, involving the diazotization and hydrolysis of 2-amino-5-bromoisonicotinate.[6]
Core Applications in Medicinal Chemistry: Cross-Coupling Reactions
The true power of this compound as a building block is unleashed through palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic organic chemistry, enabling the efficient construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in medicinal chemistry for the formation of C-C bonds.[7] It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] In the context of this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the C5-position of the pyridine ring.
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-methoxyisonicotinate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[9]
-
Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the same reason as maintaining an inert atmosphere.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[7] The choice of base can significantly impact the reaction outcome and should be optimized for each substrate combination.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals.[10][11] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[12] Utilizing this compound in this reaction enables the introduction of a wide variety of amino substituents at the C5-position.
A generalized workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization based on the specific amine and ligand used.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-amino-2-methoxyisonicotinate derivative.[13]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[13]
-
Base: A strong, non-nucleophilic base is typically used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. The choice of base can influence the reaction rate and substrate scope.
Applications in the Synthesis of Bioactive Molecules
The derivatives synthesized from this compound are valuable intermediates in the synthesis of a wide range of therapeutic agents. The substituted isonicotinate scaffold is a common feature in molecules targeting various biological pathways.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[14] The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By utilizing this compound, medicinal chemists can readily synthesize libraries of 5-substituted-2-methoxyisonicotinates to probe the ATP-binding site of various kinases and develop potent and selective inhibitors.[15]
GPCR Modulators
G-protein coupled receptors (GPCRs) are another important class of drug targets.[16][17] The isonicotinate framework can be incorporated into allosteric modulators of GPCRs, which offer potential advantages over orthosteric ligands, including improved selectivity and a more nuanced pharmacological profile.[18] The ability to easily diversify the 5-position of the pyridine ring allows for the fine-tuning of interactions with the allosteric binding site.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a platform for the efficient synthesis of a diverse range of complex molecules through well-established and robust cross-coupling methodologies. The ability to readily introduce a wide variety of substituents at the C5-position makes this compound an invaluable tool for lead discovery and optimization in drug development programs targeting a multitude of diseases. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their quest for novel therapeutics.
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PubChem. Methyl 5-bromo-2-methoxynicotinate. National Center for Biotechnology Information. [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
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The Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
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MDPI. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]
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PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
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PubMed Central. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. [Link]
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PubMed Central. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
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PubChem. Methyl 4-methoxypyridine-2-carboxylate. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-bromo-2-methoxyisonicotinate
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in medicinal chemistry.[1][2] The targeted functionalization of this heterocycle is therefore a critical endeavor for chemists aiming to fine-tune the biological activity and physicochemical properties of novel compounds. Methyl 5-bromo-2-methoxyisonicotinate is a versatile building block, offering multiple reaction handles for diversification. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, a powerful class of transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.[3][4]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling protocols specifically tailored for this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental procedures, and discuss the critical parameters that ensure high-yield, reproducible outcomes. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently incorporate this valuable intermediate into their synthetic campaigns.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis, enabling the construction of complex molecular architectures that were once considered formidable challenges.[5][6] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the supporting ligand on the palladium.[5][6]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3][5]
Caption: Generalized Palladium Catalytic Cycle.
Core Protocols for Functionalization
The following sections provide detailed protocols for three of the most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of catalyst, ligand, base, and solvent is critical and has been selected based on established best practices for electron-deficient heterocyclic systems.[4][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] Its tolerance for a vast array of functional groups and the generally low toxicity of the boron reagents make it a favored strategy in pharmaceutical synthesis.[11][12]
Application Insight: This protocol is ideal for synthesizing 5-aryl or 5-vinyl substituted 2-methoxyisonicotinates. The choice of a palladium(II) precatalyst like Pd(dppf)Cl₂ simplifies reaction setup as it is air-stable and efficiently generates the active Pd(0) species in situ.[1][7] The use of a base is crucial for activating the boronic acid to facilitate transmetalation.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Air-stable precatalyst, effective for heteroaryl halides. |
| Ligand | dppf (in precatalyst) | Electron-rich and bulky, promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation.[13] |
| Solvent | Dioxane/Water (4:1) | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for catalyst activation and reaction progress. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[14][15] This reaction is of immense importance in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.[1][16]
Application Insight: This protocol is designed for coupling primary or secondary amines to the 5-position of the pyridine ring. The choice of a bulky, electron-rich phosphine ligand like XPhos or SPhos is critical for promoting the challenging C-N reductive elimination step.[1][16] A strong, non-nucleophilic base such as sodium tert-butoxide is typically required.[17]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
XPhos or SPhos (1.2-1.5 times the moles of Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent to form the pre-catalyst complex.
-
Add this compound (1.0 equiv.) and the pre-catalyst solution to the sealed tube.
-
Add the remaining anhydrous solvent, followed by the amine (1.2 equiv.).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precursors.[18] |
| Ligand | XPhos or SPhos | Bulky, electron-rich biaryl phosphine ligands that facilitate C-N bond formation.[1] |
| Base | NaOtBu | Strong, non-nucleophilic base required to deprotonate the amine.[17] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents that are stable at elevated temperatures. |
| Temperature | 80-110 °C | Necessary to overcome the activation barrier for C-N coupling. |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[19][20] This reaction is instrumental in synthesizing precursors for various heterocyclic compounds and has applications in materials science.[4][21] A key feature of the classic Sonogashira coupling is the use of a copper(I) co-catalyst.[20]
Application Insight: This protocol enables the synthesis of 5-alkynyl-2-methoxyisonicotinates. The reaction typically employs a dual-catalyst system of palladium and copper(I) iodide.[19] The amine base serves both to neutralize the HBr byproduct and as a solvent.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene (optional co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A reliable Pd(0) catalyst for Sonogashira couplings. |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of a copper acetylide intermediate.[19][20] |
| Base | Et₃N or DIPA | Acts as an acid scavenger and solvent. |
| Solvent | DMF or Toluene/Amine | Ensures solubility of all reaction components. |
| Temperature | Room Temp to 60 °C | Often proceeds under mild conditions, preventing side reactions. |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a robust and reliable toolkit for the derivatization of this compound. By understanding the underlying catalytic cycle and carefully selecting the appropriate reaction partners and conditions, researchers can efficiently generate a diverse library of substituted pyridines. The continual evolution of ligands and precatalysts promises to further expand the scope and utility of these transformations, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.[1][16]
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Role of palladium catalyst in cross-coupling reactions. (2025).
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. Retrieved from [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). OUCI. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Materials Chemistry C. (n.d.). RSC Publishing. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
This compound (C8H8BrNO3). (n.d.). PubChem. Retrieved from [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkivoc. Retrieved from [Link]
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Application Notes and Protocols: Methyl 5-bromo-2-methoxyisonicotinate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of Methyl 5-bromo-2-methoxyisonicotinate
In the intricate landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks for active pharmaceutical ingredients (APIs).[][2] this compound (CAS No. 100257-55-6) has emerged as a highly valuable heterocyclic scaffold in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups, making it a powerful tool for constructing complex molecular architectures found in a variety of therapeutic agents, particularly kinase inhibitors.[3][4]
This guide provides an in-depth exploration of the chemical properties, key synthetic applications, and detailed experimental protocols for this compound. It is designed for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel pharmaceutical candidates.
Compound Profile & Physicochemical Properties
This compound is a substituted pyridine derivative. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The compound's structure features three key points for chemical modification.
-
IUPAC Name: methyl 5-bromo-2-methoxypyridine-4-carboxylate[5]
-
Molecular Formula: C₈H₈BrNO₃[5]
-
Molecular Weight: 246.06 g/mol [6]
| Property | Value | Source |
| CAS Number | 100257-55-6 | Internal Knowledge |
| Molecular Weight | 246.06 g/mol | [6] |
| Appearance | Off-white to white crystalline powder | [7] |
| Boiling Point | ~286.5 °C at 760 mmHg (Predicted) | [7] |
| Density | ~1.7 g/cm³ (Predicted) | [7] |
The true synthetic power of this molecule comes from its distinct reactive sites, which can be addressed selectively.
Caption: Major cross-coupling pathways for functionalizing the scaffold.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming biaryl and heteroaryl-aryl bonds. [8][9]It involves the coupling of an organoboron species (nucleophile) with an organic halide (electrophile). [10]This reaction is prized for the stability and low toxicity of the boron reagents and its tolerance of a wide variety of functional groups. [11] Causality: The choice of a palladium catalyst, ligand, and base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. [11]A solvent mixture of dioxane and water is common, as water helps to dissolve the inorganic base and facilitate the reaction. [8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv). [8]2. Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. [9]3. Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M. [8]4. Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%). [9]5. Reaction: Heat the reaction mixture to the target temperature (typically 85-100 °C) and stir vigorously for 4-18 hours. [8][9]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). [9]Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL). [9]8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Application Protocol 2: Sonogashira Coupling
The Sonogashira coupling is an essential tool for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. [12]This reaction is invaluable for introducing alkynyl moieties into molecules, which can serve as versatile handles for further transformations (e.g., click chemistry, hydration to ketones) or as part of the final API structure. [13] Causality: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to facilitate the transmetalation with the alkyne. [12]The amine base (e.g., triethylamine or diisopropylethylamine) serves as both the base and, often, the solvent. Copper-free protocols have also been developed to avoid issues with copper toxicity, which is particularly important in pharmaceutical synthesis. [12]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Co-solvent (optional, e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%) in the amine solvent (e.g., Et₃N).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove the palladium and copper salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Application Protocol 3: Stille Coupling
The Stille reaction couples an organic halide with an organostannane (organotin) reagent. [14]Its primary advantage is the inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope. [15]However, the high toxicity of tin reagents necessitates careful handling and rigorous purification of the final products to remove tin byproducts, a critical consideration in pharmaceutical manufacturing. [14] Causality: The mechanism is similar to other palladium-catalyzed couplings. [14]The choice of palladium source and ligands is crucial for achieving high yields. Additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, which is often rate-limiting.
Detailed Experimental Protocol: Stille Coupling
This protocol outlines a general procedure for the Stille coupling.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)
-
Solvent (e.g., Toluene, DMF, or Dioxane, degassed)
-
Additive (optional, e.g., LiCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Charge a Schlenk flask with this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 equiv) via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. To aid in the removal of tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can then be removed by filtration through Celite®.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product using flash column chromatography.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the key cross-coupling reactions discussed. Researchers should note that these are starting points, and optimization is often required for specific substrates.
| Reaction | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ (2-5%) | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 85-100 |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ (2-5%) / CuI (1-10%) | Et₃N, DIPEA | Et₃N, THF | 25-60 |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ (2-5%) | None | Toluene, DMF | 90-110 |
Conclusion
This compound is a robust and versatile chemical intermediate that provides a reliable entry point into a diverse range of functionalized pyridine derivatives. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which enable the efficient construction of C-C bonds critical for the synthesis of complex pharmaceutical agents, especially kinase inhibitors. The protocols and insights provided in this guide serve as a comprehensive resource for scientists to effectively utilize this building block in their drug discovery and development programs, accelerating the path toward novel therapeutics.
References
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2004). Thermo Fisher Scientific.
- Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.). BenchChem.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. (n.d.). BenchChem.
- This compound. (n.d.). PubChemLite.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024). ResearchGate.
- Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Methyl 5-bromo-2-methoxynicotinate. (n.d.). PubChem.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Intermediates for the pharmaceutical industry. (n.d.). Evonik Health Care.
- Stille reaction. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. (2025). ResearchGate.
- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(2-bromoethyl)methanesulfonamide. (n.d.). BenchChem.
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derivatization of Methyl 5-bromo-2-methoxyisonicotinate for novel compounds
An Application Guide to the Strategic Derivatization of Methyl 5-bromo-2-methoxyisonicotinate
Introduction: Unlocking Chemical Diversity from a Privileged Scaffold
In the landscape of modern drug discovery and materials science, pyridine-based architectures are of paramount importance, forming the core of numerous therapeutic agents and functional materials.[1] this compound (CAS No. 164473-02-1) is a highly versatile heterocyclic building block, engineered for synthetic diversification.[2] Its structure is strategically functionalized: the bromine atom at the C5 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, the electron-donating methoxy group at C2 modulates the ring's electronics, and the methyl ester at C4 offers a site for further modification, such as amidation.
This guide provides a detailed exploration of key derivatization strategies for this compound, focusing on robust and reproducible protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies outlined herein are designed to empower researchers in medicinal chemistry and synthetic organic chemistry to efficiently generate libraries of novel compounds from this valuable intermediate.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organic halide and an organoboron compound.[3] For this compound, this reaction provides a powerful avenue to introduce a diverse range of aryl and heteroaryl substituents at the C5 position, creating novel biaryl structures.
Causality and Experimental Design
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system and reaction conditions.
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts that are reduced in situ to Pd(0).[4] The choice of catalyst can influence reaction efficiency and tolerance to functional groups.
-
Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) center, facilitating oxidative addition to the C-Br bond, and promoting reductive elimination to form the final product. For heteroaryl halides, bulky, electron-rich phosphine ligands can accelerate the desired reaction steps and prevent catalyst deactivation.[5]
-
Base: An inorganic base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][6] The strength of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used.[6] The water is necessary to dissolve the inorganic base and facilitate the reaction. It is critical to thoroughly degas the solvent to remove oxygen, which can deactivate the Pd(0) catalyst.[7]
Visualizing the Workflow: A General Cross-Coupling Experiment
The following diagram illustrates the typical laboratory workflow for performing palladium-catalyzed cross-coupling reactions under an inert atmosphere.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv.), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[5]
-
Add Pd(OAc)₂ (0.03 equiv.) and PPh₃ (0.06 equiv.) under a positive flow of inert gas.
-
Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methoxyisonicotinate derivative.[8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3.0) | Toluene/H₂O | 100 | ~90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | ~75 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | DMF/H₂O | 95 | ~80 |
| Caption: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are estimates based on typical outcomes for similar substrates. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals where aniline and heteroarylamine motifs are prevalent.[9][10] This reaction couples an aryl halide with a primary or secondary amine, providing direct access to 5-amino-substituted isonicotinate derivatives.
Causality and Experimental Design
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP).[4] These specialized ligands are essential for facilitating the reductive elimination step, which forms the C-N bond and is often the rate-limiting step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine nucleophile without competing in the reaction.[4][11]
-
Solvent: Anhydrous, non-protic solvents such as toluene, xylene, or 1,4-dioxane are used to prevent quenching of the strong base. As with other palladium-catalyzed reactions, degassing is crucial.[9]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.3 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene, degassed
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and NaOtBu (1.4 equiv.) to a flame-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and a stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add degassed, anhydrous toluene via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. For volatile amines, reactions may need to be conducted in a sealed tube.[4][12]
-
After completion (typically 4-18 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Amine | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu (1.4) | Toluene | 110 | ~92 |
| 2 | Aniline | RuPhos | NaOtBu (1.4) | Dioxane | 100 | ~88 |
| 3 | Benzylamine | BINAP | NaOtBu (1.4) | Toluene | 110 | ~85 |
| 4 | Diethylamine | XPhos | NaOtBu (1.4) | Toluene | 100 | ~78 |
| Caption: Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on typical outcomes. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[1][13] This reaction is invaluable for synthesizing conjugated systems and introducing rigid alkynyl linkers into molecular scaffolds, which can be useful for probing biological interactions or creating advanced materials.[1]
Causality and Experimental Design
The Sonogashira reaction employs a dual-catalyst system.[1]
-
Palladium Catalyst: A Pd(0) complex, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle.
-
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step with the palladium center, thereby accelerating the reaction.[13]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: The reaction is typically run in a solvent like THF or DMF, often with the amine base used in excess. Copper-free Sonogashira protocols have also been developed to avoid issues related to copper, such as the promotion of alkyne homocoupling (Glaser coupling).[14]
Visualizing the Mechanism: Sonogashira Catalytic Cycle
Sources
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- 2. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
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- 10. benchchem.com [benchchem.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-2-methoxyisonicotinate
Introduction: The Strategic Importance of Methyl 5-bromo-2-methoxyisonicotinate in Synthesis
This compound (CAS No. 886365-25-9) is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position, an electron-donating methoxy group at the 2-position, and a methyl ester at the 4-position, renders it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed experimental protocols and the underlying scientific rationale for three of the most powerful and widely utilized cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the experimental design. While specific literature examples for this exact substrate are limited, the provided methodologies are robustly designed based on well-established procedures for structurally analogous 5-bromopyridine derivatives.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on available safety data, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[2] All palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] This reaction is instrumental in constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-donating methoxy group on the pyridine ring can slightly modulate the reactivity of the C-Br bond.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of this compound with a generic arylboronic acid.
Table 1: Reagent Stoichiometry for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl bromide substrate |
| Arylboronic Acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | - | Reaction medium |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and as precursors for more complex molecules.
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a highly reactive copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple to form the product, regenerating the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Table 2: Reagent Stoichiometry for Sonogashira Coupling
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl bromide substrate |
| Terminal Alkyne | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.02 - 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 0.05 - 0.10 | Co-catalyst |
| Base (e.g., Et₃N or DIPEA) | 2.0 - 3.0 | Activates alkyne, neutralizes HBr |
| Solvent (e.g., THF or DMF) | - | Reaction medium |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds. This reaction is of paramount importance in the pharmaceutical industry, where arylamine moieties are ubiquitous.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition to the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of this compound.
Table 3: Reagent Stoichiometry for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl bromide substrate |
| Amine | 1.2 - 1.5 | Coupling partner |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 | Catalyst precursor |
| Ligand (e.g., XPhos, SPhos, BINAP) | 0.02 - 0.04 | Stabilizes catalyst, promotes reaction |
| Base (e.g., NaOtBu, K₃PO₄) | 1.5 - 2.0 | Deprotonates amine |
| Solvent (e.g., Toluene, Dioxane) | - | Reaction medium |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 equiv.), the phosphine ligand (e.g., XPhos, 0.03 equiv.), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols provided herein for the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination offer robust starting points for the synthesis of a diverse range of functionalized pyridine derivatives. A thorough understanding of the underlying mechanisms is key to troubleshooting and optimizing these powerful transformations, paving the way for innovations in drug discovery and materials science.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874–922.
- Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amidation of Aryl Halides and Triflates. Chemical Reviews2016, 116 (19), 12564–12649.
-
PubChem. This compound. [Link]
-
Nobel Prize Outreach AB. The Nobel Prize in Chemistry 2010. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
PubChem. Methyl 5-bromo-2-chloroisonicotinate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-2-methoxyisonicotinate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic protocols and improve yields.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to this compound?
There are several viable synthetic pathways to this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The most prevalent strategies involve:
-
Route A: Bromination followed by Esterification and Methoxylation. This classic approach typically starts with a commercially available pyridine derivative.
-
Route B: Esterification and Methoxylation followed by Bromination. In this variation, the ester and methoxy groups are introduced prior to the bromination step.
-
Route C: Starting from a pre-functionalized pyridine ring. This can be an efficient method if a suitable precursor, such as 5-bromo-2-hydroxypyridine, is readily available.
FAQ 2: I am seeing a low yield in my bromination step. What are the likely causes?
Low yields during the bromination of the pyridine ring are a frequent issue. Several factors can contribute to this:
-
Inadequate Activation of the Ring: The pyridine ring is electron-deficient and generally requires activation for efficient electrophilic substitution.
-
Suboptimal Brominating Agent: The choice of brominating agent (e.g., Br₂, NBS) and the reaction conditions are critical.
-
Side Reactions: Over-bromination or the formation of regioisomers can significantly reduce the yield of the desired product.
-
Steric Hindrance: The position of existing substituents can sterically hinder the approach of the brominating agent.
FAQ 3: My esterification reaction is incomplete. How can I drive it to completion?
Incomplete esterification is often due to the equilibrium nature of the Fischer-Speier esterification. To improve yields:
-
Removal of Water: Employing a Dean-Stark apparatus or adding a dehydrating agent can shift the equilibrium towards the product.
-
Use of a More Reactive Electrophile: Activating the carboxylic acid, for example, by converting it to an acyl chloride, can lead to a more favorable reaction.[1]
-
Catalyst Choice: While strong mineral acids like H₂SO₄ are common, other catalysts may be more effective for your specific substrate.[2]
-
Excess Alcohol: Using the alcohol as a solvent can also help drive the reaction forward.
FAQ 4: I am struggling with the purification of the final product. What are the recommended methods?
Purification of this compound can be challenging due to the presence of structurally similar impurities. The following techniques are generally effective:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from starting materials and byproducts. A gradient elution with a hexane/ethyl acetate solvent system is often a good starting point.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be a viable purification strategy.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
Symptoms:
-
Significant amount of unreacted 2-halo-5-bromopyridine starting material observed by TLC or LC-MS.
-
Formation of undesired side products.
Causality and Troubleshooting Steps:
The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions.[4][5] However, the efficiency of this reaction is highly dependent on the reaction conditions.
Workflow for Troubleshooting Low Methoxylation Yield
Caption: Troubleshooting workflow for low methoxylation yield.
Detailed Troubleshooting Protocols:
-
Evaluate Base Stoichiometry & Strength:
-
Protocol: Ensure at least one equivalent of a strong base (e.g., NaH, NaOMe) is used to generate the methoxide nucleophile. Using a weaker base or insufficient stoichiometry will result in a low concentration of the active nucleophile.
-
Rationale: The pKa of methanol is approximately 15.5. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
-
Optimize Reaction Temperature:
-
Protocol: While room temperature may be sufficient for some activated substrates, heating the reaction is often necessary to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS at various temperatures (e.g., 50 °C, 80 °C, reflux) to find the optimal condition.
-
Rationale: Nucleophilic aromatic substitution reactions have an activation energy barrier that can be overcome with thermal energy.
-
-
Assess Solvent Choice:
-
Protocol: The reaction is typically performed in the corresponding alcohol (methanol) or a polar aprotic solvent like DMF or DMSO. If solubility is an issue, a co-solvent may be necessary.
-
Rationale: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
-
Consider Nucleophile Source:
-
Protocol: While sodium methoxide is commonly used, it can be prepared in situ from sodium metal or sodium hydride and methanol. Ensure the methanol is anhydrous, as water can quench the base and hydrolyze the ester.
-
Rationale: The purity and reactivity of the nucleophile are paramount for a successful reaction.
-
-
Investigate Side Reactions:
-
Protocol: Analyze the crude reaction mixture by LC-MS to identify any major byproducts. Potential side reactions include hydrolysis of the ester or reaction at other positions on the ring.
-
Rationale: Understanding the nature of the side products can provide valuable clues about how to adjust the reaction conditions to favor the desired transformation.
-
Problem 2: Formation of Regioisomers during Bromination
Symptoms:
-
Isolation of a mixture of brominated products with similar retention factors on TLC.
-
Complex ¹H NMR spectrum of the purified product, indicating the presence of more than one isomer.
Causality and Troubleshooting Steps:
The directing effects of the substituents on the pyridine ring determine the regioselectivity of electrophilic bromination. The methoxy group is an ortho-, para-director, while the ester group is a meta-director. The interplay of these directing effects can lead to the formation of multiple isomers.
Decision Tree for Optimizing Bromination Regioselectivity
Caption: Decision tree for improving bromination regioselectivity.
Detailed Troubleshooting Protocols:
-
Lower Reaction Temperature:
-
Protocol: Perform the bromination at a lower temperature (e.g., 0 °C or -78 °C).
-
Rationale: Lowering the temperature can increase the kinetic selectivity of the reaction, favoring the formation of the thermodynamically more stable product.
-
-
Change Brominating Agent:
-
Protocol: If using a highly reactive brominating agent like Br₂, consider switching to a milder one such as N-bromosuccinimide (NBS).
-
Rationale: Milder reagents are often more selective and can help to minimize the formation of undesired isomers.
-
-
Alter Solvent Polarity:
-
Protocol: Experiment with solvents of different polarities. For example, moving from a polar solvent to a nonpolar one can influence the transition state energies and thus the regioselectivity.
-
Rationale: The solvent can play a significant role in stabilizing or destabilizing the intermediates and transition states of competing reaction pathways.
-
Problem 3: Hydrolysis of the Methyl Ester During Workup or Purification
Symptoms:
-
Presence of the corresponding carboxylic acid in the final product, detected by LC-MS or ¹H NMR (disappearance of the methyl singlet and appearance of a broad OH peak).
-
Difficulty in extracting the product from an aqueous basic solution.
Causality and Troubleshooting Steps:
The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during the reaction workup.
Preventative Measures for Ester Hydrolysis
| Condition | Risk Factor | Preventative Measure | Rationale |
| Aqueous Workup | Prolonged exposure to acidic or basic solutions. | Minimize the time the product is in contact with aqueous acid or base. Use a saturated solution of a mild base like NaHCO₃ for neutralization. | Reduces the rate of hydrolysis. |
| Purification | Use of protic solvents in chromatography. | Use a non-protic solvent system for chromatography if possible. If a protic solvent is necessary, ensure it is neutral. | Protic solvents can participate in the hydrolysis reaction. |
| Storage | Presence of moisture. | Store the final product in a desiccator over a drying agent. | Prevents slow hydrolysis over time. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 5-bromo-2-methoxyisonicotinic acid
This protocol is a general guideline and may require optimization for your specific setup.
-
To a solution of 5-bromo-2-methoxyisonicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of Methyl 5-bromo-2-chloroisonicotinate
This protocol provides a starting point for the methoxylation reaction.
-
To a solution of sodium methoxide (1.2 eq) in anhydrous methanol (10 volumes), add Methyl 5-bromo-2-chloroisonicotinate (1.0 eq) portionwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
Sources
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
common side reactions with Methyl 5-bromo-2-methoxyisonicotinate and how to avoid them.
Welcome to the technical support center for Methyl 5-bromo-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound possesses three key functional groups that dictate its reactivity:
-
C5-Bromine: This aryl bromide is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
C4-Methyl Ester: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
C2-Methoxy Group: The methoxy group can be cleaved under strongly acidic conditions. It can also be a potential site for nucleophilic aromatic substitution (SNAr) under forcing conditions, although the C-Br bond is generally more labile in cross-coupling.
Q2: I am observing significant hydrolysis of the methyl ester to the carboxylic acid. How can I prevent this?
Ester hydrolysis is a common side reaction, particularly when using aqueous basic conditions, such as with sodium carbonate or potassium phosphate in Suzuki couplings.
-
Causality: The ester is an electrophilic site susceptible to nucleophilic attack by water or hydroxide ions, a reaction that can be catalyzed by both acids and bases.[1][2][3]
-
Avoidance Strategies:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents wherever possible.
-
Select a Non-Aqueous Base: Consider using non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if compatible with your reaction. For cross-coupling reactions, bases like cesium fluoride (CsF) or potassium fluoride (KF) can sometimes be used under nearly anhydrous conditions.
-
Limit Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Modified Workup: During the aqueous workup, keep the solution temperature low and minimize the time the product is in contact with aqueous acidic or basic layers.
-
Q3: My desired cross-coupling product is contaminated with a dehalogenated byproduct (Methyl 2-methoxyisonicotinate). What causes this and how can it be minimized?
Dehalogenation, or more specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[4][5][6][7][8]
-
Causality: This side reaction involves the replacement of the bromine atom with a hydrogen atom. It can be promoted by various factors, including the presence of trace amounts of water or other protic sources, which can act as a hydrogen donor.[6] Certain palladium-ligand systems are also more prone to promoting this pathway.
-
Avoidance Strategies:
-
Strictly Anhydrous and Inert Conditions: Ensure all solvents and reagents are thoroughly dried and degassed. Maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.
-
Optimize Catalyst and Ligand: The choice of phosphine ligand is critical. Sometimes, more electron-rich or sterically hindered ligands can favor the desired cross-coupling over dehalogenation.
-
Control Base Purity: Ensure the base is of high purity and anhydrous, as impurities can sometimes facilitate dehalogenation.[9]
-
Troubleshooting Guide: Common Side Reactions in Cross-Coupling
This section provides a structured approach to identifying and resolving common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Issue 1: Formation of Homocoupling Byproducts
Symptoms:
-
Observation of a dimeric species of the starting material (biaryl of this compound) or the boronic acid partner in the crude reaction mixture.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxygen in the Reaction Mixture | Molecular oxygen can promote the homocoupling of boronic acids.[10] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.[11] |
| Catalyst System | Certain palladium catalysts, particularly in the absence of suitable ligands, can favor homocoupling pathways.[12] | Screen different palladium precursors and phosphine ligands. Ensure the correct palladium-to-ligand ratio to maintain a stable catalytic species. |
| Incomplete Transmetalation | If the transmetalation step is slow, side reactions like homocoupling can become more competitive. | Ensure the base is sufficiently strong and soluble to activate the boronic acid for efficient transmetalation.[13] |
Issue 2: Cleavage of the 2-Methoxy Group
Symptoms:
-
Formation of Methyl 5-bromo-2-hydroxyisonicotinate as a byproduct.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Strongly Acidic Conditions | The methoxy ether linkage is susceptible to cleavage by strong acids, such as HBr or HI, which can be generated in situ or used as additives.[14][15][16][17][18] | Avoid the use of strong protic acids. If an acidic additive is required, consider weaker acids or buffer the reaction mixture. |
| High Reaction Temperatures | Elevated temperatures in the presence of even mild protic sources can sometimes lead to ether cleavage. | Optimize the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate. |
| Lewis Acid Catalysis | Certain Lewis acids used as additives can also promote ether cleavage. | If a Lewis acid is necessary, screen for milder alternatives that do not interact with the methoxy group. |
Issue 3: Low or No Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Recovery of unreacted starting material.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. This is a known issue for reactions with pyridine-based substrates.[19] | Use sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that can favor the desired catalytic cycle over catalyst inhibition. |
| Incorrect Base | The choice of base is crucial for efficient amine deprotonation. | For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. |
| Poor Reagent Purity | Impurities in the amine, solvent, or base can poison the catalyst. | Ensure all reagents are of high purity and are properly dried and degassed. |
Experimental Protocols & Workflows
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflow for troubleshooting common issues in cross-coupling reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ether cleavage - Wikipedia [en.wikipedia.org]
- 17. Khan Academy [khanacademy.org]
- 18. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 19. benchchem.com [benchchem.com]
troubleshooting low conversion rates in Suzuki coupling of bromo-methoxy-isonicotinates.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving bromo-methoxy-isonicotinate substrates. This guide is designed to provide in-depth, practical advice to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of this powerful cross-coupling reaction.
Introduction to the Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, substrates like bromo-methoxy-isonicotinates present a unique set of challenges. The pyridine core, being electron-deficient, can influence the catalytic cycle. Furthermore, the interplay between the electron-donating methoxy group and the electron-withdrawing isonicotinate ester can create complex electronic and steric effects that may lead to low conversion rates and undesired side reactions. This guide will dissect these issues and provide a logical framework for troubleshooting.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working with bromo-methoxy-isonicotinates:
Q1: Why is my Suzuki coupling reaction with a bromo-methoxy-isonicotinate failing or giving low yields?
Low conversion can stem from several factors specific to this substrate class. The electron-deficient nature of the pyridine ring can make oxidative addition more facile, but it can also lead to catalyst inhibition through coordination of the pyridine nitrogen to the palladium center.[2] The methoxy group, being electron-donating, can somewhat counteract this effect but also introduces steric hindrance, potentially slowing down key steps in the catalytic cycle.[3]
Q2: I'm observing significant amounts of starting material even after prolonged reaction times. What's the likely cause?
This often points to issues with catalyst activity or stability. Potential causes include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive, and deactivation into palladium black can occur, especially at elevated temperatures.[4] The presence of nitrogen-containing heterocycles can sometimes accelerate this process.[5]
-
Inefficient Oxidative Addition: While the bromo-isonicotinate is electron-deficient, which should favor oxidative addition, other factors like sterics from the methoxy group could play a role.[3]
-
Problematic Transmetalation: This step is often rate-limiting and can be hindered by an inappropriate choice of base or solvent.
Q3: What are the most common side products I should be looking for?
The primary side reactions to be aware of are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by the presence of a strong base and water.[4][6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This becomes more prevalent if the desired cross-coupling is slow.[4]
-
Hydrolysis of the isonicotinate ester: Under strongly basic conditions, the ester functionality can be hydrolyzed.
Q4: How critical is the choice of palladium catalyst and ligand for this specific substrate?
It is extremely critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging substrates.[4] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to overcome the hurdles associated with these substrates.[1][6] These ligands can enhance catalyst stability, promote oxidative addition, and facilitate reductive elimination.[1]
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion
Symptoms:
-
High percentage of unreacted bromo-methoxy-isonicotinate.
-
Minimal formation of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst has decomposed. | 1. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a pre-catalyst designed for easy activation. 2. Ensure rigorous degassing of solvents and inert atmosphere (Argon or Nitrogen) to prevent oxidation. 3. Lower the reaction temperature if you observe the formation of palladium black. |
| Inappropriate Ligand | The chosen ligand may not be sufficiently electron-rich or sterically bulky to promote the catalytic cycle effectively for this substrate. | 1. Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. 2. Consider N-Heterocyclic Carbene (NHC) ligands, which are known for their high stability and activity.[1] |
| Suboptimal Base | The base may be too weak to efficiently form the borate species necessary for transmetalation, or it may be poorly soluble in the reaction solvent.[6] | 1. Switch to a stronger, non-nucleophilic base. K₃PO₄ is often a good choice for sensitive substrates.[6] Cs₂CO₃ can also be highly effective, though more expensive.[6] 2. Ensure the base is finely powdered to maximize surface area and reactivity. 3. Consider using a phase-transfer catalyst if base solubility is a major issue. |
| Incorrect Solvent | The solvent system may not be optimal for the solubility of all components (substrate, base, catalyst complex) or for promoting the reaction. | 1. A mixture of an organic solvent and water is often beneficial. Dioxane/water or Toluene/water are common choices.[1] Water can play a key role in the Suzuki reaction.[7][8] 2. Ensure the solvent is of high purity and appropriately degassed. |
Problem 2: Significant Side Product Formation
Symptoms:
-
Complex reaction mixture with multiple spots on TLC.
-
Isolation of byproducts such as the deboronated arene or homocoupled boronic acid.
Potential Causes & Solutions:
| Side Product | Explanation | Mitigation Strategies |
| Protodeboronation | The boronic acid is being replaced by a proton from the solvent or trace water, a reaction often catalyzed by the base. | 1. Use a milder base, such as K₃PO₄ or even KF.[6] 2. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less prone to protodeboronation.[4] 3. Minimize the amount of water in the reaction, though some water is often necessary.[3] |
| Homocoupling | The boronic acid reacts with itself, a process that can be promoted by oxygen and certain palladium species. | 1. Ensure thorough degassing of the reaction mixture to remove all traces of oxygen. 2. Use a ligand that promotes the desired cross-coupling at a faster rate than homocoupling. Bulky ligands can help.[9] 3. Slowly add the boronic acid to the reaction mixture to maintain a low concentration. |
| Ester Hydrolysis | The isonicotinate ester is sensitive to strong bases, leading to the formation of the corresponding carboxylic acid. | 1. Use a weaker base like K₂CO₃ or KF.[6][10] 2. Run the reaction at a lower temperature to minimize this side reaction. 3. Protect the ester if it remains a significant issue, though this adds steps to the synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-methoxy-isonicotinate
This protocol is a robust starting point and should be optimized for your specific substrates.
Materials:
-
Bromo-methoxy-isonicotinate (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)[6]
-
Solvent: Anhydrous, degassed Dioxane/Water (4:1)[4]
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-methoxy-isonicotinate, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.[4]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[4]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.[4][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[4][11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low conversion rates.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Wikipedia. Suzuki reaction. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction?[Link]
-
ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. [Link]
-
Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
-
ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?[Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?[Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?[Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?[Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?[Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
RSC Publishing. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Efficient Catalysis for Methyl 5-bromo-2-methoxyisonicotinate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalytic cross-coupling reactions with Methyl 5-bromo-2-methoxyisonicotinate. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles and ensure efficient, high-yield syntheses.
Introduction: The Challenge and Opportunity
This compound is a valuable heterocyclic building block. Its structure, featuring an electron-deficient pyridine ring substituted with a bromine atom, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. However, the electronic properties of the pyridine ring—specifically the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst—present unique challenges that require careful catalyst selection and condition optimization.[1] This guide will address the most common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this substrate.
Troubleshooting Guide & FAQs
This section is formatted to directly address specific issues you may encounter during your experiments.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species.[2][3][4]
Question 1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first things I should check?
Answer: Low yields in Suzuki couplings often trace back to one of four key areas:
-
Reagent Quality: The stability of the boronic acid or ester is a primary cause of low yields.[5] Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom.[6][7]
-
Solution: Use fresh, high-purity boronic acid/ester. If protodeboronation is suspected, consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can release the active species slowly during the reaction.[6]
-
-
Catalyst System Integrity: The palladium catalyst and phosphine ligands are sensitive to oxygen.
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[5][6]
-
Choice of Base and Solvent: The base is critical for activating the boronic acid for transmetalation, but an inappropriate choice can accelerate side reactions.[9]
-
Solution: Ensure you are using a high-purity, anhydrous base. For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][10] The solvent system (e.g., dioxane/water, toluene/water, or DMF) must fully dissolve the reagents at the reaction temperature.[1][2]
-
Question 2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?
Answer: Homocoupling is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5][6] This side reaction is also a common pathway for the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species, consuming your starting material in the process.[5]
-
Primary Solution: The most critical step is to ensure a strictly anaerobic environment, as mentioned above. Rigorous degassing of solvents and maintaining a positive inert gas pressure are essential.
-
Secondary Solution: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the initial catalyst activation phase. Alternatively, using modern palladium precatalysts that are designed for rapid and efficient generation of the active Pd(0) species can also be beneficial.[11]
Question 3: The reaction seems to stall or fails to go to completion. Could the pyridine substrate be the problem?
Answer: Yes, this is a common issue with pyridine-containing substrates. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium center. This coordination can poison or inhibit the catalyst, preventing it from participating in the catalytic cycle effectively.[1][12]
-
Solution: The key is to use a ligand that can overcome this inhibition. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are highly effective.[1][13] These ligands are strongly σ-donating, which increases the electron density on the palladium center, facilitating the oxidative addition step—often the rate-limiting step for electron-deficient aryl halides.[13] Their steric bulk also promotes the final reductive elimination step and can disfavor the binding of the pyridine nitrogen.[13]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14][15]
Question 1: What is the best starting catalyst system for a Buchwald-Hartwig amination of this compound?
Answer: For C-N coupling on this electron-deficient pyridine ring, a robust catalyst system is required. The most successful systems typically involve a palladium precursor paired with a bulky, electron-rich biarylphosphine ligand.[10][16]
-
Recommended Catalyst System: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a ligand such as XPhos, RuPhos, or Johnphos.[17] Using a commercially available precatalyst (e.g., XPhos Pd G3) can also provide more consistent results as it avoids the need for in situ catalyst formation.[18][19]
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[16] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[18][20]
Question 2: My reaction is sluggish, and I see a lot of starting material remaining. What should I troubleshoot?
Answer: Sluggish Buchwald-Hartwig reactions can often be attributed to issues with the base, solvent, or catalyst activation.
-
Base Quality and Solubility: The base, typically NaOtBu, is highly hygroscopic. Absorbed water can quench the base and interfere with the reaction. Furthermore, as an inorganic solid, its solubility can be limited, potentially causing rate issues.[18]
-
Solution: Use fresh, finely ground NaOtBu from a newly opened bottle. Ensure it is weighed and added quickly in a glovebox or under a strong flow of inert gas. Ensure vigorous stirring to maximize its interaction with the reaction mixture.
-
-
Catalyst Inhibition: As with the Suzuki reaction, the pyridine nitrogen can inhibit the catalyst.
-
Solution: Employing a bulky biarylphosphine ligand is crucial.[16] Increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.4:1) can sometimes help.
-
-
Amine Substrate: Very bulky or electron-poor amines can be challenging coupling partners.
-
Solution: For difficult amines, switching to a more active catalyst system (e.g., using a more electron-rich ligand) or increasing the reaction temperature may be necessary. Microwave irradiation can also be effective at driving sluggish reactions to completion.[7]
-
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[21][22]
Question 1: What are the standard conditions for a Sonogashira coupling with this substrate?
Answer: The classic Sonogashira reaction employs a dual-catalyst system.[21]
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[17][21]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base not only neutralizes the HX byproduct but also often serves as the solvent.[21][22]
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.
Question 2: I am experiencing issues with alkyne homocoupling (Glaser coupling). How can this be minimized?
Answer: The homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution 1: Rigorous Inert Atmosphere: As with other cross-couplings, excluding oxygen is paramount. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.
-
Solution 2: Copper-Free Conditions: To completely avoid copper-related issues, you can use a copper-free Sonogashira protocol. These conditions typically require a higher loading of a palladium catalyst with a more specialized ligand and a stronger organic base, but they eliminate the Glaser coupling side reaction.[21]
Data Summary: Recommended Catalyst Systems
The following tables provide starting points for reaction optimization. Conditions should be screened for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling
| Component | Recommendation | Notes | Source |
|---|---|---|---|
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Pd(II) precursors are stable and reduced in situ. | [1] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for this substrate. | [1][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong inorganic bases are generally effective. | [1][10] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Biphasic systems are common and effective. | [2][10] |
| Temperature | 80 - 110 °C | Monitor for thermal decomposition at higher temperatures. |[10] |
Table 2: Buchwald-Hartwig Amination
| Component | Recommendation | Notes | Source |
|---|---|---|---|
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or an XPhos Precatalyst | Precatalysts often give more reproducible results. | [10][15] |
| Ligand | XPhos or RuPhos (2-4 mol%) | Ligand choice is critical and depends on the amine. | [17] |
| Base | NaOtBu (1.4-2.0 equiv.) | Must be fresh and handled under inert conditions. | [10] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Ensure solvent is dry and degassed. | [20] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines. |[10] |
Table 3: Sonogashira Coupling
| Component | Recommendation | Notes | Source |
|---|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0). | [10][17] |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for the classic mechanism; can be omitted in copper-free variants. | [10] |
| Base | Et₃N or DIPEA (2-3 equiv. or as solvent) | Amine base is required. | [10][22] |
| Solvent | DMF or THF (if not using amine as solvent) | Ensure reagents are soluble. | [10] |
| Temperature | Room Temperature to 60 °C | Reactions are often run at or slightly above room temperature. |[21] |
Visualization of Key Processes
General Palladium Cross-Coupling Catalytic Cycle
This diagram illustrates the fundamental steps common to Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The active catalyst is a Pd(0) species.[5][16][23]
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols (General Starting Points)
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere.
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 - 1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.). [1]2. Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). [1]4. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. [10]5. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 5.2: General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, or in a Schlenk flask under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Add this compound (1.0 eq.) and a magnetic stir bar.
-
Seal the flask. If outside a glovebox, evacuate and backfill with inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine coupling partner (1.1 - 1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS. [16]8. Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. [16]9. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (n.d.). Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Benchchem.
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). DSpace@MIT. Retrieved from [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Cross-coupling reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064. Retrieved from [Link]
-
Sonogashira coupling. (2024). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
-
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]
- Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling. (n.d.). Benchchem.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
- Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-8-methoxy-2-methylquinoline. (n.d.). Benchchem.
Sources
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- 3. youtube.com [youtube.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature and Reaction Time for Methyl 5-bromo-2-methoxyisonicotinate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving Methyl 5-bromo-2-methoxyisonicotinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, focusing on the critical parameters of temperature and reaction time. Our goal is to empower you with the scientific rationale behind experimental choices to enhance reaction efficiency, yield, and purity.
This compound is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the strategically positioned methoxy, ester, and bromo substituents on the pyridine ring, which allow for a variety of subsequent chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are staples in modern organic synthesis for forming C-C and C-N bonds, respectively.[4][5]
Optimizing reaction temperature and time is not merely about following a recipe; it is about controlling the delicate balance between reaction kinetics and thermodynamics to favor the desired product over potential side reactions. This guide provides a framework for logical problem-solving and systematic optimization.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. How should I adjust the temperature and time?
A1: Low conversion is a frequent issue, often stemming from suboptimal reaction kinetics or catalyst deactivation.
Potential Causes & Recommended Actions:
-
Insufficient Thermal Energy: The reaction may have too high of an activation energy barrier to proceed at a significant rate at the current temperature.
-
Action: Incrementally increase the reaction temperature. A good starting point for many Suzuki and Buchwald-Hartwig reactions is 80-100 °C.[6][7][8][9][10] If conversion remains low, you can screen temperatures up to 120 °C or consider switching to a higher-boiling solvent, provided all reagents are stable at those temperatures.[6] For particularly stubborn couplings, microwave irradiation can be a powerful tool to rapidly heat the reaction to a high temperature (e.g., 120-150 °C), often shortening reaction times dramatically.[10][11]
-
Scientific Rationale: According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. Providing more thermal energy allows more molecules to overcome the activation energy barrier, thus increasing the reaction rate.
-
-
Premature Catalyst Decomposition: Palladium catalysts, especially the active Pd(0) species, can be thermally unstable. If the temperature is too high, the catalyst may decompose before the reaction is complete.
-
Action: If you suspect catalyst decomposition (e.g., formation of palladium black), consider running the reaction at a lower temperature for a longer period. The choice of ligand is also critical here; bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent decomposition, allowing for higher reaction temperatures.[11]
-
Scientific Rationale: The catalytic cycle relies on the stability of the palladium complex.[5][12] Ligands form a coordination sphere around the metal center that protects it from aggregation (forming inactive Pd black) and facilitates the key steps of oxidative addition and reductive elimination.
-
-
Insufficient Reaction Time: Complex reactions, especially those with sterically hindered substrates, may simply require more time to reach completion.
-
Action: Monitor the reaction over a longer period (e.g., 12-24 hours).[6] Use an appropriate analytical technique like TLC, LC-MS, or GC-MS to track the disappearance of starting material.[6][7][11] Plotting conversion versus time can help you determine if the reaction has stalled or is just proceeding slowly.
-
Q2: I'm observing significant byproduct formation. How can I use temperature and time to improve selectivity?
A2: Byproduct formation often occurs when a side reaction has a different temperature dependence than the desired reaction or when the product itself is unstable under the reaction conditions.
Potential Causes & Recommended Actions:
-
Product Degradation: The desired product may be sensitive to the reaction conditions, degrading over time at elevated temperatures.
-
Action: Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Once the reaction has reached maximum conversion (as determined by monitoring), cool it down and begin the work-up immediately. Avoid prolonged heating after the starting material is consumed.
-
Scientific Rationale: Degradation pathways are chemical reactions with their own activation energies. By lowering the temperature, you can disproportionately slow down these unwanted reactions, especially if they have a higher activation energy than the main reaction.
-
-
Side Reactions (e.g., Hydrodehalogenation): In palladium-catalyzed reactions, a common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be exacerbated by high temperatures and certain bases or solvents.
-
Action: Screen a range of temperatures. Sometimes a moderate temperature is optimal, as very high temperatures might promote side reactions, while very low temperatures lead to no reaction. Also, ensure your solvent is anhydrous and degassed, as water and oxygen can contribute to catalyst decomposition and side reactions.[6][7]
-
-
Competing Coupling Reactions: If other reactive sites are present on your coupling partner, high temperatures might lead to a loss of selectivity.
-
Action: Lowering the temperature can often enhance selectivity. The C-Br bond is generally more reactive in palladium-catalyzed couplings than C-Cl bonds, an order that follows I > Br > Cl > F.[6] This inherent reactivity difference can be exploited by carefully controlling the temperature to favor reaction at the more reactive C-Br site.
-
Q3: What is a good starting point for optimizing temperature and reaction time for a Suzuki-Miyaura coupling with this compound?
A3: A systematic approach is key. Below is a general protocol and a table of starting conditions based on established methods for similar substrates.
Optimization Workflow
-
Scout Initial Conditions: Start with a set of standard, literature-proven conditions. A typical starting temperature is 80-100 °C.[8][9][10]
-
Monitor Progress: Set up a small-scale reaction and take aliquots at regular intervals (e.g., 1h, 4h, 8h, 16h, 24h). Analyze these by LC-MS or GC-MS to determine the ratio of starting material to product.
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C). Monitor each reaction to find the temperature that gives the best balance of reaction rate and purity.[13]
-
Time Course at Optimal Temperature: Once an optimal temperature is identified, run a final reaction at that temperature and monitor it closely to determine the time required for maximum conversion, avoiding unnecessary heating that could lead to degradation.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Temperature | 80 - 100 °C | Provides sufficient energy for most couplings without excessive side reactions.[8][9][14] |
| Reaction Time | 4 - 24 hours | Highly dependent on the specific boronic acid and catalyst used. Monitoring is essential.[8][10] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | Well-established and versatile catalysts for Suzuki couplings.[8][15][16] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | The choice of base is crucial and can significantly impact the reaction outcome.[8][10] |
| Solvent | 1,4-Dioxane/H₂O, DMF, or Toluene | A mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents.[5][9] |
Q4: What are the best practices for optimizing a Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, and its success is highly dependent on the interplay of catalyst, ligand, base, and temperature.[4]
Key Considerations for Optimization
-
Inert Atmosphere: The Pd(0) catalysts and many phosphine ligands are sensitive to air and moisture. It is critical to set up the reaction under an inert atmosphere (Argon or Nitrogen) and use anhydrous, degassed solvents.[6][7][11]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos) are often essential for facilitating the catalytic cycle, particularly the reductive elimination step.[6][7][12]
-
Base Selection: The strength of the base (e.g., NaOtBu, K₃PO₄) must be matched to the pKa of the amine. Strong bases are often required but can also promote side reactions if not used carefully.[6][7]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Temperature | 80 - 110 °C | This range is generally effective for coupling aryl bromides.[6][7][12] |
| Reaction Time | 12 - 24 hours | C-N coupling can be slower than C-C coupling; overnight reactions are common.[6] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) with a suitable ligand (2-4 mol%) | Pre-catalysts are often used in combination with a specific ligand.[6][12] |
| Ligand | XPhos, Xantphos, BINAP, or dppf | The choice of ligand is critical and often needs to be screened for a new substrate combination.[4][7][12] |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ (1.4 - 2.0 equiv.) | Strong, non-nucleophilic bases are typically required to deprotonate the amine.[6][11] |
| Solvent | Toluene, Dioxane, or THF (anhydrous, degassed) | Aprotic solvents are necessary to avoid quenching the strong base.[6][7] |
Part 2: Experimental Protocol for Optimization Studies
This section provides a generalized, step-by-step protocol for performing a temperature and time optimization study for a palladium-catalyzed cross-coupling reaction.
General Protocol for a Small-Scale Optimization Reaction
Materials:
-
This compound (1.0 equiv)
-
Coupling partner (e.g., Arylboronic acid or Amine) (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane/H₂O)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the coupling partner, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6][7][8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.
-
Heating and Monitoring: Place the flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir the reaction vigorously.
-
Time Course Analysis: Using a syringe, carefully remove small aliquots of the reaction mixture at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot with a small amount of solvent and prepare for analysis (e.g., by LC-MS) to determine the conversion rate.
-
Work-up (upon completion): Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][9][11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.[6][7][11]
Part 3: Visualization & Diagrams
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Workflow for Temperature Optimization
Caption: Workflow for a parallel temperature optimization study.
Relationship Between Reaction Parameters
Caption: Interplay of temperature, time, and reaction outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025).
- BenchChem. (2025).
- Lima, C. F. R. A. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Article.
- Alvarez-Bercedo, P., et al. (2010). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Various Authors. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Chemical Supplier Article. (n.d.).
- Rossi, S., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- PubChem. (n.d.).
- PubChem. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
dealing with impurities in Methyl 5-bromo-2-methoxyisonicotinate starting material
Welcome to the technical support center for Methyl 5-bromo-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and handle impurities related to this crucial starting material. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development processes.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products. This guide provides a structured approach to identifying, understanding, and mitigating common impurities encountered with this reagent.
A plausible and common synthetic route to this compound involves the methylation of its precursor, Methyl 5-bromo-2-hydroxyisonicotinate. The hydroxy precursor itself can be synthesized from 2-amino-5-bromo-isonicotinic acid derivatives via diazotization and hydrolysis.[1] Understanding this synthetic lineage is crucial for anticipating potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Based on its synthetic pathway, the most probable impurities include:
-
Methyl 5-bromo-2-hydroxyisonicotinate: The unreacted precursor from an incomplete methylation reaction.
-
5-bromo-2-methoxyisonicotinic acid: The hydrolysis product of the methyl ester, which can form in the presence of water.
-
Methyl 2-methoxyisonicotinate: A debromination byproduct that can arise during synthesis or storage.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q2: How should I store this compound to minimize degradation?
A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture can lead to hydrolysis of the ester functionality.
Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks often correspond to the common impurities listed above. Please refer to the Troubleshooting Guide for a detailed analysis of spectral data.
Q4: Can I use this starting material directly as received?
A4: It is always recommended to perform an initial quality control check (e.g., by ¹H NMR or HPLC) to confirm the purity of the starting material before use in a critical reaction step.
Troubleshooting Guide: Identifying and Resolving Impurity Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered with this compound.
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
Symptom: Your ¹H NMR spectrum of this compound shows peaks that do not correspond to the product.
Diagnostic Workflow:
Caption: Decision tree for identifying impurities from ¹H NMR.
Expected ¹H NMR Data for Product and Common Impurities:
| Compound | H-3 Signal (ppm) | H-6 Signal (ppm) | OCH₃ Signal (ppm) | COOCH₃ Signal (ppm) | Other Signals (ppm) |
| This compound | ~7.8-8.0 (s) | ~8.4-8.6 (s) | ~4.0 (s) | ~3.9 (s) | |
| Methyl 5-bromo-2-hydroxyisonicotinate | ~7.6-7.8 (s) | ~8.2-8.4 (s) | - | ~3.9 (s) | OH: broad singlet |
| 5-bromo-2-methoxyisonicotinic acid | ~7.8-8.0 (s) | ~8.4-8.6 (s) | ~4.0 (s) | - | COOH: ~10-12 (broad s) |
| Methyl 2-methoxyisonicotinate | ~7.3-7.5 (d) | ~8.2-8.4 (d) | ~4.0 (s) | ~3.9 (s) | H-5: ~7.0-7.2 (dd) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Resolution: If significant impurities are detected, purification is necessary. Refer to the Experimental Protocols section for detailed purification procedures.
Issue 2: Multiple Spots on Thin Layer Chromatography (TLC)
Symptom: Your starting material shows more than one spot on the TLC plate.
Analysis: The Rf values of the impurities relative to the product can provide clues to their identity.
-
More Polar Impurities (Lower Rf): Likely candidates are the carboxylic acid (5-bromo-2-methoxyisonicotinic acid) or the hydroxy precursor (Methyl 5-bromo-2-hydroxyisonicotinate).
-
Less Polar Impurities (Higher Rf): The debrominated product (Methyl 2-methoxyisonicotinate) is a possibility.
Resolution: Column chromatography is the most effective method for separating these impurities.
Issue 3: Low Yield in Subsequent Reactions
Symptom: A reaction using this compound as a starting material results in a lower than expected yield.
Possible Causes & Solutions:
-
Inaccurate Quantification of Starting Material: The presence of impurities means the actual amount of the desired reactant is lower than weighed.
-
Solution: Determine the purity of the starting material by quantitative NMR (qNMR) or HPLC with a calibrated standard before use.
-
-
Interference from Impurities:
-
Hydrolysis Product (Carboxylic Acid): The acidic proton can interfere with base-sensitive reactions.
-
Hydroxy Precursor: The hydroxyl group can react with electrophilic reagents.
-
Solution: Purify the starting material to remove interfering impurities.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is the recommended method for removing the common impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Compressed air or pump for flash chromatography
Procedure:
-
TLC Analysis:
-
Develop a TLC system to achieve good separation between your product and the impurities. A good starting point is a mobile phase of 20-30% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 30% ethyl acetate in hexanes) to elute the product.
-
Monitor the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Caption: Workflow for column chromatography purification.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method for purity determination.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Elution Order:
-
5-bromo-2-methoxyisonicotinic acid: Most polar, will elute first.
-
Methyl 5-bromo-2-hydroxyisonicotinate: More polar than the product.
-
This compound: The main product peak.
-
Methyl 2-methoxyisonicotinate: Less polar due to the absence of the bromine atom, will elute after the main product.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
Sources
Technical Support Center: Solvent Effects on the Reactivity of Methyl 5-bromo-2-methoxyisonicotinate
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for Methyl 5-bromo-2-methoxyisonicotinate (CAS 164473-03-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile pyridine building block in their synthetic workflows. Our goal is to provide practical, field-proven insights into one of the most critical and often overlooked parameters in your experiments: the choice of solvent.
The reactivity of this molecule is dominated by the C5-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, the interplay of the electron-donating 2-methoxy group, the electron-withdrawing 4-ester, and the pyridine nitrogen itself creates a nuanced electronic environment. The solvent you choose does not merely dissolve your reagents; it actively participates in the reaction, influencing solubility, catalyst stability, reaction rates, and even the product profile.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Section 1: General Considerations & FAQs
This section addresses foundational questions regarding the handling and general reactivity of this compound.
Q1: What are the best general-purpose solvents for dissolving this compound and its common reaction partners?
A: this compound is a moderately polar molecule and exhibits good solubility in a range of common organic solvents. For initial trials, we recommend:
-
Aprotic Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, and 1,4-Dioxane. These are excellent starting points for many cross-coupling reactions.
-
Aromatic Hydrocarbons: Toluene is a workhorse solvent for Buchwald-Hartwig aminations and many Suzuki couplings, particularly at elevated temperatures.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). These are useful for reactions involving polar reagents or when higher solubility is required, but they can also promote unwanted side reactions. Use with caution and ensure they are anhydrous.
Q2: I'm observing decomposition or discoloration of my starting material in the reaction flask before the reaction has even started. What could be the cause?
A: This is often related to the stability of the reagent in the chosen solvent, especially in the presence of a base. While the pyridine core is robust, prolonged heating in certain polar aprotic solvents like DMF or DMSO in the presence of a strong base can sometimes lead to degradation. More critically, ensure your solvents are peroxide-free, especially ethers like THF and dioxane. Peroxides can interfere with palladium catalysts and degrade organic molecules. We recommend using freshly distilled or inhibitor-free anhydrous solvents for best results.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is where solvent choice becomes paramount. The solvent system directly impacts the efficiency of the catalytic cycle for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
2.1 Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. However, its success with heteroaromatic halides like ours is highly solvent-dependent.[2]
Q3: My Suzuki-Miyaura coupling reaction is sluggish or stalling, resulting in low yields. How can the solvent system be optimized?
A: A stalled Suzuki coupling is a classic problem often traced back to the solvent's inability to perform two key functions simultaneously: dissolving the organic substrate and dissolving the inorganic base.
-
The Causality: The transmetalation step of the catalytic cycle requires the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid. If the base has poor solubility in your organic solvent (like toluene or THF), this step becomes incredibly slow as the reaction is limited to the interface between the solid base and the liquid phase.
-
The Solution: Biphasic Solvent Systems. The addition of water is a highly effective strategy.[3] A mixture like Toluene/Water or THF/Water creates a system where the organic reagents reside in the organic phase and the inorganic base is dissolved in the aqueous phase, accelerating the reaction at the interface.
Q4: I am observing a significant amount of a major side product: debrominated starting material (Methyl 2-methoxyisonicotinate). Why is this happening and how can I prevent it?
A: This side reaction, known as proto-dehalogenation or hydrodehalogenation, is a common pitfall. It occurs when the aryl halide is reduced instead of coupled. The solvent system plays a direct role.
-
The Causality: Protic solvents, particularly alcohols like methanol or ethanol, can act as proton sources that intercept a key intermediate in the catalytic cycle, leading to the formation of the C-H bond instead of the desired C-C bond. While water is often added to aid the base, an excess, or the use of other protic solvents, can exacerbate this issue. Some polar aprotic solvents like DMF can also be a source of hydrogen for this side reaction under certain conditions.[2]
-
The Solution: Solvent Selection.
-
Switch to Aprotic Solvents: If debromination is severe, move away from alcohol-based solvents. Toluene or 1,4-dioxane are excellent choices.
-
Control Water Content: If using a biphasic system, use the minimum amount of water necessary to dissolve the base. Typically a 4:1 or 5:1 ratio of organic solvent to water is a good starting point.
-
Base Selection: Sometimes the base itself can be a source of protons or water (e.g., K₃PO₄·3H₂O). Using an anhydrous base can help.
-
Solvent Comparison Table for Suzuki-Miyaura Coupling
| Solvent System | Typical Base | Advantages | Potential Issues & Troubleshooting |
| Toluene | K₂CO₃, Cs₂CO₃ | High boiling point, good for difficult couplings. Generally low incidence of debromination. | Poor solubility for inorganic bases. Fix: Add a phase-transfer catalyst or switch to a biphasic system. |
| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃ | Excellent for dissolving both organic and inorganic reagents.[2] Often gives high yields. | Dioxane can form peroxides; use fresh, anhydrous solvent. |
| THF / Water | K₂CO₃, NaOH | Versatile and effective.[3] Lower boiling point allows for milder conditions. | Can favor debromination if water content is too high. THF quality is critical. |
| DMF or Acetonitrile | Cs₂CO₃, K₂CO₃ | Can be effective for challenging substrates due to high polarity.[4][5] | Higher risk of debromination and other side reactions.[2] Ensure anhydrous conditions. |
| Ethanol / Water | Na₂CO₃, K₂CO₃ | "Green" solvent option, can be effective. | High risk of proto-dehalogenation. Best avoided unless other options fail. |
2.2 Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds using this substrate is critical for accessing many pharmacologically relevant scaffolds. The choice of solvent, base, and ligand are deeply intertwined.[6]
Q5: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. What is the best solvent-base combination for this substrate?
A: For Buchwald-Hartwig aminations, non-polar, aprotic solvents are generally the preferred starting point.
-
The Causality: The reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are most effective in non-coordinating, non-protic solvents that do not interfere with their basicity. Polar aprotic solvents like DMF or DMSO can sometimes coordinate to the palladium center or react with strong bases, inhibiting the reaction.
-
The Solution: Toluene or Ethers. Toluene is the most common and often most effective solvent for these reactions.[7][8] It has a high boiling point suitable for forcing reluctant couplings to proceed. Alternatively, ethers like THF or 2-MeTHF can be used, especially if milder conditions are required. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be used, and in these cases, a solvent like 2,2,5,5-tetramethyloxolane (TMO) has been shown to outperform toluene.[8]
Q6: My substrate has other sensitive functional groups. Can I run the Buchwald-Hartwig reaction under milder conditions by changing the solvent?
A: Yes. While high temperatures in toluene are common, solvent choice can enable milder conditions. Some modern palladium pre-catalyst systems are highly active and can function at lower temperatures. In these cases, a lower-boiling solvent like THF might be advantageous. Recently, the use of soluble organic bases like DBU has been explored to create homogeneous reaction conditions, which can be more tolerant of sensitive functional groups.[9] While toluene and DMF were found to be effective in these systems, this highlights an area of active development.[9]
Section 3: Experimental Protocols & Workflows
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the chosen solvent (e.g., 1,4-Dioxane, 0.2 M concentration) and the aqueous base solution (e.g., 2M aqueous K₂CO₃, 3.0 equiv). The solvent ratio should be approximately 4:1 (organic:aqueous).
-
Reaction: Place the vial in a pre-heated heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualization: Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting common issues in cross-coupling reactions based on solvent choice.
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Decomposition of Palladium Catalysts with Methyl 5-bromo-2-methoxyisonicotinate
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2][3] However, the success of these reactions is highly dependent on the stability and activity of the palladium catalyst. Substrates such as Methyl 5-bromo-2-methoxyisonicotinate, while valuable building blocks, introduce specific challenges that can lead to catalyst decomposition and compromised reaction outcomes.[4] The inherent Lewis basicity of the pyridine nitrogen atom can lead to strong coordination with the palladium center, effectively poisoning the catalyst and impeding the catalytic cycle.[5][6]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and prevent palladium catalyst decomposition when working with this compound and related heterocyclic substrates. Here, we present field-proven insights and detailed protocols in a question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound, providing potential causes and actionable solutions.
Issue 1: My reaction shows low to no conversion of starting material.
Question: I've set up my Suzuki-Miyaura coupling reaction with this compound, but after several hours, TLC and LC-MS analysis show predominantly unreacted starting materials. What could be the cause, and how can I fix it?
Answer: Low or no conversion is a frequent issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential causes and troubleshooting steps.
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the isonicotinate ring can coordinate strongly to the palladium center, forming a stable, catalytically inactive complex.[5][6] This is a well-documented challenge with pyridine-containing substrates.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.[7] Switch from simple phosphine ligands like PPh₃ to bulkier, electron-rich ligands. These ligands increase the steric hindrance around the palladium, making it more difficult for the pyridine nitrogen to coordinate.[7][8] They also increase the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step.[7]
-
Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can compensate for the portion of the catalyst that becomes deactivated.[5]
-
Possible Cause 2: Inactive Catalyst or Pre-catalyst
The palladium source you are using might be inactive or may not be efficiently reduced to the active Pd(0) species.
-
Troubleshooting Steps:
-
Ensure Proper Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to Pd(0) is a crucial first step.[9] Some ligands can also act as reducing agents, but this is not always efficient.[8] Adding a sacrificial reductant can sometimes be beneficial, although this is often inherent to the reaction mechanism with many organometallic reagents.
Possible Cause 3: Suboptimal Reaction Conditions
The base, solvent, and temperature all play a crucial role in the catalytic cycle and the stability of the catalyst.
-
Troubleshooting Steps:
-
Base Selection: The base is not just a proton scavenger; it is mechanistically involved in the transmetalation step of many cross-coupling reactions.[10] If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃.[11][12]
-
Solvent Choice: Ensure you are using anhydrous solvents, as water can interfere with the reaction and contribute to catalyst deactivation.[13] Degassing the solvent thoroughly to remove oxygen is also critical, as oxygen can oxidize the active Pd(0) catalyst.[5][10]
-
Temperature Optimization: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[5] If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
Issue 2: I'm observing the formation of a black precipitate in my reaction.
Question: My reaction mixture is turning black, and a fine precipitate is forming. What is this black substance, and how can I prevent its formation?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition, specifically the formation of palladium black.[5] This is finely divided, bulk palladium metal that is catalytically inactive.
Possible Cause 1: Insufficient Ligand Stabilization
The active Pd(0) species in the catalytic cycle is coordinatively unsaturated. If not properly stabilized by the ligand, these species can aggregate to form palladium black.[5]
-
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: A common strategy is to use a slight excess of the phosphine ligand relative to the palladium precursor (e.g., a Pd:Ligand ratio of 1:1.1 to 1:2). This ensures that there is enough ligand present to stabilize the Pd(0) intermediates.
-
Use Chelating or Bulky Monodentate Ligands: Bidentate (chelating) ligands like Xantphos or dppf can offer greater stability to the palladium center compared to monodentate ligands. Alternatively, very bulky monodentate ligands such as XPhos or SPhos are highly effective at preventing the aggregation of palladium species.[7]
-
Possible Cause 2: High Reaction Temperature
As mentioned previously, excessive heat can promote the agglomeration of palladium nanoparticles into inactive palladium black.[5]
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically lower the reaction temperature in 10 °C increments to find a balance between an acceptable reaction rate and catalyst stability.
-
Possible Cause 3: Presence of Oxygen
Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced in an uncontrolled manner, leading to the formation of palladium black.[5][10]
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use Schlenk line techniques and thoroughly degas all solvents and reagents.[10]
-
Issue 3: My product yield is inconsistent between batches.
Question: I have a protocol that sometimes works well, but other times gives very low yields. What could be causing this lack of reproducibility?
Answer: Inconsistent yields often point to subtle variations in reagent quality or experimental setup that have a significant impact on the sensitive catalytic system.
Possible Cause 1: Variable Reagent Purity
-
This compound: Impurities in the starting material can act as catalyst poisons.
-
Boronic Acid/Ester (for Suzuki reactions): Boronic acids can undergo decomposition (protodeboronation) upon storage.[12]
-
Solvents and Bases: Trace amounts of water or other impurities in solvents or bases can be detrimental.[13]
-
Troubleshooting Steps:
-
Reagent Quality Control: Use freshly purchased or purified reagents. The purity of this compound should be verified by NMR or LC-MS.
-
Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures.
-
Handle Bases Carefully: Many bases are hygroscopic. Store them in a desiccator and weigh them out quickly.
-
Possible Cause 2: Inconsistent Inert Atmosphere Technique
The effectiveness of degassing and maintaining an inert atmosphere can vary between experiments if not performed meticulously.
-
Troubleshooting Steps:
-
Standardize Inert Gas Procedure: Implement a consistent procedure for all reactions, such as three cycles of evacuating the reaction flask under vacuum and backfilling with argon or nitrogen.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is a ligand necessary for my palladium-catalyzed cross-coupling reaction?
A1: Ligands are crucial for several reasons.[7] They stabilize the palladium metal center, preventing it from aggregating into inactive palladium black.[14] They also modulate the electronic and steric properties of the catalyst, which directly influences its reactivity, selectivity, and stability.[7][15] For challenging substrates like this compound, bulky, electron-rich ligands are often required to promote the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[6][7]
Q2: What is the role of the base in a Suzuki-Miyaura coupling reaction?
A2: The base has multiple critical roles in the Suzuki-Miyaura catalytic cycle.[10] Its primary function is to activate the organoboron compound by forming a more nucleophilic "ate" complex (e.g., a boronate), which is essential for the transmetalation step where the organic group is transferred from boron to palladium.[3] The choice of base can also influence the overall stability of the catalytic system.[11]
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki?
A3: Yes. The carbon-bromine bond in this substrate is suitable for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Sonogashira Coupling: Coupling with a terminal alkyne.[18]
-
Buchwald-Hartwig Amination: Coupling with an amine.
-
Stille Coupling: Coupling with an organostannane.[1]
The optimal catalyst system (palladium source and ligand) will vary depending on the specific reaction.
Q4: How can I monitor the reaction for catalyst decomposition?
A4: Visual inspection for the formation of palladium black is the most immediate indicator.[5] For a more quantitative assessment, you can take small aliquots from the reaction mixture at regular intervals (under inert conditions) and analyze them by LC-MS or GC-MS. A stall in product formation before the starting material is fully consumed strongly suggests catalyst deactivation. Advanced techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be used to determine the amount of palladium that has precipitated out of the solution, but this is typically done after the reaction is complete.[19]
Data Presentation
Table 1: Recommended Catalyst Systems for Cross-Coupling with Bromopyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Target Reaction | Key Advantages & Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 5 | Suzuki, Buchwald-Hartwig | Bulky, electron-rich ligands. Excellent for challenging substrates, prevent pyridine coordination.[7] |
| Pd(PPh₃)₄ | None (ligand included) | 2 - 5 | Suzuki, Stille | A common Pd(0) source. May be less effective for this substrate due to PPh₃ being less bulky.[20] |
| PdCl₂(dppf) | None (ligand included) | 2 - 5 | Suzuki | A robust, air-stable pre-catalyst with a bidentate ligand.[12][20] |
| PdCl₂(Amphos)₂ | None (ligand included) | 2 - 5 | Negishi | The "Amphos" ligand is designed for stability and high activity. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base (equivalents) | Solvent | Typical Temperature | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O, Toluene/H₂O | 80-110 °C | A common and cost-effective choice, but may not be optimal for this substrate.[12] |
| K₃PO₄ (2-3) | Toluene, Dioxane, DMF | 80-110 °C | A stronger base, often provides better results with challenging substrates.[12] |
| Cs₂CO₃ (2-3) | Dioxane, Toluene | 80-110 °C | A highly effective but more expensive base.[11] |
| Et₃N (2-3) | DMF, Acetonitrile | 60-100 °C | An organic base, sometimes used to avoid heterogeneous mixtures. Can also act as a reductant.[21] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, and solvent is recommended.
-
Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times.[5]
-
Addition of Substrate and Solvent: Add this compound (1.0 equivalent) to the flask, followed by the degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Diagnostic Experiment for Catalyst Poisoning
This experiment can help determine if catalyst poisoning by the substrate is the primary cause of low conversion.
-
Setup Two Reactions: Prepare two identical small-scale reactions as described in Protocol 1.
-
Reaction A (Control): Run the reaction as normal.
-
Reaction B (Delayed Substrate Addition): In the second flask, combine all reagents except for the this compound. Heat this mixture for 30-60 minutes to allow for the formation of the active Pd(0) catalyst. Then, add the this compound to the pre-activated catalyst mixture.
-
Compare Results: Monitor both reactions. If Reaction B proceeds significantly faster or gives a higher yield than Reaction A, it suggests that the substrate is interfering with the initial catalyst activation step, a strong indicator of catalyst poisoning.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalyst Deactivation Pathways
This diagram shows two common pathways for palladium catalyst deactivation when using pyridine-based substrates.
Caption: Common catalyst deactivation pathways with pyridine substrates.
Diagram 3: Troubleshooting Workflow for Low Yield
A decision tree to guide troubleshooting efforts when encountering low product yield.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
D. Michael, et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
J. D. Bailey, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
L. Palio, et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]
-
S. B. Umbarkar, et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]
-
S. G. F. S. Azevedo, et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
-
Royal Society of Chemistry. (2018). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. [Link]
-
ResearchGate. (2025). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
ResearchGate. (2025). C-C Cross-Coupling Reactions by Palladium on Barium and Potassium Polyoxotungstate Supports. [Link]
-
R. R. Izmailov, et al. (2024). Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atomic emission spectrometry (ICP-AES). Industrial laboratory. Diagnostics of materials. [Link]
-
MDPI. (2022). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. [Link]
-
Sciforum. Palladium Schiff Base Complexes: Potential catalysts for C-C bond reactions. [Link]
-
J. C. Vantourout, et al. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
J. D. Knoll, et al. (2015). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PLoS ONE. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. [Link]
-
J. G. de Vries. (2007). Catalysis by Palladium Pincer Complexes. Chemical Reviews. [Link]
-
J. W. Elam, et al. (2010). Palladium Catalysts Synthesized by Atomic Layer Deposition for Methanol Decomposition. Chemistry of Materials. [Link]
-
L. F. Allard, et al. (2018). Unique Structural Characteristics of Catalytic Palladium/Gold Nanoparticles on Graphene. Microscopy and Microanalysis. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2025). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
PubChem. This compound. [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. [Link]
-
A. M. Barrios, et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
S. M. Hossain, et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Journal of the Brazilian Chemical Society. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
PubChem. Methyl 5-bromo-2-methoxynicotinate. [Link]
-
ResearchGate. Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck.... [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. youtube.com [youtube.com]
- 18. fiveable.me [fiveable.me]
- 19. Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atom… [ouci.dntb.gov.ua]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
scale-up challenges for the synthesis of Methyl 5-bromo-2-methoxyisonicotinate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and safe execution of your synthesis.
Introduction
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its scale-up, however, is not without challenges, often due to the multi-step nature of the synthesis and the handling of hazardous reagents.[1] This guide aims to provide practical, experience-driven advice to overcome common hurdles in the synthesis and purification of this versatile molecule.
Synthetic Route Overview
A common synthetic approach to this compound starts from 2-hydroxy-4-methylpyridine. The following diagram outlines a typical synthetic sequence, which will be the basis for our discussion.
Caption: A plausible synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Limited commercial availability of starting materials in large quantities , which may necessitate custom synthesis with long lead times.[1]
-
Controlling the exothermic nature of the bromination step , which can lead to runaway reactions if not managed properly, especially when using reagents like N-bromosuccinimide (NBS).[2]
-
Ensuring regioselectivity during bromination to avoid the formation of di- and other poly-brominated impurities.
-
Handling hazardous materials such as elemental bromine or large quantities of NBS safely.[3][4]
-
Achieving high purity , as the removal of structurally similar impurities can be difficult on a large scale.
Q2: What are the key safety considerations for this synthesis?
A2: Safety is paramount. Key considerations include:
-
Brominating agents: Both elemental bromine and NBS are hazardous. Bromine is highly corrosive and toxic, while NBS can cause violent reactions with certain solvents (e.g., DMF) and can lead to thermal runaway.[2][4] A thorough risk assessment is crucial before any scale-up.
-
Exothermic reactions: The bromination step is often exothermic. Proper temperature control, slow reagent addition, and adequate cooling capacity are essential to prevent runaway reactions.[5]
-
Solvent selection: Be aware of potential side reactions between reagents and solvents. For example, NBS can react hazardously with 2-methyltetrahydrofuran (2-MeTHF).[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, face shields, and suitable gloves, especially when handling corrosive or reactive chemicals.[3]
Troubleshooting Guide
Bromination Step
Q3: My bromination reaction is producing significant amounts of di-brominated byproducts. How can I improve the selectivity for the desired mono-brominated product?
A3: The formation of di-brominated species is a common issue. Here are some strategies to enhance selectivity:
-
Control stoichiometry: Use a strict 1:1 molar ratio of your substrate to the brominating agent (e.g., NBS).
-
Slow addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent, disfavoring over-bromination.
-
Temperature control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase selectivity.
-
Solvent choice: Acetic acid is a common solvent for this type of bromination. The polarity of the solvent can influence the reactivity of the brominating agent.
Q4: I am scaling up the bromination with NBS and am concerned about thermal runaway. How can I mitigate this risk?
A4: Thermal runaway with NBS is a serious safety concern. Here's how to manage it:
-
Calorimetric studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat release.[2]
-
Semi-batch process: Add the NBS solution gradually to the reaction mixture (semi-batch) rather than adding all reagents at once (batch). This allows the cooling system to keep up with the heat generated.[2]
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.
Caption: Decision workflow for improving bromination selectivity.
Esterification Step
Q5: The esterification of my 5-bromo-2-hydroxyisonicotinic acid is slow and gives low yields. What are some robust methods for this transformation?
A5: Esterification of pyridine carboxylic acids can be challenging. Consider these methods:
-
Fischer Esterification with Thionyl Chloride: A common and effective method involves the use of methanol with a catalytic amount of sulfuric acid or, for a more reactive approach, pre-forming the acid chloride with thionyl chloride (SOCl₂) followed by the addition of methanol.[6]
-
DCC Coupling: While effective, dicyclohexylcarbodiimide (DCC) couplings can be problematic on a large scale due to the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[7]
-
Alternative Activating Agents: Consider using other activating agents like carbonyldiimidazole (CDI) which often lead to cleaner reactions.
| Method | Pro | Con | Scale-up Consideration |
| Fischer (H₂SO₄) | Inexpensive | Requires high temperatures and long reaction times | Good for large scale if reaction time is acceptable |
| SOCl₂/MeOH | Fast and high yielding | SOCl₂ is corrosive and generates HCl | Requires careful handling of SOCl₂ and good ventilation |
| DCC Coupling | Mild conditions | DCU byproduct removal can be difficult | Chromatography may be needed, which is not ideal for scale-up |
Methoxylation Step
Q6: My methoxylation of Methyl 5-bromo-2-hydroxyisonicotinate is incomplete. How can I improve the conversion?
A6: Incomplete methoxylation can be due to several factors:
-
Base Strength: Ensure you are using a sufficiently strong base to deprotonate the hydroxyl group. Potassium carbonate (K₂CO₃) is common, but stronger bases like sodium hydride (NaH) can be used if necessary, with appropriate safety precautions.
-
Methylating Agent: Methyl iodide (MeI) is very reactive but can be hazardous. Dimethyl sulfate (DMS) is another option, but it is highly toxic. Consider using less hazardous alternatives like dimethyl carbonate (DMC) at higher temperatures if possible.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous.
-
Temperature: Gently heating the reaction can improve the rate and conversion.
Purification and Isolation
Q7: I am having difficulty removing a persistent impurity from my final product during crystallization. What are some alternative purification strategies?
A7: If crystallization is not effective, consider the following:
-
Slurry Wash: Slurrying the crude product in a solvent in which the product is sparingly soluble but the impurity is soluble can be very effective.
-
Column Chromatography: While not ideal for very large scales, it can be a viable option for multi-kilogram batches if a suitable solvent system is found.
-
Acid-Base Extraction: If the impurity has a different pKa than your product, an acid-base workup can be used to separate them.
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation could be an option.
Experimental Protocols
Protocol 1: Controlled Bromination of 2-Hydroxy-4-methylpyridine
WARNING: This reaction is exothermic and should be conducted with strict temperature control.
-
To a solution of 2-hydroxy-4-methylpyridine (1.0 eq) in glacial acetic acid (5-10 volumes), cool the mixture to 10-15 °C in an ice bath.
-
In a separate vessel, prepare a solution of N-bromosuccinimide (1.0 eq) in glacial acetic acid (2-3 volumes).
-
Slowly add the NBS solution to the pyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by pouring it into a large volume of cold water.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-2-hydroxy-4-methylpyridine.
Protocol 2: Esterification using Thionyl Chloride
WARNING: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
-
To a suspension of 5-bromo-2-hydroxyisonicotinic acid (1.0 eq) in methanol (10 volumes), cool the mixture to 0-5 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (around 65 °C) for 4-6 hours, or until the reaction is complete by HPLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
References
- Benchchem. (n.d.). 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
- ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.
- Benchchem. (n.d.). Technical Support Center: Safe Scale-Up of Reactions Involving Bromonitromethane.
- Novartis OAK. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization.
- ACS Publications. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
- Scientific Update. (2024). A Dangerous Bromance.
- MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
Technical Support Center: Managing Steric Hindrance in Reactions with Methyl 5-bromo-2-methoxyisonicotinate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-methoxyisonicotinate and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to steric hindrance in reactions involving this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying principles to empower you to make informed decisions in your experimental design.
The Challenge: Understanding the Steric and Electronic Landscape
This compound presents a unique set of challenges due to its substitution pattern. The methoxy group at the 2-position and the methyl ester at the 4-position introduce significant steric bulk around the pyridine ring. This steric hindrance can impede the approach of reagents and catalysts, leading to lower reaction rates and yields. Furthermore, the electronic effects of the substituents—the electron-donating methoxy group and the electron-withdrawing ester and bromo groups—influence the reactivity of the pyridine ring in nuanced ways.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my Suzuki-Miyaura cross-coupling reactions with this compound. What are the likely causes and how can I optimize the reaction?
Low yields in Suzuki-Miyaura couplings with this substrate are a common issue, primarily due to the steric hindrance around the bromine atom, which is ortho to the bulky methoxy group and meta to the ester. This congestion can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate oxidative addition at the hindered C-Br bond. For particularly challenging couplings, consider specialized ligands like BI-DIME.
-
Alternative: N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in couplings involving sterically demanding substrates.
-
-
Base Selection: The choice of base is crucial for activating the boronic acid partner for transmetalation.
-
Recommendation: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
-
-
Solvent and Temperature: The solvent can significantly influence reaction rates.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For sluggish reactions, increasing the temperature is a viable strategy, but should be done with care to avoid catalyst decomposition.
-
Summary of Recommended Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Provides the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Overcomes steric hindrance, accelerates oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, or t-BuOK | Activates the boronic acid for efficient transmetalation. |
| Solvent | Dioxane, THF, Toluene | Common solvents for cross-coupling reactions. |
| Temperature | 80-110 °C | Increased temperature can overcome activation energy barriers. |
Q2: My Buchwald-Hartwig amination reactions are sluggish and incomplete. How can I improve the conversion?
Similar to Suzuki couplings, the steric environment of this compound can hinder C-N bond formation in Buchwald-Hartwig aminations. The bulky methoxy group can impede the approach of the amine nucleophile and interfere with the catalytic cycle.
Troubleshooting Strategies:
-
Ligand Selection is Key: The choice of ligand is paramount for a successful Buchwald-Hartwig amination.
-
Recommendation: Sterically demanding biaryl phosphine ligands developed by Buchwald and Hartwig are highly effective. Ligands like BrettPhos, RuPhos, and XPhos are designed to facilitate reactions with hindered substrates.
-
Rationale: These ligands create a coordinatively unsaturated and highly reactive palladium center, which is essential for both the oxidative addition and the reductive elimination steps.
-
-
Base and Amine Combination: The choice of base should be tailored to the pKa of the amine being used.
-
Recommendation: For primary and secondary alkylamines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For less basic anilines, a weaker base like cesium carbonate may be sufficient.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.2 equiv), the appropriate phosphine ligand (e.g., BrettPhos, 2-5 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous toluene or dioxane, followed by the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography.
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on a derivative of this compound where the bromine has been replaced by a better leaving group (e.g., fluorine or chlorine). Which position is more reactive, C-2 or C-5?
In nucleophilic aromatic substitution on pyridine rings, the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen are activated towards nucleophilic attack. This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance.
-
Positional Reactivity:
-
C-2 Position: The methoxy group is at the C-2 position. While this position is electronically activated, the methoxy group itself is a poor leaving group in SNAr reactions.
-
C-5 Position: The bromo group is at the C-5 position, which is meta to the nitrogen. This position is not electronically activated for SNAr. Therefore, direct substitution of the bromine via a standard SNAr mechanism is unlikely.
-
-
For Derivatives: If you have a derivative with a good leaving group at C-2 (e.g., chlorine instead of methoxy), this position would be highly susceptible to SNAr. A leaving group at C-4 would also be readily displaced.
Decision-Making Workflow for SNAr:
Caption: SNAr reactivity on substituted pyridines.
Q4: I am struggling with the hydrolysis (saponification) of the methyl ester in my sterically hindered product. Are there any specific conditions that can facilitate this transformation?
The hydrolysis of sterically hindered esters can be challenging under standard conditions due to the difficulty of the hydroxide ion attacking the carbonyl carbon.
Troubleshooting Strategies:
-
Elevated Temperatures: Increasing the reaction temperature is the most straightforward approach to overcoming the activation energy barrier.
-
Co-solvents: Using a co-solvent system can improve the solubility of the substrate and enhance the reaction rate.
-
Recommendation: A mixture of THF/water or dioxane/water is often more effective than alcohol/water mixtures.
-
-
Alternative Hydrolysis Conditions:
-
Lithium Hydroxide: In some cases, lithium hydroxide (LiOH) in a THF/water mixture can be more effective than NaOH or KOH for hindered esters.
-
Non-aqueous Conditions: A mild protocol using NaOH in a non-aqueous medium like MeOH/CH₂Cl₂ (1:9) at room temperature has been reported to be effective for the saponification of hindered esters.
-
Protocol for Hydrolysis of a Hindered Methyl Ester:
-
Dissolution: Dissolve the ester in a suitable solvent system (e.g., THF:H₂O, 3:1).
-
Base Addition: Add an excess of the base (e.g., LiOH, 3-5 equivalents).
-
Heating: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction, acidify with dilute HCl to protonate the carboxylate, and extract the carboxylic acid product with an organic solvent.
Q5: Can I perform a Grignard reaction at the C-5 position by forming a Grignard reagent from the bromo-substituent?
Yes, it is possible to form a Grignard reagent at the C-5 position. However, the presence of the ester group on the same molecule is a significant complication, as Grignard reagents are highly reactive towards esters.
Challenges and Solutions:
-
Intramolecular Reactivity: The newly formed Grignard reagent can react with the ester group of another molecule of the starting material.
-
Halogen-Magnesium Exchange: A more viable approach is to use a halogen-magnesium exchange reaction at low temperature. This method can generate the Grignard reagent in situ, which can then be trapped with an external electrophile.
-
Recommendation: Use a commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or a turbo Grignard reagent (i-PrMgCl·LiCl) to perform the exchange with the C-Br bond. This is typically done at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Workflow for Grignard Reagent Formation and Reaction:
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Methyl 5-bromo-2-methoxyisonicotinate in Modern Synthesis
Introduction: The Strategic Value of Substituted Halopyridines
In the landscape of medicinal chemistry and drug development, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is a key challenge, and halopyridines serve as exceptionally versatile precursors for constructing molecular complexity. Their reactivity in a range of transformations, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, allows for the precise introduction of diverse substituents.
This guide provides an in-depth comparative analysis of Methyl 5-bromo-2-methoxyisonicotinate , a highly functionalized building block, against other common halopyridines. We will dissect the electronic and steric factors governing its reactivity, present comparative experimental data, and provide robust protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.
Understanding the Reactivity of the Pyridine Ring
The reactivity of a substituted halopyridine is not merely a function of the carbon-halogen bond. It is a complex interplay of electronic effects dictated by the position of the ring nitrogen and the nature of other substituents.
-
The Influence of the Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, creating electron-deficient (electrophilic) carbons, particularly at the C2 (ortho) and C4 (para) positions. This intrinsic property makes the pyridine ring more susceptible to nucleophilic attack than a corresponding benzene ring but less reactive towards electrophilic substitution.[1][2]
-
Substituent Effects: The reactivity is further modulated by the electronic properties of substituents.
-
Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR), nitriles (-CN), or nitro (-NO₂) further decrease electron density on the ring, enhancing its electrophilicity. This significantly activates the ring for nucleophilic aromatic substitution and can influence the oxidative addition step in cross-coupling reactions.[3][4]
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) increase electron density through resonance, which can make the ring less reactive towards nucleophiles but can facilitate the oxidative addition of a C-X bond to a palladium(0) catalyst.[4][5]
-
In this compound, we have a fascinating combination:
-
An electron-donating methoxy group at C2.
-
An electron-withdrawing methyl ester group at C4.
-
A bromine atom at C5.
This unique arrangement dictates its specific reactivity profile, which we will explore in the following sections.
Caption: Electronic effects of substituents on pyridine reactivity.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[6][7] The general reactivity trend for aryl halides in the crucial oxidative addition step is I > Br > Cl , a factor of bond strength and polarizability.[8]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples organoboron compounds with halides, is exceptionally tolerant of various functional groups.[7][9] For this compound, the C5-Br bond is the reactive site. The electron-donating methoxy (C2) and electron-withdrawing ester (C4) groups have opposing electronic effects, but both can contribute to stabilizing the palladium complex during the catalytic cycle.
Comparative Data:
| Entry | Halopyridine Substrate | Boronic Acid | Conditions | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C | Est. >90 | [10] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C | 95 | [11] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100°C | 88 | [12] |
| 4 | 4-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 92 | [13] |
| 5 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II) complex, Cs₂CO₃, Toluene, MW, 25 min | 96 | [14] |
Note: Yield for Entry 1 is estimated based on high yields for structurally similar substrates under standard conditions. Specific experimental data for this exact coupling was not found in the initial search.
Field Insights: The reactivity of this compound in Suzuki couplings is expected to be excellent. The C-Br bond is readily activated, and the substituents do not typically interfere with the reaction. Its reactivity is comparable to other bromopyridines and often superior to analogous chloropyridines, which require more specialized (and often more expensive) ligands and harsher conditions to achieve high yields.[9]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing the arylamine moieties prevalent in pharmaceuticals.[6][15] The choice of ligand and base is critical and depends on the nature of both the halopyridine and the amine coupling partner.[16]
Comparative Data:
| Entry | Halopyridine Substrate | Amine | Conditions | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | Est. >85 | [16] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 90 | [16] |
| 3 | 4-Nitrochlorobenzene | Benzamide | Xantphos Pd G3, DBU, MeCN/PhMe, 140°C | 88 | [17] |
| 4 | 2-Bromopyridine | Benzamide | Xantphos Pd G3, DBU, MeCN/PhMe, 140°C | 76 | [17] |
| 5 | Aryl Bromide | Primary Amine | Pd(OAc)₂, Hindered Ligand, NaOtBu, Toluene, RT | 81-98 | [18] |
Note: Yield for Entry 1 is estimated based on protocols for similar bromopyridine substrates.
Field Insights: The electronic nature of this compound makes it an excellent substrate for Buchwald-Hartwig amination. The reaction should proceed under standard conditions used for other aryl bromides. The primary challenge with pyridine-containing substrates can be catalyst inhibition by the pyridine nitrogen. However, the use of modern, electron-rich, sterically hindered phosphine ligands (like Xantphos or Buchwald's biarylphosphine ligands) effectively mitigates this issue, leading to high-yielding reactions.[15][16]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.[8][19] The reactivity follows the standard halide trend: I > Br > Cl.[8]
Comparative Data:
| Entry | Halopyridine Substrate | Alkyne | Conditions | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65°C | Est. >80 | [11][20] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C | 96 | [20] |
| 3 | 2-Bromopyridine | Phenylacetylene | MCM-41-Pd, CuI, PPh₃, K₂CO₃, Toluene, 80°C | 93 | [11] |
| 4 | 3-Bromopyridine | Phenylacetylene | MCM-41-Pd, CuI, PPh₃, K₂CO₃, Toluene, 80°C | 85 | [11] |
| 5 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | 85 (mono) | [21] |
Note: Yield for Entry 1 is estimated based on standard Sonogashira conditions for bromopyridines.
Field Insights: this compound is well-suited for Sonogashira coupling. Its reactivity is expected to be similar to other bromopyridines. The slightly lower reactivity of 3-halopyridines compared to 2-halopyridines observed in some systems is a minor effect, and high yields are generally attainable with proper optimization.[11]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[22]
Key Principles for Pyridines:
-
Activation: The reaction requires strong electron-withdrawing groups to stabilize the negative charge of the intermediate. The pyridine nitrogen itself acts as an EWG.
-
Regioselectivity: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions, as the resulting negative charge can be delocalized onto the electronegative nitrogen atom. Attack at C3 (meta) is significantly disfavored as this delocalization is not possible.[2][23]
-
Leaving Group: The leaving group ability typically follows F > Cl ≈ Br > I in reactions where the initial nucleophilic attack is the rate-determining step.[24][25]
Analysis of this compound:
-
The ring is activated by the C4-ester group and the ring nitrogen.
-
The bromine atom is at C5, which is meta to the ring nitrogen.
-
The methoxy group is at C2, an ortho position.
Comparative Assessment: this compound is unlikely to undergo SNAr at the C5-Br position under typical conditions. The meta-position is not sufficiently activated for nucleophilic attack.[2] In contrast, 2- or 4-halopyridines are excellent substrates for SNAr because the halogen is in an activated position. For our target molecule, any potential SNAr reaction would likely target the C2 position. However, the methoxy group is a very poor leaving group compared to halides. Therefore, this molecule's primary utility lies in cross-coupling reactions at the C5-Br bond, not SNAr.
A related compound, Methyl 5-bromo-2-chloro isonicotinate, offers more diverse reactivity. While the C5-Br bond is still favored for cross-coupling, the C2-Cl bond is now susceptible to SNAr, allowing for sequential, site-selective functionalization.[26]
Experimental Protocols
The following protocols are self-validating systems, designed with explanations for each component choice, ensuring both reproducibility and a deeper understanding of the reaction mechanics.
Caption: A typical experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Rationale: This protocol uses a classic Pd(PPh₃)₄ catalyst, which is effective for aryl bromides. A phase-transfer system (Dioxane/aqueous Na₂CO₃) is employed, which is common for Suzuki reactions as the base activates the boronic acid for transmetalation.[13][27]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 246 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Dissolve sodium carbonate (212 mg, 2.0 mmol) in water (2 mL) and add it to the flask, followed by 1,4-dioxane (8 mL).
-
Expertise Note: The order of addition can be important. Adding the solid catalyst before the solvent ensures it is well-dispersed. The solvent mixture facilitates the interaction between the organic-soluble starting material and the water-soluble base.
-
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Rationale: This protocol uses a palladium(dba)₂/Xantphos catalyst system, which is highly effective for coupling aryl bromides with a wide range of amines, including cyclic secondary amines like morpholine. Cesium carbonate is a strong, non-nucleophilic base often used in these reactions.[16]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to a dry Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (246 mg, 1.0 mmol). Seal the tube.
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (131 µL, 1.5 mmol).
-
Trustworthiness Note: Using anhydrous solvents and maintaining an inert atmosphere is critical for the stability and activity of the palladium catalyst, preventing oxidative deactivation.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-18 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired N-arylated product.
Conclusion
This compound emerges as a highly valuable and strategically designed building block for synthetic chemistry. Its reactivity profile is dominated by the C5-Br bond, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its performance in these reactions is comparable to, and in some cases superior than, other halopyridines due to the well-defined reactive site and the absence of significant side reactions.
Conversely, it is a poor substrate for nucleophilic aromatic substitution at the bromine position due to its unfavorable meta-relationship to the activating ring nitrogen. This chemo-selectivity is a significant advantage, allowing chemists to perform cross-coupling chemistry with high fidelity without competing SNAr pathways. Understanding this distinct reactivity profile empowers researchers to design more efficient and predictable synthetic routes toward complex, high-value molecules in the pharmaceutical and materials science industries.
References
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.Molecules.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2020). Inorganic Chemistry.
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2014). Structural Chemistry.
- An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* (2020). The Journal of Physical Chemistry A.
- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. (1974). The Journal of Organic Chemistry.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2012). The Journal of Organic Chemistry.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2012). Organic & Biomolecular Chemistry.
- Sonogashira coupling.Wikipedia.
- Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amin
- Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
- Nucleophilic arom
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2014). Organic & Biomolecular Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Sonogashira Coupling.Organic Chemistry Portal.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.BenchChem.
- Suzuki Coupling.Organic Chemistry Portal.
- The Suzuki Reaction.Myers Research Group, Harvard University.
- Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (2018).
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Methyl 5-bromo-2-methoxyisonicotinate
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The focus of this guide is the Suzuki coupling of Methyl 5-bromo-2-methoxyisonicotinate, a key heterocyclic building block. The pyridine core is a prevalent motif in a vast number of biologically active molecules, and the ability to functionalize it at the C5 position via C-C bond formation is a critical step in the synthesis of numerous drug candidates and functional materials.[3]
However, the Suzuki coupling of bromopyridines, especially those bearing electron-withdrawing groups like the methoxycarbonyl group in our substrate of interest, presents unique challenges. The electron-deficient nature of the pyridine ring can deactivate the aryl bromide towards oxidative addition, the first and often rate-limiting step in the catalytic cycle. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[4] Consequently, the judicious selection of the catalyst system—comprising the palladium source and, crucially, the ancillary ligand—is paramount to achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data drawn from analogous systems, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for electron-deficient aryl bromides.[5]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6]
The nature of the ligand coordinated to the palladium center profoundly influences each of these steps, impacting the catalyst's activity, stability, and selectivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems
The choice of catalyst system is critical for overcoming the challenges associated with the Suzuki coupling of electron-deficient bromopyridines. Below, we compare the performance of three major classes of palladium catalysts: traditional phosphine ligand systems, modern bulky phosphine (Buchwald) ligand systems, and N-heterocyclic carbene (NHC) ligand systems.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) [Reference] | Key Advantages |
| Traditional Phosphine | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 85[3] | Widely available, cost-effective, good for routine couplings. |
| Buchwald Ligand | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | >90 (expected)[3] | High turnover numbers, effective for challenging substrates.[7] |
| N-Heterocyclic Carbene (NHC) | |||||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60 | <12 | >90 (expected)[6] | High reactivity, mild conditions, air and moisture stable precatalyst.[8] |
Note: The yields presented are based on data for structurally analogous and challenging bromopyridine substrates and serve as a strong indication of expected performance. Optimization for this compound is recommended.
Traditional Phosphine Ligand Systems: The Workhorse Catalyst
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For many standard Suzuki couplings, Pd(PPh₃)₄ is a reliable and cost-effective choice.[3] The triphenylphosphine ligands stabilize the Pd(0) center, and the catalyst is often effective for a range of aryl bromides. However, for electron-deficient substrates like this compound, the relatively lower electron-donating ability of PPh₃ may lead to slower oxidative addition, necessitating higher temperatures and longer reaction times.
Buchwald Ligand Systems: For Challenging Couplings
-
Catalyst Precursor: Palladium(II) Acetate - Pd(OAc)₂
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
The development of bulky, electron-rich phosphine ligands, pioneered by Stephen Buchwald, has revolutionized Suzuki-Miyaura coupling.[7][9] Ligands like SPhos possess both steric bulk and strong electron-donating properties. The steric bulk promotes the reductive elimination step, while the electron-rich nature of the phosphine facilitates the oxidative addition of the aryl bromide.[5] This combination makes Buchwald ligand systems highly effective for challenging substrates, often providing excellent yields where traditional catalysts falter.
N-Heterocyclic Carbene (NHC) Ligand Systems: The Modern Contender
-
Precatalyst: Pd-PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[8] NHCs are strong σ-donors, which enhances the catalytic activity of the palladium center. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, such as Pd-PEPPSI-IPr, are particularly advantageous.[6] They are air- and moisture-stable, allowing for easier handling, and they are highly active, often enabling reactions to proceed under milder conditions with lower catalyst loadings.
Experimental Protocols
The following protocols are provided as a starting point and are based on established procedures for structurally similar substrates. Optimization of reaction parameters is recommended to achieve the best results for your specific application.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Using a Traditional Phosphine Ligand - Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Using a Buchwald Ligand System - Pd(OAc)₂/SPhos
This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the crude product by column chromatography.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Precatalyst - Pd-PEPPSI-IPr
This protocol is based on the use of PEPPSI-type catalysts for challenging cross-coupling reactions.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd-PEPPSI-IPr (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr (0.02 eq), and K₂CO₃ (2.0 eq) to a dry Schlenk tube.
-
Add anhydrous THF.
-
Seal the Schlenk tube and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The selection of an optimal catalyst system is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. For routine applications, the traditional Pd(PPh₃)₄ catalyst offers a balance of cost-effectiveness and reasonable efficacy. However, for more challenging transformations or when higher efficiency is desired, modern catalyst systems based on bulky, electron-rich phosphine ligands like SPhos, or N-heterocyclic carbene ligands in the form of robust precatalysts like Pd-PEPPSI-IPr, are highly recommended. These advanced systems often provide superior yields under milder conditions and with broader substrate scope.
The field of catalysis is continually evolving, with ongoing research focused on the development of more active, stable, and sustainable catalysts. The exploration of heterogeneous catalysts, which offer the advantage of easier separation and recycling, is a particularly active area of investigation. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more sophisticated and efficient catalysts for challenging cross-coupling reactions, further empowering chemists in their pursuit of novel molecules with therapeutic and technological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Utility of Methyl 5-bromo-2-methoxyisonicotinate and Methyl 5-bromo-2-chloronicotinate
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and strategic direction of a synthetic campaign. Halogenated and alkoxy-substituted pyridines are cornerstone building blocks, offering versatile handles for molecular elaboration. This guide provides an in-depth technical comparison of two such vital intermediates: Methyl 5-bromo-2-methoxyisonicotinate and Methyl 5-bromo-2-chloronicotinate .
While direct, side-by-side comparative studies of these two specific molecules are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of chemical reactivity, supported by experimental data from closely related systems, to provide a predictive and practical framework for their application in synthesis. We will explore their relative performance in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to inform your selection and experimental design.
At a Glance: Key Structural and Reactive Features
Both molecules share a common pyridine core, substituted at the 5-position with a bromine atom—a versatile handle for cross-coupling reactions—and a methyl ester at the 4-position. The key point of differentiation lies at the 2-position: a methoxy group versus a chlorine atom. This single atomic change fundamentally alters the electronic properties and reactive profile of the molecule.
| Feature | This compound | Methyl 5-bromo-2-chloronicotinate |
| CAS Number | 886365-25-9 | 886365-28-2[1] |
| Molecular Formula | C₈H₈BrNO₃ | C₇H₅BrClNO₂[1] |
| Molecular Weight | 246.06 g/mol | 250.48 g/mol [1] |
| Key Reactive Sites | C5-Br (Cross-Coupling), C2-OMe (Potential SNAr/Coupling) | C5-Br (Cross-Coupling), C2-Cl (SNAr/Cross-Coupling) |
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The primary site for these transformations on both of our subject molecules is the C5-Br bond.
Theoretical Reactivity and Mechanistic Considerations
The generally accepted reactivity trend for aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This is due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to cleavage by the Pd(0) catalyst than the C-Cl bond.
Therefore, for reactions at the 5-position, both this compound and Methyl 5-bromo-2-chloronicotinate are expected to show similar reactivity, driven by the C-Br bond. However, the substituent at the 2-position can exert a secondary electronic influence. The methoxy group is electron-donating through resonance, while the chlorine atom is electron-withdrawing through induction. These electronic differences may subtly modulate the reactivity of the C-Br bond, though this effect is often secondary to the inherent reactivity of the halogen itself.
A more significant point of comparison is the potential for sequential or competitive coupling at the 2-position. Here, the chloro-substituent offers a distinct advantage for controlled, stepwise functionalization.
Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance in SNAr Reactions
Based on these principles, Methyl 5-bromo-2-chloronicotinate is the superior substrate for SNAr reactions at the 2-position. It can be readily functionalized with a variety of nucleophiles, such as amines, alkoxides, and thiolates, while the C-Br bond at the 5-position remains intact. In contrast, this compound is largely unreactive towards SNAr at the 2-position under standard conditions.
Section 3: Synthesis and Accessibility
The synthetic routes to these molecules are a key consideration for their practical application.
-
Methyl 5-bromo-2-chloronicotinate: A plausible synthesis involves the bromination and subsequent esterification of 2-chloroisonicotinic acid or its derivatives. [1]These precursors are generally commercially available.
-
This compound: This compound can be synthesized from its 2-hydroxy or 2-chloro analogue. A common method involves the nucleophilic substitution of the 2-chloro group with sodium methoxide. A patent describes the synthesis of the related methyl 5-bromo-2-hydroxyisonicotinate from 2-amino-5-bromoisonicotinic acid via a diazotization-hydrolysis sequence, followed by methylation of the hydroxyl group.
Figure 3: Potential synthetic relationship between the two target molecules.
Given that the chloro-analogue can serve as a direct precursor to the methoxy-analogue, the chloro-compound may be more readily accessible and potentially more cost-effective as a starting material, depending on the scale and specific synthetic route.
Section 4: Experimental Protocols (Representative)
The following protocols are generalized procedures for key transformations and may require optimization for specific substrates and coupling partners.
Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
-
Reaction Setup: To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Purge the vessel with an inert gas (e.g., Argon) and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
-
Reaction Setup: To a dry Schlenk tube, add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol: Nucleophilic Aromatic Substitution (SNAr) of a 2-Chloropyridine Derivative
-
Reaction Setup: To a reaction flask, add the 2-chloropyridine derivative (1.0 equiv.) and a suitable solvent (e.g., DMF, DMSO, or the nucleophile itself if it is a liquid).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv.).
-
Reaction: Heat the mixture to the required temperature (can range from room temperature to >100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by crystallization or flash column chromatography.
Conclusion and Strategic Recommendations
The choice between This compound and Methyl 5-bromo-2-chloronicotinate is a strategic one, dictated by the desired synthetic outcome.
-
For selective mono-functionalization at the 5-position via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), both substrates are viable. The C-Br bond provides a reliable reactive handle in both cases.
-
For sequential, site-selective functionalization, Methyl 5-bromo-2-chloronicotinate is the superior choice. Its two distinct reactive handles—the C-Br bond for cross-coupling and the C-Cl bond for SNAr or more demanding cross-coupling—allow for a stepwise and controlled elaboration of the pyridine core.
-
For applications requiring a nucleophilic substitution at the 2-position, Methyl 5-bromo-2-chloronicotinate is the only practical option of the two, as the 2-methoxy group is a poor leaving group in SNAr reactions.
-
In terms of accessibility, the chloro-analogue may be more readily available or synthetically more straightforward to prepare, and it can serve as a precursor to the methoxy-analogue.
Ultimately, by understanding the fundamental principles of reactivity that govern these two building blocks, researchers can make informed decisions to design more efficient and elegant synthetic routes towards their target molecules.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
-
Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from the Methyl 5-bromo-2-methoxyisonicotinate Scaffold
Introduction: The Untapped Potential of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structure frequently found in a wide array of therapeutic agents.[1][2][3] Its nitrogen atom provides a key site for hydrogen bonding, enabling potent interactions with biological targets, while the aromatic ring serves as a foundation for diverse chemical modifications.[2] This guide focuses on the latent therapeutic potential of a specific, highly functionalized starting material: Methyl 5-bromo-2-methoxyisonicotinate .
This molecule, with its strategic placement of a bromine atom, a methoxy group, and a methyl ester on the isonicotinate (pyridine-4-carboxylate) core, represents a versatile platform for synthetic diversification.[4] The bromo-substituent is a classic handle for cross-coupling reactions, the ester is readily converted to amides or hydrazides, and the methoxy group influences the electronic properties of the ring. While direct biological data on derivatives of this specific compound is sparse, a comprehensive analysis of structurally analogous pyridine derivatives allows us to project its potential and guide future research.
This document serves as a comparative guide for researchers, scientists, and drug development professionals. We will explore the potential anticancer, anti-inflammatory, and antimicrobial activities of compounds derivable from this scaffold, comparing their projected efficacy with established alternatives based on robust experimental data from the scientific literature. We will delve into the causality behind experimental designs and present validated protocols to ensure scientific rigor.
Part 1: Anticancer Activity - Forging New Weapons Against Cellular Proliferation
The development of novel anticancer agents is a paramount goal in medicinal chemistry.[1] Pyridine-containing compounds have a rich history in this area, forming the backbone of numerous kinase inhibitors and cytotoxic agents.[3][5] The this compound scaffold is an ideal starting point for creating libraries of compounds aimed at cancer targets.
Comparative Analysis of Potential Derivatives
By modifying the ester group and utilizing the bromo-substituent, we can envision the synthesis of several classes of potent anticancer compounds.
-
Pyridine-Urea Derivatives: The urea functional group is a powerful pharmacophore known for its ability to form strong hydrogen bonds with protein backbones, particularly in kinase domains. Research into pyridine-ureas has yielded compounds with exceptional potency. For instance, a series of novel pyridine-ureas demonstrated powerful antiproliferative activity against the MCF-7 breast cancer cell line.[5] Compound 8e from this series recorded an IC₅₀ of just 0.22 μM, making it approximately 8.7 times more active than the standard chemotherapeutic Doxorubicin (IC₅₀ = 1.93 μM) and 20 times more active than the kinase inhibitor Sorafenib (IC₅₀ = 4.50 μM) in the same assay.[5] This activity was linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5]
-
Pyridine-Triazole Hybrids: The 1,2,4-triazole ring is another heterocyclic system known for its broad biological activities. When hybridized with a pyridine core, the resulting molecules have shown promising anticancer effects. A study on pyridine-linked 1,2,4-triazoles found that these compounds exhibited moderate to potent activity against murine melanoma (B16F10) cells, with IC₅₀ values ranging from 41.12 μM to 61.11 μM.[1] While less potent than the leading pyridine-ureas, this class of compounds provides an alternative synthetic route to novel anticancer agents.
-
Bromo-Substituted Azaindolinones: The bromine atom on our scaffold is a key feature. Its presence is known to enhance the anticancer activity in certain molecular contexts.[6][7] For example, in a series of novel 5-bromo-7-azaindolin-2-one derivatives, compound 23p showed remarkable potency against multiple cancer cell lines, with IC₅₀ values of 2.357 μM (HepG2), 3.012 μM (A549), and 2.564 μM (Skov-3).[7] This was significantly more potent than the FDA-approved multi-kinase inhibitor Sunitinib in the same assays (IC₅₀: 31.594–49.036 μM).[7] This highlights the strategic value of the bromo-substituent in designing highly active compounds.
Data Summary: Anticancer Potency
| Compound Class | Example Compound | Target Cell Line(s) | Reported IC₅₀ (μM) | Comparative Standard (IC₅₀ μM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | Doxorubicin (1.93), Sorafenib (4.50) | [5] |
| Pyridine-Triazole | TP6 | B16F10 (Melanoma) | ~41 | - | [1] |
| Bromo-Azaindolinone | 23p | HepG2 (Liver), A549 (Lung) | 2.357 - 3.012 | Sunitinib (31.594 - 49.036) | [7] |
Experimental Workflow: From Synthesis to Screening
The logical progression from a starting scaffold to a potential drug candidate involves synthesis, purification, and biological evaluation. The diagram below outlines a typical workflow.
Caption: High-level workflow for anticancer drug discovery.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is based on the methodology used for evaluating novel pyridine derivatives and serves as a robust system for determining a compound's effect on cancer cell viability.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., murine melanoma B16F10) in appropriate media until they reach approximately 80% confluence.[1]
-
Cell Seeding: Trypsinize the cells and seed them into 96-well microplates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the final desired concentrations for testing. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Treatment: After 24 hours of incubation, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: Anti-inflammatory Activity - Quenching the Fires of Inflammation
Chronic inflammation is a driver of numerous diseases. Compounds derived from isonicotinic acid, the core of our starting material, have shown significant promise as anti-inflammatory agents.[8][9] The well-known drug Dexamethasone isonicotinate is a testament to the therapeutic value of this chemical class.[8][9]
Comparative Analysis of Isonicotinoyl Derivatives
A recent study focused on synthesizing novel isonicotinoyl derivatives and screening them for their ability to inhibit reactive oxygen species (ROS), a key mediator of inflammation.[8][9]
-
Exceptional Potency: The results were remarkable. Compound 5 , an isonicotinate derivative, exhibited an exceptionally low IC₅₀ value of 1.42 ± 0.1 µg/mL in a ROS inhibition assay.[8][9]
-
Superiority to Standard Drugs: This potency was eight-fold better than the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, which had an IC₅₀ of 11.2 ± 1.9 µg/mL in the same assay.[8][9] Another derivative, compound 8b , was three-fold more potent than Ibuprofen.[9]
Data Summary: Anti-inflammatory (ROS Inhibition) Potency
| Compound | Type | ROS Inhibition IC₅₀ (µg/mL) | Potency vs. Ibuprofen | Reference |
| Compound 5 | Isonicotinate Derivative | 1.42 ± 0.1 | ~8x more potent | [8][9] |
| Compound 8b | Isonicotinate Derivative | 3.7 ± 1.7 | ~3x more potent | [9] |
| Ibuprofen | Standard NSAID | 11.2 ± 1.9 | Standard | [8][9] |
Proposed Mechanism of Action: COX-2 Inhibition
The anti-inflammatory action of many NSAIDs, including Ibuprofen, stems from their inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] Molecular docking studies on the highly active isonicotinoyl compounds suggest they may act via a similar mechanism, binding effectively within the active site of the COX-2 enzyme to block its function.[8]
Caption: Proposed mechanism of action via COX-2 inhibition.
Protocol: In Vitro ROS Inhibition Assay
This protocol allows for the quantitative assessment of a compound's antioxidant and anti-inflammatory potential.
Principle: This assay measures the ability of a compound to scavenge free radicals. A common method uses the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). In the presence of an antioxidant, the purple DPPH is reduced to a yellow-colored compound, and the change in absorbance is measured.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank well containing only methanol should be used for calibration.
-
Calculation: Calculate the percentage of ROS scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Part 3: Antimicrobial Activity - A New Front Against Pathogens
The pyridine core is also present in many antimicrobial agents, including the cornerstone anti-tuberculosis drug Isoniazid (an isonicotinic acid hydrazide).[8][10] This suggests that derivatives of this compound could be tailored to combat bacterial and fungal infections.
Comparative Analysis of Potential Derivatives
-
Isonicotinates: Studies have investigated the relationship between the chemical structure of isonicotinates and their antimicrobial activity, confirming the potential of this class of compounds.[11]
-
Nicotinamides: In a study of newly synthesized nicotinamides, several compounds showed notable activity. Compound NC 3 inhibited the growth of the Gram-negative bacteria K. pneumoniae and P. aeruginosa at a concentration of 0.032 mM.[12] Compound NC 4 was effective against the fungus C. albicans at concentrations below 1 mM.[12]
-
Structure-Activity Relationship: Research has shown that N-substituted acetamides can be highly effective against C. albicans.[13] Another study on calixarenes containing a bromo-substituent found weak activity against Gram-positive bacteria like MRSA but no activity against Gram-negative bacteria.[14] This highlights that the overall molecular structure, not just the core, dictates the spectrum of activity.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Microorganism Preparation: Grow the test microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans) overnight in an appropriate broth medium.[12] Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized microorganism suspension to each well. Include a positive control well (microorganism with no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no turbidity is observed. The results can be confirmed by measuring the optical density with a plate reader.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a launchpad for innovation in drug discovery. The comparative analysis of structurally related compounds strongly suggests that its derivatives hold significant, untapped potential across multiple therapeutic areas.
-
For Anticancer Research: The development of pyridine-urea derivatives appears to be the most promising avenue, with literature precedents showing potency that far exceeds current standards like Doxorubicin.[5] The bromo-substituent should be leveraged to explore syntheses of compounds analogous to highly active azaindolinones.[7]
-
For Anti-inflammatory Applications: The isonicotinate core itself is a powerful pharmacophore for ROS inhibition.[8][9] Future work should focus on synthesizing and testing novel esters and amides to develop next-generation NSAIDs with superior potency to Ibuprofen.
-
For Antimicrobial Development: The scaffold provides a clear path to creating novel nicotinamides and isonicotinic acid hydrazides, which have demonstrated activity against both Gram-negative bacteria and fungi.[12]
By applying the robust experimental protocols detailed in this guide, researchers can systematically synthesize, screen, and validate novel compounds derived from this versatile scaffold, paving the way for the next generation of targeted therapeutics.
References
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]
-
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. [Link]
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Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
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The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. PubMed. [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
-
N-substituted 2-isocyanoarylacetamides with antimicrobial activity. PubMed. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]
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Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]
-
Methyl 5-Bromo-2-methoxynicotinate. Amerigo Scientific. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]
-
Biological Activity of Natural Products and Their Derivatives Beneficial for Improving Human Health. MDPI. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ResearchGate. [Link]
-
Anti-inflammatory, Analgesic, Anticonvulsant and Antiparkinsonian Activities of Some Pyridine Derivatives Using 2,6-disubstituted Isonicotinic Acid Hydrazides. PubMed. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]
-
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]
-
Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[2]-2-methyl resorcinarene. MDPI. [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
-
N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]
-
Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. [Link]
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- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
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- 14. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Methyl 5-bromo-2-methoxyisonicotinate and Its Analogs
This guide provides an in-depth spectroscopic comparison of Methyl 5-bromo-2-methoxyisonicotinate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to elucidate the structural and electronic properties of these important heterocyclic compounds. By understanding the spectroscopic signatures of these molecules, researchers can gain valuable insights for compound identification, purity assessment, and the strategic design of new chemical entities.
Introduction
This compound and its analogs are substituted pyridine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The precise characterization of these molecules is paramount for quality control and for understanding their structure-activity relationships. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.
This guide will systematically compare the spectroscopic data of this compound with key analogs: the parent compound Methyl isonicotinate, and derivatives with varying substituents at the 2- and 5-positions of the pyridine ring. This comparative approach will illuminate the influence of electron-donating (methoxy) and electron-withdrawing (bromo, chloro) groups, as well as their positions, on the spectral properties.
Molecular Structures for Comparison
To understand the spectroscopic variations, it is essential to first visualize the structures of the compounds under investigation.
Figure 1. Structures of this compound and its selected analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the analyte's signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Acquisition Parameters:
-
Pulse Angle: A 30° pulse is typically used to allow for faster repetition rates without saturating the signals.
-
Acquisition Time: ~2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds to allow for the relaxation of protons back to their equilibrium state before the next pulse.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Apply phase and baseline corrections to obtain a clean spectrum for analysis.
Comparative ¹H NMR Data
| Compound | H-3 (δ, ppm, mult.) | H-6 (δ, ppm, mult.) | OCH₃ (δ, ppm, s) | COOCH₃ (δ, ppm, s) |
| This compound | ~8.2 (s) | ~8.3 (s) | ~4.0 | ~3.9 |
| Methyl isonicotinate | ~7.8 (d) | ~8.7 (d) | - | ~3.9 |
| Methyl 5-chloro-2-methoxyisonicotinate | ~8.1 (s) | ~8.2 (s) | ~4.0 | ~3.9 |
| Methyl 2-methoxyisonicotinate | ~7.3 (d) | ~8.2 (d) | ~4.0 | ~3.9 |
| Methyl 5-bromoisonicotinate | ~8.3 (s) | ~8.8 (s) | - | ~3.9 |
Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration. 's' denotes singlet, and 'd' denotes doublet.
Analysis and Interpretation
The ¹H NMR spectra of these analogs reveal distinct patterns arising from the electronic effects of the substituents.
-
Parent Compound (Methyl isonicotinate): The protons at the 3 and 5 positions are equivalent, as are the protons at the 2 and 6 positions, due to the symmetry of the molecule. This results in two doublets in the aromatic region.
-
Effect of Methoxy Group (Methyl 2-methoxyisonicotinate): The introduction of the electron-donating methoxy group at the 2-position shields the adjacent protons, causing an upfield shift of the H-3 proton signal compared to the parent compound.
-
Effect of Halogens (Methyl 5-bromoisonicotinate & Methyl 5-chloro-2-methoxyisonicotinate): The electron-withdrawing halogens (Br and Cl) at the 5-position deshield the adjacent protons, leading to a downfield shift of the H-6 proton signal.
-
This compound: In this compound, the combined effects of the electron-donating methoxy group at C-2 and the electron-withdrawing bromo group at C-5 lead to distinct singlets for the H-3 and H-6 protons, as the ortho and meta couplings are often minimal in such substituted pyridines. The methoxy group's electron-donating nature counteracts the deshielding effect on H-3, while the bromine atom strongly deshields H-6.
Figure 2. Relationship between the compounds and the primary electronic effects on ¹H NMR shifts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is sensitive to the electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
-
Pulse Angle: A 30-45° pulse is common.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is crucial for their observation.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Comparative ¹³C NMR Data (Predicted/Typical Ranges)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | OCH₃ (ppm) | COOCH₃ (ppm) |
| This compound | ~163 | ~110 | ~145 | ~115 | ~148 | ~165 | ~54 | ~53 |
| Methyl isonicotinate | ~150 | ~123 | ~140 | ~123 | ~150 | ~166 | - | ~52 |
| Methyl 5-chloro-2-methoxyisonicotinate | ~163 | ~112 | ~144 | ~125 | ~147 | ~165 | ~54 | ~53 |
| Methyl 2-methoxyisonicotinate | ~164 | ~108 | ~138 | ~118 | ~148 | ~166 | ~53 | ~52 |
| Methyl 5-bromoisonicotinate | ~152 | ~126 | ~142 | ~120 | ~155 | ~165 | - | ~53 |
Note: These are predicted or typical chemical shift ranges and can vary.
Analysis and Interpretation
The ¹³C NMR chemical shifts are highly sensitive to the nature and position of substituents on the pyridine ring.
-
Effect of Methoxy Group: The electron-donating methoxy group at C-2 causes a significant downfield shift for C-2 (ipso-carbon) and an upfield shift for the adjacent C-3 (ortho-carbon) due to resonance effects.
-
Effect of Halogens: The electronegative bromine and chlorine atoms cause a downfield shift of the carbon to which they are attached (C-5). The effect on other ring carbons is more complex, involving both inductive and resonance effects.
-
Carbonyl Carbon: The chemical shift of the ester carbonyl carbon (C=O) is relatively consistent across the analogs, typically appearing around 165-166 ppm.
-
Methyl Carbons: The chemical shifts of the methoxy and methyl ester carbons are also found in their expected regions, around 52-54 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.
-
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative FT-IR Data (Key Vibrational Frequencies)
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C, C=N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1730 | ~1250 | ~1600, ~1550, ~1470 | ~650 | - |
| Methyl isonicotinate | ~1725 | ~1280 | ~1595, ~1555, ~1410 | - | - |
| Methyl 5-chloro-2-methoxyisonicotinate | ~1730 | ~1250 | ~1600, ~1550, ~1470 | - | ~750 |
| Methyl 2-methoxyisonicotinate | ~1728 | ~1260 | ~1590, ~1560, ~1470 | - | - |
| Methyl 5-bromoisonicotinate | ~1727 | ~1280 | ~1590, ~1550, ~1400 | ~660 | - |
Analysis and Interpretation
-
Carbonyl Stretch (C=O): All the compounds show a strong absorption band for the ester carbonyl group in the region of 1725-1730 cm⁻¹. The exact position can be slightly influenced by the electronic nature of the substituents on the ring.
-
C-O Stretch: The C-O stretching vibrations of the ester and methoxy groups typically appear as strong bands in the 1300-1200 cm⁻¹ region.
-
Aromatic Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N) are observed in the 1600-1400 cm⁻¹ region. The pattern and position of these bands can be indicative of the substitution pattern.
-
C-X Stretch: The C-Br and C-Cl stretching vibrations are found in the fingerprint region at lower wavenumbers. The C-Br stretch typically appears around 650 cm⁻¹, while the C-Cl stretch is at a slightly higher frequency, around 750 cm⁻¹.[1] The presence of these bands is a clear indicator of the halogen substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also provides structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (M⁺•), the molecular ion.[2]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₈H₈BrNO₃ | 246.06 | 245/247 (M⁺•), 214/216 ([M-OCH₃]⁺), 186/188 ([M-COOCH₃]⁺) |
| Methyl isonicotinate | C₇H₇NO₂ | 137.14 | 137 (M⁺•), 106 ([M-OCH₃]⁺), 78 ([M-COOCH₃]⁺)[3] |
| Methyl 5-chloro-2-methoxyisonicotinate | C₈H₈ClNO₃ | 201.60 | 201/203 (M⁺•), 170/172 ([M-OCH₃]⁺), 142/144 ([M-COOCH₃]⁺) |
| Methyl 2-methoxyisonicotinate | C₈H₉NO₃ | 167.16 | 167 (M⁺•), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
| Methyl 5-bromoisonicotinate | C₇H₆BrNO₂ | 216.03 | 215/217 (M⁺•), 184/186 ([M-OCH₃]⁺), 156/158 ([M-COOCH₃]⁺) |
Analysis and Interpretation
-
Molecular Ion Peak: The molecular ion peak (M⁺•) is a crucial piece of information, as it provides the molecular weight of the compound. For compounds containing bromine or chlorine, the characteristic isotopic pattern is observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, resulting in two peaks of nearly equal intensity (M⁺• and M+2). Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio, leading to two peaks with this intensity ratio (M⁺• and M+2).
-
Fragmentation Pattern: The fragmentation of these pyridine derivatives in EI-MS often involves the loss of the ester and methoxy substituents.
-
Loss of a methoxy radical (•OCH₃): A common fragmentation pathway is the cleavage of the methyl ester, leading to an [M-31]⁺ ion.
-
Loss of the carbomethoxy radical (•COOCH₃): Another significant fragmentation is the loss of the entire methyl ester group, resulting in an [M-59]⁺ ion.
-
Ring Fragmentation: The pyridine ring itself can also fragment, often by the loss of HCN or related neutral molecules.
-
Figure 3. Generalized fragmentation pathway for the studied compounds in EI-MS.
Conclusion
The spectroscopic analysis of this compound and its analogs provides a clear illustration of how substituent effects manifest in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The electron-donating methoxy group and the electron-withdrawing halogens exert predictable influences on the chemical shifts of the pyridine ring protons and carbons. FT-IR spectroscopy confirms the presence of key functional groups, with the C-X stretching frequencies serving as diagnostic markers for the halogenated analogs. Mass spectrometry not only confirms the molecular weights but also reveals characteristic isotopic patterns for the bromo and chloro derivatives, while the fragmentation patterns provide further structural corroboration.
This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of these and related substituted pyridine compounds, aiding in the advancement of chemical research and drug development.
References
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized Methyl 5-bromo-2-methoxyisonicotinate
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-bromo-2-methoxyisonicotinate is a vital heterocyclic building block used in the synthesis of various pharmaceutical agents. Its purity directly influences the yield and impurity profile of subsequent synthetic steps, ultimately impacting the final API. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.
This guide provides a comprehensive, field-tested approach to assessing the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, compare alternative approaches, and provide a detailed, step-by-step protocol that ensures trustworthy and reproducible results.
Understanding the Analyte and Potential Impurities
Before developing an analytical method, it is crucial to understand the physicochemical properties of the target molecule and the potential impurities that may arise during its synthesis.
This compound is a substituted pyridine derivative. The presence of the pyridine ring and the methoxy and ester functional groups makes it moderately polar. The bromine atom adds to its molecular weight and can influence its chromatographic retention.
A common synthetic route involves the esterification of 5-bromo-2-methoxyisonicotinic acid. This process can lead to several potential impurities:
-
Starting Material: Unreacted 5-bromo-2-methoxyisonicotinic acid.
-
Hydrolysis Product: Hydrolysis of the methyl ester back to the carboxylic acid.
-
By-products: Impurities from the starting materials or side reactions.
A well-designed HPLC method must be able to separate the main peak of this compound from all these potential impurities.
Comparative Analysis of HPLC Methodologies
The choice of HPLC conditions is critical for achieving optimal separation. Here, we compare two common approaches: Isocratic vs. Gradient Elution.
| Parameter | Isocratic Elution | Gradient Elution | Recommendation & Rationale |
| Mobile Phase Composition | Constant throughout the run (e.g., 60:40 Acetonitrile:Water). | Varies during the run (e.g., starting at 30% Acetonitrile, ramping to 90%). | Gradient Elution. This is the superior choice for purity analysis where impurities with a wide range of polarities may be present. An isocratic method may cause highly retained impurities to elute very late with broad peaks, or not at all, while early-eluting impurities might co-elute with the solvent front. |
| Run Time | Can be long if late-eluting impurities are present. | Generally shorter and more efficient for complex samples. | Gradient Elution. A gradient allows for the elution of all components in a reasonable time frame with good peak shape. |
| Peak Shape | Good for target analyte, but can be poor for early or late eluting impurities. | Typically provides sharper peaks for all components, leading to better resolution and sensitivity. | Gradient Elution. Sharper peaks are crucial for accurate quantification of impurities, especially those present at low levels. |
| Method Development | Simpler to set up initially. | Requires more optimization of the gradient profile. | While more complex to develop, a Gradient Elution method is more robust and "future-proof," capable of detecting unexpected impurities. |
Choosing the Right Stationary Phase
For a moderately polar compound like this compound, a reversed-phase C18 column is the industry standard and the recommended choice. The non-polar C18 stationary phase will provide good retention and separation based on the hydrophobicity of the analyte and its impurities.
Recommended HPLC Protocol for Purity Assessment
This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Standard: A well-characterized reference standard of this compound.
Step-by-Step Experimental Workflow
-
Standard Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 5 µL | | Detection Wavelength | 270 nm (or as determined by UV scan) | | Gradient Program: | Time (min) | % Mobile Phase B | | | 0.0 | 30 | | | 15.0 | 90 | | | 17.0 | 90 | | | 17.1 | 30 | | | 20.0 | 30 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualizing the HPLC Workflow
Caption: A flowchart illustrating the key steps in the HPLC purity assessment protocol.
Interpreting the Results: A Hypothetical Chromatogram
A successful separation would yield a chromatogram where the main peak for this compound is well-resolved from other smaller peaks corresponding to impurities.
-
Peak A (Retention Time ~2.5 min): 5-bromo-2-methoxyisonicotinic acid (more polar, elutes earlier).
-
Peak B (Retention Time ~10.2 min): this compound (main peak).
-
Peak C (Retention Time ~12.8 min): A potential non-polar by-product.
The high resolution between these peaks would validate the effectiveness of the developed gradient method.
Visualizing the Separation Process
Caption: The relationship between synthesis, the resulting mixture, and HPLC separation.
Conclusion: Ensuring Confidence in Your Synthesis
This guide has outlined a robust and reliable HPLC method for the purity assessment of this compound. By employing a gradient elution on a C18 column, researchers can achieve excellent separation of the main compound from potential process-related impurities. The detailed protocol provided serves as a starting point for method implementation, and the principles discussed can be adapted for other similar heterocyclic compounds. Adherence to such rigorous analytical practices is fundamental to ensuring the quality and integrity of chemical intermediates in the pharmaceutical industry.
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
-
HPLC for Pharmaceutical Scientists. Li, Y. V., & Wu, J. T. (2006). John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
A Comparative Guide to the Synthesis of Substituted Pyridine Scaffolds: Traditional vs. Modern Approaches
Introduction: The Central Role of Methyl 5-bromo-2-methoxyisonicotinate
In the landscape of pharmaceutical and agrochemical development, substituted pyridine cores are ubiquitous structural motifs. This compound (CAS 122433-41-4) is a highly valued chemical intermediate, prized as a versatile building block for constructing complex molecular architectures.[1][2] Its utility stems from the strategically placed functional groups: a methoxy group at the 2-position, a methyl ester at the 4-position, and, most critically, a bromine atom at the 5-position. This bromine atom serves as a reliable synthetic handle for a host of classical cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[3]
However, reliance on pre-functionalized halogenated starting materials like this one represents a traditional, and often suboptimal, synthetic paradigm. The synthesis of the starting material itself can be multi-stepped and inefficient, and the use of halogenated compounds raises environmental and atom-economy concerns.[4] This guide provides a comparative analysis of the established synthetic routes utilizing this compound against modern, alternative strategies that offer significant advantages in efficiency, modularity, and sustainability. We will delve into the mechanistic underpinnings of these methods, provide quantitative comparisons, and present detailed experimental protocols for researchers, scientists, and drug development professionals.
Part 1: The Established Paradigm - Cross-Coupling Reactions
The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods form the bedrock of modern medicinal chemistry for their reliability and broad functional group tolerance.[5]
Key Transformations:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most widely used methods for creating biaryl structures.[6][7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[8]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[9][10] The development of sterically hindered phosphine ligands was a watershed moment for this transformation, dramatically expanding its substrate scope and allowing for milder reaction conditions.[11][12]
-
Mizoroki-Heck Reaction (C-C Bond Formation): This reaction forms a new C-C bond by coupling the bromopyridine with an alkene, providing access to substituted styrenes and other vinylated pyridines.[13]
-
Grignard Reagent Formation: The C-Br bond can be converted into a nucleophilic Grignard reagent (R-MgBr) by reacting with magnesium metal.[14][15] This organometallic intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones) to form new C-C bonds.[16][17][18]
The general workflow for these established methods is depicted below.
Caption: Traditional workflow using a brominated pyridine.
Part 2: Modern Alternatives - Bypassing Halogenation
Modern synthetic chemistry increasingly favors strategies that are more atom-economical and avoid the synthetic baggage of pre-halogenated intermediates. For pyridine synthesis, this primarily involves direct C-H functionalization and de novo ring synthesis.
Direct C-H Functionalization
The direct conversion of a C-H bond to a C-C or C-X bond is a powerful and "greener" alternative to cross-coupling.[19] For electron-deficient systems like pyridine, this can be challenging due to the molecule's low reactivity and the coordinating ability of the ring nitrogen, which can sequester the metal catalyst.[20][21] However, recent advances have provided robust solutions.
-
Mechanism & Regioselectivity: C-H activation can be directed to specific positions (C2, C3, C4) through various strategies, including the use of directing groups, N-oxides, or specialized ligand/catalyst systems that favor distal positions.[21][22] For achieving substitution at the 5-position (meta to the nitrogen), a common strategy involves installing a directing group at a neighboring position to guide the catalyst.[22]
-
Advantages: This approach eliminates the need for bromination and debromination steps, shortening synthetic sequences and reducing waste. It allows for late-stage functionalization of complex molecules, a highly desirable feature in drug discovery.[20]
Caption: C-H activation workflow, avoiding pre-halogenation.
De Novo Pyridine Synthesis
Instead of modifying a pre-existing pyridine ring, it is often more efficient to construct the substituted ring from simpler, acyclic precursors. This approach offers maximum flexibility in controlling the final substitution pattern.
-
Hantzsch Pyridine Synthesis: A classic method involving the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine.[23]
-
Kröhnke Pyridine Synthesis: A versatile method that uses pyridinium salts to generate substituted pyridines.[24]
-
Modern Cascade Reactions: Contemporary methods often involve transition-metal-catalyzed cascade reactions that assemble the pyridine ring in a single step from readily available starting materials like α,β-unsaturated ketoximes and alkenylboronic acids.[25][26]
Caption: De novo synthesis builds the pyridine ring itself.
Part 3: Comparative Performance Analysis
The choice of synthetic strategy depends on factors like desired scale, cost, available starting materials, and functional group compatibility. The following table provides a comparative overview.
| Parameter | Traditional Cross-Coupling | Direct C-H Functionalization | De Novo Ring Synthesis |
| Starting Material | Halogenated Pyridine | Simpler, non-halogenated pyridine | Acyclic precursors |
| Atom Economy | Moderate (generates halide waste) | High (C-H + C-H -> C-C + H2) | Variable, can be very high |
| Number of Steps | Generally longer (includes synthesis of starting material) | Shorter (avoids halogenation) | Can be a single step for the core |
| Predictability | High, very well-established | Moderate to High, regioselectivity can be a challenge | High, based on precursor structure |
| Substrate Scope | Very Broad | Expanding rapidly, can be sensitive to sterics/electronics | Very Broad and modular |
| Catalyst Cost | Moderate to High (Palladium, complex ligands) | Moderate to High (Pd, Rh, Ru) | Can often use cheaper catalysts (e.g., Cu, Lewis acids) |
| Key Advantage | High reliability and predictability | Step-economy and late-stage functionalization | High flexibility and convergence |
| Key Disadvantage | Poor atom economy, reliance on halogenated precursors | Regioselectivity control, sometimes harsh conditions | May require synthesis of complex acyclic precursors |
Part 4: Experimental Protocols
The following protocols are representative examples of the discussed synthetic strategies.
Protocol 1: Traditional Suzuki-Miyaura Coupling
Objective: Synthesize a 5-aryl-2-methoxyisonicotinate derivative from this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl product.[27]
Protocol 2: Traditional Buchwald-Hartwig Amination
Objective: Synthesize a 5-amino-2-methoxyisonicotinate derivative from this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the sodium tert-butoxide base.
-
Add the this compound and the amine coupling partner.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 3: Alternative - De Novo Pyridine Synthesis via Cascade Reaction
Objective: Prepare a highly substituted pyridine via a one-pot cascade reaction.
Materials:
-
α,β-Unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv)
-
Alkenylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a vial open to the air, combine the α,β-unsaturated ketoxime O-pentafluorobenzoate, the alkenylboronic acid, and copper(II) acetate.
-
Add DMF as the solvent.
-
Stir the mixture at 50 °C for 1-2 hours. The reaction cascade involves a Cu-catalyzed N-iminative cross-coupling, followed by a 3-azatriene electrocyclization, and finally, air oxidation to the pyridine.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to yield the highly substituted pyridine product.[25]
Conclusion and Future Outlook
This compound remains a valuable and reliable building block in organic synthesis, primarily leveraged through robust palladium-catalyzed cross-coupling reactions. These methods are well-understood, high-yielding, and form the backbone of many industrial and academic synthetic campaigns.
However, the field is evolving. The push for greater efficiency and sustainability has catalyzed the development of powerful alternative strategies. Direct C-H functionalization offers a more atom- and step-economical route to the same or similar products, eliminating the need for halogenated precursors. While challenges in regioselectivity remain, ongoing research is rapidly expanding the scope and predictability of these transformations.[29] Concurrently, de novo synthesis methods provide unparalleled flexibility, allowing for the construction of complex pyridine cores from simple acyclic units in a convergent manner.
For the modern synthetic chemist, the choice is no longer limited to a single halogenated starting material. A comprehensive understanding of both the traditional cross-coupling pathways and the emerging alternatives is essential for designing optimal, efficient, and sustainable synthetic routes to the next generation of pharmaceuticals and advanced materials.
References
[27] BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. [20] PubMed. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. [21] Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. [29] Bohrium. (2023). c-h-functionalization-of-pyridines - Ask this paper. [19] Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [30] BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. [22] National Institutes of Health (NIH). (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [13] Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [23] Wikipedia. (n.d.). Pyridine. [16] Journal of the Chemical Society C. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. [24] Recent Advances in Synthetic Processes and Patents. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [25] ACS Publications. (2007). A Simple, Modular Synthesis of Substituted Pyridines. [26] Organic Chemistry Portal. (n.d.). Pyridine synthesis. [14] University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [5] ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [3] LinkedIn. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. [15] ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [17] ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [4] Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. [8] BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. [9] Wikipedia. (n.d.). Buchwald–Hartwig amination. [18] Wikipedia. (n.d.). Grignard reagent. [11] ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [1] PubChem. (n.d.). This compound. [10] Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [12] YouTube. (2021). Buchwald-Hartwig Amination Reaction. [6] Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [28] ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [31] YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [2] LinkedIn. (n.d.). Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. [32] BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. [7] Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Literature Review of Methyl 5-bromo-2-methoxyisonicotinate: A Comparative Guide to Applications and Efficacy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. While direct literature and extensive experimental data for this specific compound are limited, this guide provides a comprehensive review based on a comparative analysis of structurally related analogues. By examining the synthesis, reactivity, and biological activity of similar 5-bromo-2-alkoxypyridines and isonicotinic acid derivatives, we can infer the probable applications and efficacy of this compound. This guide offers detailed synthetic protocols, compares its utility in key cross-coupling reactions against common alternatives, and evaluates its potential biological efficacy based on data from analogous compounds.
Introduction: The Isonicotinic Acid Scaffold in Drug Discovery
The isonicotinic acid framework, a pyridine-4-carboxylic acid, is a privileged scaffold in drug discovery due to its presence in numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including tuberculostatic and anti-inflammatory properties. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This compound (C₈H₈BrNO₃) is a halogenated and alkoxylated derivative of this important scaffold. Its structure is characterized by:
-
An isonicotinate core , which provides a key structural motif for biological activity.
-
A bromo substituent at the 5-position, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.
-
A methoxy group at the 2-position, which can influence the electronic properties of the pyridine ring and provide a site for potential metabolic interactions.
-
A methyl ester at the 4-position, which can serve as a synthetic handle for further derivatization, such as conversion to amides or hydrazides.
This combination of functional groups makes this compound a highly attractive, yet underexplored, intermediate for the synthesis of novel bioactive molecules.
Synthesis and Chemical Properties
While a dedicated synthetic procedure for this compound is not prominently described in the literature, a plausible and efficient route can be extrapolated from the synthesis of analogous compounds, such as Methyl 5-bromo-2-chloroisonicotinate and Methyl 5-bromo-2-hydroxyisonicotinate.[1] The proposed pathway involves a multi-step sequence starting from a suitable pyridine derivative.
Proposed Synthetic Pathway
A likely synthetic route would begin with 2-hydroxyisonicotinic acid, proceeding through bromination, esterification, and finally O-methylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Rationale: This multi-step synthesis is designed for efficiency and control. Bromination is performed early to install the key reactive handle. Esterification protects the carboxylic acid and sets up the final functionality. O-methylation is the final step to yield the target compound. Each step utilizes common and well-understood organic reactions.
-
Step 1: Bromination of 2-Hydroxyisonicotinic Acid
-
To a stirred solution of 2-hydroxyisonicotinic acid in concentrated sulfuric acid, slowly add an equimolar amount of bromine at room temperature.
-
Heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 5-bromo-2-hydroxyisonicotinic acid.
-
-
Step 2: Esterification
-
Suspend 5-bromo-2-hydroxyisonicotinic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the solution and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 5-bromo-2-hydroxyisonicotinate.
-
-
Step 3: O-Methylation
-
Dissolve Methyl 5-bromo-2-hydroxyisonicotinate in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a slight excess of a base, such as potassium carbonate.
-
Add methyl iodide (1.1 equivalents) and stir the mixture at room temperature overnight.
-
Filter off the base and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
-
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, primarily sourced from PubChem.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₃ | [2][3] |
| Molecular Weight | 246.06 g/mol | [4] |
| Appearance | Off-white solid (predicted) | |
| XLogP3 | 1.7 | [3] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Applications in Chemical Synthesis: A Comparative Analysis
The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of a bromine atom on the electron-deficient pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
Causality: The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in many pharmaceuticals.[5] For a building block like this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, enabling extensive structure-activity relationship (SAR) studies.[6][7]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Performance Comparison:
While specific yield data for this compound is unavailable, we can compare its expected reactivity to its 2-chloro analog, for which data is more accessible. The 2-methoxy group is more electron-donating than the 2-chloro group, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst. However, successful coupling is still highly anticipated under standard conditions.
| Starting Material | Coupling Partner | Catalyst System | Typical Yield | Reference |
| Methyl 5-bromo-2-chloroisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Good to Excellent | [1][8] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Good to Excellent (Predicted) | [5] |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
Causality: The Buchwald-Hartwig amination is a fundamental tool for synthesizing aryl amines, a common motif in drug candidates.[9][10] This reaction allows for the introduction of primary or secondary amines at the 5-position of the isonicotinate scaffold, providing access to a diverse range of compounds with potential biological activity.[11]
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture, typically between 80-110°C, and monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Performance Comparison:
The electronic nature of the pyridine ring is a key factor in the success of Buchwald-Hartwig aminations. The electron-withdrawing nature of the ester and the pyridine nitrogen facilitates the initial oxidative addition step.
| Starting Material | Amine Partner | Catalyst System | Typical Yield | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos / DBU | Good | [12] |
| Methyl 5-bromo-2-chloroisonicotinate | Various Amines | Pd₂(dba)₃ / XPhos / NaOt-Bu | Good to Excellent (Predicted) | [1][8] |
| This compound | Various Amines | Pd₂(dba)₃ / XPhos / NaOt-Bu | Good to Excellent (Predicted) | [9][10] |
Potential Efficacy: An Inferential Comparison
The isonicotinic acid scaffold is a well-established pharmacophore. Based on extensive literature for its derivatives, we can infer the potential biological activities of molecules derived from this compound.
A. Tuberculostatic Activity
Isoniazid, an isonicotinic acid hydrazide, is a first-line treatment for tuberculosis.[13] Numerous studies have explored the structure-activity relationships of its derivatives. The general consensus is that the pyridine ring and the hydrazide moiety are crucial for activity. Modifications at the 5-position of the pyridine ring, which can be achieved using this compound as a starting material, have been shown to modulate the antitubercular potency. For instance, some substituted indolizines derived from pyridine precursors have shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv strains.[14]
Experimental Protocol: In Vitro Tuberculostatic Activity (Microplate Alamar Blue Assay - MABA)
-
Prepare a serial dilution of the test compound in a 96-well microplate.
-
Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution and re-incubate for 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by observing the color change from blue (no growth) to pink (growth). Isoniazid should be used as a positive control.
B. Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory effects of isonicotinic acid derivatives, often acting as inhibitors of Reactive Oxygen Species (ROS) production.[15][16] The lipophilicity and electronic properties of substituents play a critical role in this activity.
Comparative Efficacy Data for Isonicotinate Derivatives:
The following table presents IC₅₀ values for various isonicotinate derivatives from a study on ROS inhibition, providing a benchmark for the potential efficacy of compounds synthesized from this compound.[15][17]
| Compound | Description | Linker | IC₅₀ (µg/mL) | Reference |
| Ibuprofen (Standard) | NSAID | - | 11.2 ± 1.9 | [15] |
| Compound 5 | Isonicotinate of meta-aminophenol | meta-aminophenol | 1.42 ± 0.1 | [15] |
| Compound 6 | Isonicotinate of para-aminophenol | para-aminophenol | 8.6 ± 0.5 | [15] |
| Compound 8a | Acetyl derivative of Compound 6 | p-aminophenol-acetyl | 19.6 ± 3.4 | [15] |
| Compound 8b | Butyryl derivative of Compound 6 | p-aminophenol-butyryl | 3.7 ± 1.7 | [15] |
This data suggests that isonicotinates can be significantly more potent than standard NSAIDs like ibuprofen, and that modifications to substituents (analogous to what can be achieved via cross-coupling with this compound) heavily influence their anti-inflammatory efficacy.
Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition)
-
Isolate polymorphonuclear leukocytes (PMNs) from whole human blood.
-
Prepare a luminol solution and add it to the wells of a 96-well plate containing the test compounds at various concentrations.
-
Add the PMN cell suspension to each well.
-
Induce oxidative burst by adding phorbol myristate acetate (PMA).
-
Measure the chemiluminescence over time using a luminometer.
-
Calculate the percent inhibition of ROS production relative to the control and determine the IC₅₀ value. Ibuprofen should be used as a positive control.
Conclusion and Future Directions
This compound stands as a promising, albeit underutilized, building block for the synthesis of novel compounds in drug discovery and agrochemical research. While direct experimental data on its applications and efficacy are sparse, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its utility.
This guide has outlined its probable synthetic route and demonstrated its high potential as a substrate in crucial C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, based on the well-documented biological activities of the isonicotinic acid scaffold, derivatives of this compound are likely to possess interesting tuberculostatic and anti-inflammatory properties.
Future research should focus on validating the proposed synthetic pathway and experimentally exploring its reactivity in a broader range of cross-coupling reactions. Subsequently, the synthesis and biological evaluation of a library of compounds derived from this versatile intermediate would be a critical step in unlocking its full potential in the development of new therapeutic and agrochemical agents.
References
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (URL: [Link])
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Methyl 5-bromo-2-methoxypyridine-4-carboxylate | C8H8BrNO3 | CID 46311225 - PubChem. (URL: [Link])
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Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. (URL: [Link])
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Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. (URL: [Link])
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This compound (C8H8BrNO3) - PubChemLite. (URL: [Link])
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Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC. (URL: [Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (URL: [Link])
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Pharmacological Evaluation of the Anti-Inflammatory Activity and Chemoinformatic Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. (URL: [Link])
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
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Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem. (URL: [Link])
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Safety Operating Guide
Operational Guide for the Safe Disposal of Methyl 5-bromo-2-methoxyisonicotinate
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of Methyl 5-bromo-2-methoxyisonicotinate. As a halogenated pyridine derivative, this compound requires meticulous handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights beyond standard procedural lists.
Hazard Assessment and Essential Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous chemicals, such as 5-Bromo-2-methoxypyridine and Methyl 5-bromo-2-chloroisonicotinate, provide a strong basis for risk assessment[1][2][3].
Table 1: Hazard Profile and Required Protective Measures
| Hazard Category | Potential Effects & Risks | Mandatory Personal Protective Equipment (PPE) & Handling |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[2][3]. | Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For extensive handling, consider double-gloving[3][4]. Eye Protection: Safety goggles with side-shields or a face shield are mandatory[3]. Lab Coat: A fully buttoned, flame-retardant lab coat must be worn. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation[1][5]. | Ventilation: All handling, including waste transfer, must occur within a certified chemical fume hood to prevent inhalation of vapors[4][6][7][8]. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases[1][9]. Accidental mixing can lead to vigorous, exothermic reactions. | Segregation: Store away from incompatible materials. Never mix waste streams containing this compound with acids, bases, or oxidizers[7][9][10]. |
Waste Classification: The Cornerstone of Compliance
Proper classification is the most critical step in the disposal process. Failure to correctly classify and segregate chemical waste can result in dangerous reactions, regulatory non-compliance, and environmental harm.
-
Specific Classification: Halogenated Organic Waste
-
The Cardinal Rule of Segregation:
Step-by-Step Disposal and Containment Protocol
This protocol ensures that all forms of waste containing this compound are handled safely and compliantly from the point of generation to final pickup.
Experimental Protocol: Waste Collection and Containment
-
Container Selection:
-
Container Labeling (MANDATORY):
-
Before adding any waste, affix a properly filled-out hazardous waste label to the container[13][15].
-
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " (no formulas or abbreviations).
-
If in a solution, list all chemical constituents and their approximate percentages.
-
The date accumulation started.
-
-
-
Waste Transfer:
-
Container Management:
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA)[14]. This area should be well-ventilated and away from incompatible materials[9].
-
Once the container is full or is no longer being used, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3].
-
Emergency Procedures: Spill Management
Even with meticulous care, spills can occur. Immediate and correct action is vital to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office immediately[13].
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Table 1.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent[6][8][15]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal[15][16].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill-related waste and manage it as halogenated hazardous waste[3].
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for compliant disposal of this compound.
References
-
Taylor & Francis Online. (2009). Degradation of pyridines in the environment. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
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Oxford Academic. (n.d.). Biodegradation of pyridine derivatives in soil suspensions. Retrieved from [Link]
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ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
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Washington State University. (n.d.). Bromine Standard Operating Procedure. Retrieved from [Link]
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Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Rutgers University. (n.d.). Bromine Standard Operating Procedure. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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University of Wyoming. (2022). Chemical Process SOP Example. Retrieved from [Link]
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ATSDR. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling Methyl 5-bromo-2-methoxyisonicotinate
As scientific endeavors push the boundaries of drug discovery, the synthesis and handling of novel chemical entities become routine. Yet, familiarity must never breed complacency. Methyl 5-bromo-2-methoxyisonicotinate, a halogenated pyridine derivative, is a valuable building block in modern medicinal chemistry. However, its structure demands a rigorous and informed approach to laboratory safety. This guide, grounded in the principles of chemical hygiene and risk mitigation, provides a comprehensive operational plan for its safe handling and disposal, ensuring that your research progresses without compromising your well-being.
The foundation of laboratory safety is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of structurally similar compounds, such as 5-Bromo-2-methoxypyridine and Methyl 3-bromoisonicotinate, allows for a robust hazard assessment. These analogs are classified as causing skin, eye, and respiratory irritation.[1][2][3] It is prudent, therefore, to treat this compound as a hazardous substance with similar properties. All laboratory operations involving this compound must adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[4][5][6][7][8]
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as chemical fume hoods, are the primary method for exposure reduction. However, appropriate PPE serves as a critical final barrier. The selection of PPE should not be arbitrary; it is a scientifically informed decision based on the anticipated hazards.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a variety of chemicals, but it's important to note that its performance against halogenated hydrocarbons can be limited.[9] For prolonged contact or immersion, consider gloves with higher chemical resistance, such as Viton™ or butyl rubber.[10][11] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. |
| Eye & Face Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face. |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | A fully buttoned lab coat protects the skin and personal clothing from contamination. Flame-resistant material is recommended as a general precaution in a laboratory setting where flammable solvents are common. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. | All handling of this compound should be performed within a properly functioning chemical fume hood to control vapor inhalation. If work outside a hood is unavoidable or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge would be necessary. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Pre-Handling and Preparation
-
Hazard Assessment: Before any work begins, conduct a thorough hazard assessment specific to your planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before bringing the chemical into the work area.
Handling the Chemical
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles. Use a spatula for transfers and avoid creating dust clouds.
-
In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
Post-Handling and Decontamination
-
Surface Cleaning: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Visualizing the Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Managing Halogenated Waste
Proper waste management is a critical and legally mandated aspect of chemical safety. As a brominated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[12][13]
Key Disposal Steps:
-
Segregation is Crucial: Never mix halogenated waste with non-halogenated waste streams. This is vital for proper treatment and disposal, and often has cost implications.[13]
-
Use a Designated Container: Collect all waste containing this compound (including residual amounts in containers, contaminated gloves, and spill cleanup materials) in a clearly labeled, sealable container designated for "Halogenated Organic Waste."
-
Labeling: The waste container must be labeled with its contents as soon as the first drop of waste is added.
-
Storage: Keep the waste container closed when not in use and store it in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not overfill waste containers.
By implementing these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific work.
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 6. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. mastercontrol.com [mastercontrol.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. gloves.com [gloves.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
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- 13. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
